molecular formula C10H10N2O2 B1390596 Ethyl 1H-indazole-7-carboxylate CAS No. 885278-74-0

Ethyl 1H-indazole-7-carboxylate

Cat. No.: B1390596
CAS No.: 885278-74-0
M. Wt: 190.2 g/mol
InChI Key: AZOFSDWPAJNIAZ-UHFFFAOYSA-N
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Description

Ethyl 1H-indazole-7-carboxylate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1H-indazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-3-4-7-6-11-12-9(7)8/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOFSDWPAJNIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672309
Record name Ethyl 1H-indazole-7-carboxylate
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Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-74-0
Record name 1H-Indazole-7-carboxylic acid, ethyl ester
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1H-indazole-7-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Molecules incorporating this motif are not merely synthetic curiosities; they are at the core of numerous approved therapeutics and clinical candidates for treating conditions ranging from cancer to inflammatory disorders.[1] Ethyl 1H-indazole-7-carboxylate (CAS No. 885278-74-0) is a key heterocyclic building block that provides researchers with a strategic entry point into this valuable chemical space. This guide offers a detailed exploration of its chemical properties, synthesis, and reactivity, providing the foundational knowledge necessary for its effective application in drug discovery and development.

Section 1: Core Molecular and Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis and biological screening. This compound is a stable, solid material under standard laboratory conditions. Its key physicochemical properties are summarized below.

PropertyValueSource(s)
CAS Number 885278-74-0[2][3]
Molecular Formula C₁₀H₁₀N₂O₂[3]
Molecular Weight 190.20 g/mol [3]
Appearance SolidN/A
Melting Point 111-113 °C[2]
Boiling Point 353.9±15.0 °C (Predicted)[3]
Solubility Soluble in common organic solvents like DMSO, DMF, MethanolGeneral Knowledge
pKa 12.47±0.40 (Predicted)[4]

Section 2: Spectroscopic Characterization

Structural verification is paramount in chemical synthesis. The following section details the expected spectroscopic signatures for this compound, providing a basis for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. While a publicly available, experimentally verified spectrum for this specific isomer is not readily accessible, a detailed prediction based on established principles of indazole chemistry can be made.

  • ¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the ethyl ester group.

    • Indazole Protons: Three signals are expected in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons at the C4, C5, and C6 positions. The proton at C6, being ortho to the electron-withdrawing carboxylate group, would likely appear furthest downfield. The C3 proton will appear as a singlet, often downfield.

    • N-H Proton: A broad singlet, typically far downfield (>10 ppm), corresponding to the acidic proton on the pyrazole ring. Its chemical shift can be highly dependent on solvent and concentration.

    • Ethyl Ester Protons: A quartet (CH₂) and a triplet (CH₃) in the upfield region (typically δ 4.5-4.0 ppm and δ 1.5-1.0 ppm, respectively), showing the characteristic ethyl group splitting pattern.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will complement the proton data, showing signals for all ten carbon atoms in the molecule.

    • Carbonyl Carbon: A signal in the highly deshielded region (δ ~165 ppm) corresponding to the ester carbonyl.

    • Aromatic & Heterocyclic Carbons: Multiple signals in the δ 110-145 ppm range. The carbon attached to the ester (C7) and the bridgehead carbons (C3a, C7a) will have distinct chemical shifts.

    • Ethyl Ester Carbons: Two signals in the upfield region for the O-CH₂ (δ ~60 ppm) and the CH₃ (δ ~14 ppm) carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following key absorption bands:

  • N-H Stretch: A broad absorption band in the range of 3100-3300 cm⁻¹ due to the stretching vibration of the indazole N-H bond.

  • C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ corresponding to the carbonyl of the ethyl ester.

  • C=C and C=N Stretches: Multiple absorptions in the 1450-1620 cm⁻¹ region, characteristic of the aromatic and heterocyclic rings.

  • C-O Stretch: An absorption band in the 1200-1300 cm⁻¹ region due to the C-O single bond of the ester group.

Section 3: Synthesis and Reactivity

The utility of a building block is defined by its accessibility through synthesis and its predictable reactivity in subsequent transformations.

Synthesis

While multiple routes to the indazole core exist, a common and effective strategy involves the diazotization of an appropriately substituted anthranilic acid derivative, followed by cyclization.[1] This approach offers a reliable pathway to 7-substituted indazoles.

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Transformation cluster_product Final Product A 2-Amino-3-methylbenzoic acid B Esterification (EtOH, H+) A->B 1. C Diazotization (NaNO2, HCl) B->C 2. D Intramolecular Cyclization C->D 3. E This compound D->E

Caption: General synthetic workflow for this compound.

Exemplary Protocol: Synthesis via Diazotization-Cyclization

This protocol is a representative procedure adapted from general methods for indazole synthesis.[1][5]

  • Esterification: Dissolve 2-amino-3-methylbenzoic acid in an excess of absolute ethanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). After completion, cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the ethyl 2-amino-3-methylbenzoate with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Diazotization: Dissolve the resulting ester in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.

  • Cyclization: Slowly warm the reaction mixture to room temperature and then heat gently to 50-60 °C until nitrogen evolution ceases. This step drives the intramolecular cyclization to form the indazole ring.

  • Work-up and Purification: Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium carbonate). Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity: A Tale of Two Sites

The reactivity of this compound is dominated by two key features: the nucleophilic nitrogen atoms of the pyrazole ring and the electrophilic carbonyl of the ethyl ester. A critical consideration for synthetic chemists is the regioselectivity of reactions involving the pyrazole nitrogens (N-1 vs. N-2).

N-Alkylation: A Case of Electronic Control

Direct alkylation of the 1H-indazole core often leads to a mixture of N-1 and N-2 substituted products. However, the substitution pattern on the benzene ring plays a decisive role in directing the outcome. A comprehensive study on the N-alkylation of substituted indazoles revealed that the presence of an electron-withdrawing group, such as a methyl carboxylate, at the C-7 position confers excellent N-2 regioselectivity (≥96%).[6][7] This is a powerful and field-proven insight, allowing for the predictable synthesis of N-2 alkylated derivatives. This selectivity is attributed to electronic effects where the C-7 substituent influences the relative nucleophilicity of the two nitrogen atoms.[6][7]

Reactions at the Ester Group

The ethyl ester moiety is susceptible to standard ester transformations:

  • Hydrolysis: Treatment with aqueous base (e.g., NaOH, LiOH) followed by acidic workup will hydrolyze the ester to the corresponding 1H-indazole-7-carboxylic acid.

  • Amidation: The ester can be converted to an amide by direct reaction with an amine, often at elevated temperatures, or by a two-step process involving hydrolysis to the carboxylic acid followed by standard amide coupling (e.g., using EDC, HOBt).

Reactivity_Diagram cluster_N_Alkylation N-Alkylation (e.g., R-X, Base) cluster_Ester_Reaction Ester Transformation A This compound B Ethyl 2-alkyl-2H-indazole-7-carboxylate (Major Product, ≥96% selectivity) A->B High N-2 Selectivity C 1H-Indazole-7-carboxylic acid A->C Hydrolysis (Base, H3O+) D 1H-Indazole-7-carboxamide C->D Amide Coupling (R'NH2, EDC)

Caption: Key reaction pathways for this compound.

Section 4: Applications in Drug Discovery

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. Its most prominent application is in the development of kinase inhibitors.

Intermediate for Spleen Tyrosine Kinase (Syk) Inhibitors

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various hematopoietic cells.[8][9] It is a key mediator in both adaptive and innate immunity, and its aberrant activation is implicated in autoimmune diseases (like rheumatoid arthritis) and B-cell malignancies.[9] Consequently, Syk has emerged as a high-value therapeutic target.

This compound is a documented precursor for the synthesis of novel pyrrolopyrazine derivatives that act as selective Syk inhibitors.[2] The indazole core serves as an effective hinge-binding motif, a common feature in many kinase inhibitors, while the 7-carboxylate position provides a handle for elaboration into more complex structures that can occupy other pockets of the kinase active site, thereby enhancing potency and selectivity.

Section 5: Safety and Handling

As with any laboratory chemical, proper handling and storage are essential for ensuring safety.

  • Hazard Identification: While a specific, detailed safety data sheet for this compound is not universally available, related indazole derivatives are often classified as irritants. Users should assume the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 6: Conclusion and Future Outlook

This compound is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity—especially the electronically controlled N-2 selectivity in alkylation reactions—and its proven utility as a precursor to high-value kinase inhibitors make it an indispensable building block. As the demand for novel, selective kinase inhibitors continues to grow, the strategic importance of intermediates like this compound is set to increase, paving the way for the development of next-generation therapeutics.

References

Ethyl 1H-indazole-7-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 1H-indazole-7-carboxylate for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and potent antitumor properties.[1][2] Molecules incorporating this structure are integral to numerous clinically approved drugs, such as the antiemetic Granisetron and the targeted cancer therapeutic Axitinib.[1] this compound, a key functionalized member of this family, serves as a critical building block for the synthesis of more complex and highly specific therapeutic agents. This guide provides a detailed examination of its molecular characteristics, synthesis, and pivotal role in the development of next-generation kinase inhibitors.

Part 1: Core Molecular and Physicochemical Profile

The precise identity and properties of a starting material are fundamental to its successful application in complex synthetic campaigns. This compound is defined by a specific arrangement of atoms that dictates its reactivity and physical behavior.

Key Identifiers

A consistent and unambiguous identification of this compound is crucial for regulatory compliance, procurement, and scientific communication. The core identifiers are summarized below.

IdentifierValueReference
IUPAC Name This compound[3]
CAS Number 885278-74-0[3][4][5][6]
Molecular Formula C₁₀H₁₀N₂O₂[3][4][5][6][7]
Molecular Weight 190.20 g/mol [3][5][7][8]
Synonyms 1H-Indazole-7-carboxylic acid ethyl ester[3]
Physicochemical Properties

The physical properties of this compound influence its handling, storage, and reaction kinetics. While specific experimental data for this isomer is not widely published, data from its isomers, such as the 3- and 6-carboxylate variants, provide valuable context on the expected characteristics of this class of compounds.

  • Appearance: Typically a white to off-white solid.

  • Storage: Should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature to prevent degradation.[5]

  • Solubility: Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.

  • Melting Point: For context, the related isomer Ethyl 1H-indazole-6-carboxylate has a melting point of 125-126°C[9], while Ethyl 1H-indazole-3-carboxylate melts at 133-134°C.[10] The melting point of the 7-carboxylate isomer is expected to be in a similar range.

Part 2: Synthesis and Analytical Characterization

The reliable synthesis and rigorous characterization of this compound are paramount for its use in research and development, ensuring purity and batch-to-batch consistency.

Synthetic Workflow

The synthesis of indazole derivatives can be achieved through various methods. A common and effective strategy for producing 7-substituted indazoles involves the cyclization of an appropriately substituted ortho-toluidine derivative. The following protocol outlines a representative pathway.

Experimental Protocol: Synthesis of this compound

  • Step 1: Nitrosation of 2-Amino-3-methylbenzoic acid.

    • Dissolve 2-amino-3-methylbenzoic acid in an aqueous solution of hydrochloric acid at 0-5°C.

    • Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the corresponding diazonium salt. This intermediate is typically unstable and used directly in the next step. Causality: The diazotization reaction is a classic method for converting an aromatic amine into a diazonium group, which is an excellent leaving group and facilitates the subsequent cyclization.

  • Step 2: Reductive Cyclization.

    • Introduce a reducing agent, such as sodium sulfite or tin(II) chloride, to the solution containing the diazonium salt.

    • Gently warm the reaction mixture to promote the intramolecular cyclization, which forms the 1H-indazole-7-carboxylic acid core. Causality: The reducing agent facilitates the cyclization process, leading to the formation of the stable indazole ring system.

  • Step 3: Fischer Esterification.

    • Isolate the crude 1H-indazole-7-carboxylic acid.

    • Reflux the acid in an excess of absolute ethanol with a catalytic amount of a strong acid, such as sulfuric acid.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Causality: Fischer esterification is a reliable and acid-catalyzed reaction that converts the carboxylic acid into its corresponding ethyl ester, yielding the final product.

  • Step 4: Purification.

    • Neutralize the reaction mixture and extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyclization cluster_2 Step 3: Esterification cluster_3 Step 4: Purification A 2-Amino-3-methylbenzoic acid B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5°C C 1H-Indazole-7-carboxylic Acid B->C Reduction (e.g., Na₂SO₃) Heat D This compound C->D Ethanol (EtOH), H₂SO₄ Reflux E Pure Product D->E Column Chromatography

Caption: Synthetic workflow for this compound.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR will show characteristic peaks for the aromatic protons on the indazole ring, the ethyl group's quartet and triplet, and the NH proton. The carbon NMR will confirm the number and type of carbon atoms.

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) verify the molecular weight of the compound (190.20 g/mol ) and can provide fragmentation patterns that further support the proposed structure.[5][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the compound.[5] A single, sharp peak indicates a high degree of purity, which is critical for its use in sensitive biological assays and as a precursor in drug synthesis.

Part 3: Application in Drug Discovery and Development

This compound is not merely a chemical curiosity; it is a high-value intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Precursor to Spleen Tyrosine Kinase (Syk) Inhibitors

This molecule is specifically noted for its utility in synthesizing pyrrolopyrazine derivatives that act as selective inhibitors of Spleen Tyrosine Kinase (Syk).[3] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immune cells.

  • Mechanism of Action: In immune cells like B-cells and mast cells, antigen binding to receptors activates Syk. This triggers a downstream signaling cascade involving phosphorylation of multiple proteins, leading to cellular activation, proliferation, and the release of inflammatory mediators like cytokines and histamine.

  • Therapeutic Rationale: In autoimmune diseases (e.g., rheumatoid arthritis) and certain B-cell malignancies, this pathway is chronically overactive. By inhibiting Syk, the entire downstream signaling cascade can be blocked, effectively dampening the pathological immune response or halting cancer cell proliferation. The development of selective Syk inhibitors is therefore a major goal in immunology and oncology.

G Antigen Antigen Receptor Immune Receptor (e.g., BCR) Antigen->Receptor Binds Syk Syk Kinase Receptor->Syk Activates Downstream Downstream Signaling (e.g., PLCγ, PI3K) Syk->Downstream Phosphorylates Response Cellular Response (Inflammation, Proliferation) Downstream->Response Leads to Inhibitor Syk Inhibitor (Derived from Ethyl 1H-indazole-7-carboxylate) Inhibitor->Syk Blocks

Caption: Syk signaling pathway and point of therapeutic intervention.

A Versatile Building Block

The indazole scaffold is a privileged structure found in a multitude of kinase inhibitors because its nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase active site. The ethyl ester group at the 7-position of this compound provides a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides—a common functional group in kinase inhibitors designed to interact with the protein backbone or extend into solvent-exposed regions to improve potency and selectivity.[12][13] This synthetic tractability makes it an invaluable tool for drug development professionals aiming to create libraries of compounds for screening and lead optimization.

Conclusion

This compound is a compound of significant strategic importance. Its well-defined molecular structure and versatile reactivity make it an essential building block for the synthesis of sophisticated drug candidates. For researchers in medicinal chemistry and drug development, a thorough understanding of its properties, synthesis, and functional role—particularly as a precursor to potent Syk kinase inhibitors—is crucial for leveraging its full potential in the creation of novel therapies for inflammatory diseases and cancer.

References

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 1H-indazole-7-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the indazole scaffold, a known bioisostere of indole, it serves as a valuable building block for the synthesis of a wide range of biologically active molecules.[1] The precise characterization of such intermediates is paramount to ensure the identity, purity, and quality of downstream compounds, forming the bedrock of reproducible scientific research and development.

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for its structural elucidation and confirmation. The narrative emphasizes the causality behind experimental choices and the logic of spectral interpretation, reflecting a field-proven approach to analytical chemistry.

Molecular Structure and Spectroscopic Correlation

The structural integrity of this compound is confirmed through a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation offers unambiguous confirmation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~13.3br s-1HN1-H
~8.26d~0.91HH-3
~8.12dd~8.1, 1.01HH-6
~8.00dd~7.1, 1.01HH-4
~7.27t~7.61HH-5
4.40q7.12H-O-CH₂ -CH₃
1.38t7.13H-O-CH₂-CH₃

Note: The predicted chemical shifts for the aromatic protons are based on the experimental data for the analogous mthis compound hydrochloride.[2]

Interpretation and Causality:

  • Indazole Core Protons: The aromatic region of the spectrum is characteristic of the indazole ring system. The proton at the 3-position (H-3) typically appears as a singlet or a narrow doublet downfield due to the influence of the adjacent nitrogen atoms. The protons on the benzene ring (H-4, H-5, H-6) exhibit characteristic splitting patterns (doublet of doublets and a triplet) arising from ortho and meta couplings.

  • Ethyl Ester Protons: The ethyl group gives rise to a classic quartet and triplet pattern. The methylene protons (-O-CH₂ -CH₃) are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the three methyl protons. The terminal methyl protons (-O-CH₂-CH₃ ) appear as a triplet, coupled to the two methylene protons.

  • N-H Proton: The indazole N-H proton is typically broad and appears at a very downfield chemical shift, often in the range of 10-14 ppm, and its position can be solvent-dependent.

¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165.0C=O
~141.0C-7a
~135.0C-3
~129.0C-5
~127.0C-3a
~122.0C-6
~120.0C-4
~115.0C-7
61.5-O-CH₂ -CH₃
14.5-O-CH₂-CH₃

Interpretation and Causality:

  • Carbonyl Carbon: The ester carbonyl carbon (C=O) is significantly deshielded and appears at the lowest field, typically around 165 ppm.

  • Aromatic Carbons: The carbons of the indazole ring appear in the aromatic region (110-145 ppm). The specific chemical shifts are influenced by the nitrogen atoms and the electron-withdrawing ester group.

  • Ethyl Group Carbons: The methylene carbon (-O-CH₂ -CH₃) is deshielded by the oxygen atom, while the methyl carbon (-O-CH₂-CH₃ ) appears at a higher field.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

  • Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal (e.g., DMSO-d₅ at 2.50 ppm for ¹H and DMSO-d₆ at 39.52 ppm for ¹³C).

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3100Medium, BroadN-H Stretch (indazole)
3100 - 3000MediumAromatic C-H Stretch
2980 - 2850MediumAliphatic C-H Stretch (ethyl group)
~1715StrongC=O Stretch (aromatic ester)
1620 - 1450Medium-StrongC=C Aromatic Ring Stretch
~1250StrongAsymmetric C-O-C Stretch (ester)
~1100StrongSymmetric C-O-C Stretch (ester)
~750StrongAromatic C-H Out-of-Plane Bend

Interpretation and Causality:

  • N-H Stretch: The broad absorption in the 3300-3100 cm⁻¹ region is characteristic of the N-H stretching vibration of the indazole ring, with broadening due to hydrogen bonding.

  • C=O Stretch: A strong, sharp peak around 1715 cm⁻¹ is the most prominent feature of the spectrum and is indicative of the ester carbonyl group. The position is slightly lower than a typical saturated ester due to conjugation with the aromatic ring.

  • C-O Stretches: Aromatic esters typically show two strong C-O stretching bands. The asymmetric stretch appears at a higher wavenumber (~1250 cm⁻¹) and the symmetric stretch at a lower wavenumber (~1100 cm⁻¹).

  • Aromatic C-H Bends: The strong absorption around 750 cm⁻¹ is characteristic of the out-of-plane bending of C-H bonds on the benzene ring, which can be diagnostic of the substitution pattern.

Experimental Protocol: ATR-FTIR Spectroscopy
  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

  • Data Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. The spectral data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z RatioPredicted Identity
190[M]⁺ (Molecular Ion)
162[M - C₂H₄]⁺
145[M - OCH₂CH₃]⁺
117[M - COOCH₂CH₃]⁺

Interpretation and Causality:

  • Molecular Ion Peak: The peak at m/z 190 corresponds to the molecular weight of this compound (C₁₀H₁₀N₂O₂), confirming its elemental composition.

  • Fragmentation Pattern: Under electron ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) to form an acylium ion (m/z 145). Another common fragmentation is the loss of the entire ester group (-COOCH₂CH₃) to give the indazole radical cation (m/z 117). A McLafferty rearrangement can lead to the loss of ethene (C₂H₄), resulting in a fragment at m/z 162.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate a molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.

Caption: Relationship between spectroscopic methods and structural data.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. The ¹H and ¹³C NMR spectra precisely define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. This detailed characterization is an indispensable component of quality control and regulatory compliance in the synthesis of novel pharmaceutical agents and other high-purity chemical entities. The protocols and interpretive logic presented herein offer a robust framework for scientists engaged in the characterization of heterocyclic compounds.

References

An In-depth Technical Guide on the Crystal Structure and Potential Polymorphism of Ethyl 1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 1H-indazole-7-carboxylate is a significant heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents.[1] While its molecular structure is well-defined, a comprehensive understanding of its solid-state properties, particularly its crystal structure and potential for polymorphism, is crucial for its effective application in drug development. This guide provides a framework for investigating these aspects, outlining the principles of polymorphism and detailing the experimental and analytical methodologies required for a thorough solid-state characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the solid-state chemistry of indazole derivatives and other active pharmaceutical ingredients (APIs).

Introduction: The Significance of Solid-State Properties in Drug Development

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[2][3][4] this compound, with a melting point of 111-113°C, serves as a key intermediate in the synthesis of various therapeutic agents.[5] The physical properties of this and other APIs are dictated by their solid-state structure. Polymorphism, the ability of a compound to exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice, can profoundly impact the physicochemical properties of a drug substance, including its solubility, dissolution rate, bioavailability, stability, and manufacturability.

Undiscovered or poorly characterized polymorphs can lead to unforeseen challenges during drug development and manufacturing, potentially affecting the safety and efficacy of the final product. Therefore, a comprehensive investigation of the polymorphic landscape of a compound like this compound is not merely an academic exercise but a critical component of risk management in pharmaceutical development.

Understanding the Polymorphic Landscape: A Hypothetical Investigation

Given the absence of public-domain studies on the polymorphism of this compound, this guide proposes a systematic approach to a polymorph screen. The goal of such a screen is to identify all accessible crystalline forms of the compound and to determine their thermodynamic relationships.

Crystallization and Polymorph Generation

The first step in a polymorph screen is to subject the compound to a wide range of crystallization conditions to encourage the formation of different solid forms.

Experimental Protocol: Polymorph Screening by Crystallization

  • Solvent Selection: A diverse panel of solvents with varying polarities, hydrogen bonding capabilities, and boiling points should be selected. Examples include:

    • Protic Solvents: Methanol, Ethanol, Isopropanol, Water

    • Aprotic Polar Solvents: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

    • Aprotic Nonpolar Solvents: Hexane, Toluene, Dichloromethane

  • Crystallization Techniques:

    • Slow Evaporation: Prepare saturated solutions of this compound in the selected solvents at room temperature and allow the solvent to evaporate slowly.

    • Cooling Crystallization: Prepare saturated solutions at an elevated temperature and cool them at different rates (slow and crash cooling).

    • Anti-Solvent Addition: Prepare a concentrated solution of the compound and add an anti-solvent (a solvent in which the compound is poorly soluble) to induce precipitation.

    • Slurry Experiments: Stir a suspension of the solid in a solvent for an extended period to facilitate conversion to the most stable form at that temperature.

  • High-Throughput Screening: Utilize automated platforms to perform a large number of crystallization experiments in parallel, varying solvents, temperatures, and concentrations.

The solid material obtained from each experiment should be isolated and analyzed to determine if a new crystalline form has been produced.

Essential Analytical Techniques for Solid-State Characterization

A combination of analytical techniques is required to identify and characterize polymorphs.

Powder X-ray Diffraction (PXRD)

PXRD is the primary tool for identifying different crystalline forms. Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint" for that solid form.

Experimental Protocol: PXRD Analysis

  • Sample Preparation: Gently grind a small amount of the solid sample to ensure a random orientation of the crystallites.

  • Data Acquisition: Place the sample on the holder of a powder diffractometer and collect the diffraction pattern over a suitable range of 2θ angles (e.g., 2° to 40°).

  • Data Analysis: Compare the resulting diffractograms. Different peak positions and/or relative intensities indicate the presence of different polymorphs.

Single-Crystal X-ray Diffraction (SCXRD)

When suitable single crystals can be grown, SCXRD provides definitive structural information, including the unit cell parameters, space group, and the precise arrangement of molecules in the crystal lattice. This technique is invaluable for unambiguously identifying a new polymorph.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the solid forms.

  • DSC: Measures the heat flow to or from a sample as a function of temperature. It can detect melting points, solid-solid phase transitions, and desolvation events.

  • TGA: Measures the change in mass of a sample as a function of temperature. It is used to identify the presence of solvates or hydrates.

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate pan (e.g., aluminum).

  • DSC Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge. The resulting thermogram will show endothermic or exothermic events.

  • TGA Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge. The TGA curve will show mass loss at specific temperatures if volatile components are present.

Vibrational Spectroscopy: FTIR and Raman

Infrared (IR) and Raman spectroscopy are sensitive to the local molecular environment. Different polymorphs can exhibit distinct spectra due to differences in intermolecular interactions, such as hydrogen bonding.

Experimental Protocol: Spectroscopic Analysis

  • FTIR Spectroscopy: Acquire the spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.

  • Raman Spectroscopy: Acquire the spectrum using a Raman microscope, focusing the laser on the solid sample.

  • Data Analysis: Compare the spectra of different solid forms, paying close attention to regions corresponding to key functional groups (e.g., N-H stretch, C=O stretch).

Data Interpretation and Thermodynamic Relationships

The data from these techniques must be integrated to build a comprehensive picture of the polymorphic landscape. The thermodynamic relationship between polymorphs (enantiotropic or monotropic) can be determined by considering their melting behavior and transition temperatures.[6]

Workflow for Polymorph Characterization

G cluster_0 Polymorph Screening cluster_1 Primary Characterization cluster_2 Definitive Structure cluster_3 Thermodynamic Stability Crystallization Experiments Crystallization Experiments Solid Form Isolation Solid Form Isolation Crystallization Experiments->Solid Form Isolation PXRD PXRD Solid Form Isolation->PXRD DSC/TGA DSC/TGA PXRD->DSC/TGA Spectroscopy (FTIR/Raman) Spectroscopy (FTIR/Raman) DSC/TGA->Spectroscopy (FTIR/Raman) Identification of Unique Forms Identification of Unique Forms Spectroscopy (FTIR/Raman)->Identification of Unique Forms SCXRD SCXRD Solubility Studies Solubility Studies Competitive Slurry Competitive Slurry Solubility Studies->Competitive Slurry Determination of Stable Form Determination of Stable Form Competitive Slurry->Determination of Stable Form Identification of Unique Forms->SCXRD Identification of Unique Forms->Solubility Studies

Caption: Workflow for Polymorph Screening and Characterization.

Conclusion

References

An In-Depth Technical Guide to the Reactivity and Stability of Ethyl 1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of Ethyl 1H-indazole-7-carboxylate, a key heterocyclic building block in medicinal chemistry. The indazole core is a privileged scaffold in numerous therapeutic agents, and understanding the chemical behavior of its derivatives is paramount for the design and synthesis of novel drug candidates. This document delves into the stability of the molecule under various conditions and explores its reactivity at the indazole nitrogen, the ester functionality, and the aromatic core. Detailed experimental protocols, mechanistic insights, and comparative data are presented to offer a practical resource for researchers in drug discovery and development.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone in modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. This compound is a valuable derivative, offering multiple points for chemical modification, making it an attractive starting material for the synthesis of complex molecular architectures. Notably, it is a useful precursor for the synthesis of pyrrolopyrazine derivatives which have been investigated as selective spleen tyrosine kinase (Syk) inhibitors.

This guide will provide a detailed analysis of the chemical behavior of this compound, focusing on its stability and reactivity profile to empower chemists with the knowledge required for its effective utilization in synthetic campaigns.

Chemical Stability Profile

The stability of this compound is governed by the inherent aromaticity of the indazole ring and the reactivity of the appended ethyl ester.

pH Stability

The indazole ring is generally stable under a range of pH conditions. It is a weak base, with the protonation typically occurring at the N-2 position. The ester functional group, however, is susceptible to hydrolysis under both acidic and basic conditions.

  • Acidic Conditions: Under strongly acidic conditions and elevated temperatures, the ester can undergo hydrolysis to yield 1H-indazole-7-carboxylic acid. The reaction is typically reversible and requires a large excess of water to be driven to completion.[2][3]

  • Basic Conditions: The ester is readily hydrolyzed under basic conditions (saponification) to form the corresponding carboxylate salt. This reaction is irreversible and is the preferred method for the preparation of 1H-indazole-7-carboxylic acid.[3][4] A general protocol involves treating the ester with an aqueous solution of a base like potassium hydroxide in a miscible solvent such as methanol.[5]

Thermal and Photochemical Stability

Indazole derivatives generally exhibit good thermal stability. However, prolonged exposure to high temperatures should be approached with caution, as with any organic molecule, to prevent decomposition.

Photochemical irradiation of indazoles can lead to interesting rearrangements. Specifically, 1H-indazoles have been shown to convert into benzimidazoles under photochemical conditions.[6][7][8] This transformation is believed to proceed through an excited-state tautomerization to the less stable 2H-indazole, which then undergoes rearrangement.[6] Researchers should be mindful of this potential reactivity when working with this compound under prolonged exposure to UV light.

Stability Towards Oxidizing and Reducing Agents

The indazole ring is relatively robust towards common oxidizing agents. However, strong oxidants should be used with care, as they could potentially lead to degradation of the heterocyclic system.

The stability towards reducing agents depends on the specific reagent and reaction conditions. The ester group can be reduced, as will be discussed in the reactivity section. The indazole ring itself is generally stable to many reducing agents, particularly those used for functional group transformations on substituents.

Reactivity Profile

This compound offers three primary sites for chemical modification: the N-H of the pyrazole ring, the ethyl carboxylate group, and the aromatic ring system.

Reactions at the Indazole Nitrogen (N-H)

The nitrogen atom of the indazole ring is nucleophilic and readily undergoes alkylation and arylation. A key consideration in these reactions is the regioselectivity, as substitution can occur at either the N-1 or N-2 position.

The alkylation of 1H-indazoles can lead to a mixture of N-1 and N-2 isomers. The regiochemical outcome is influenced by several factors, including the steric and electronic nature of substituents on the indazole ring, the choice of base, and the solvent.[9][10]

For indazoles bearing an electron-withdrawing substituent at the C-7 position, such as a carboxylate group, N-alkylation shows a strong preference for the N-2 position.[9][10][11] This is attributed to both steric hindrance at the N-1 position by the adjacent C-7 substituent and the electronic effect of the substituent influencing the nucleophilicity of the two nitrogen atoms. Studies on mthis compound have shown excellent N-2 regioselectivity (≥ 96%) when using sodium hydride as a base in tetrahydrofuran.[9][10][11]

Experimental Protocol: N-Alkylation of this compound (Predicted)

This protocol is based on established procedures for similar indazole derivatives.[9][10]

  • Preparation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) portionwise at 0 °C.

  • Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: Add the desired alkylating agent (e.g., alkyl halide, 1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction may require heating to proceed to completion.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the N-2 alkylated product.

Logical Workflow for N-Alkylation

N_Alkylation_Workflow start This compound deprotonation Deprotonation (NaH, THF) start->deprotonation alkylation Alkylation (Alkyl Halide) deprotonation->alkylation workup Aqueous Work-up & Extraction alkylation->workup purification Purification (Chromatography) workup->purification product N-2 Alkylated Product purification->product

Caption: Workflow for the N-2 selective alkylation of this compound.

Reactions of the Ethyl Carboxylate Group

The ester functionality at the C-7 position is a versatile handle for further synthetic transformations.

As previously mentioned, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. Basic hydrolysis is generally the most efficient method.

Experimental Protocol: Hydrolysis of this compound to 1H-Indazole-7-carboxylic acid

This protocol is adapted from a procedure for the methyl ester.[5]

  • Dissolution: Dissolve this compound (1.0 equivalent) in a mixture of methanol and water.

  • Saponification: Add an excess of a base, such as potassium hydroxide (e.g., 2-3 equivalents), to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

  • Acidification: Cool the reaction mixture and carefully acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 5-6 to precipitate the carboxylic acid.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 1H-indazole-7-carboxylic acid.

The ester can be reduced to the corresponding primary alcohol, (1H-indazol-7-yl)methanol, using powerful reducing agents like lithium aluminum hydride (LAH).

Experimental Protocol: Reduction of this compound (General Procedure)

This is a general procedure for ester reduction with LAH.[12][13][14]

  • Preparation: To a stirred suspension of lithium aluminum hydride (1.5-2.0 equivalents) in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere at 0 °C, add a solution of this compound (1.0 equivalent) in the same dry solvent dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quenching: Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Filtration: Stir the resulting granular precipitate for a period, then filter it off and wash thoroughly with the reaction solvent.

  • Purification: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude alcohol can be purified by crystallization or column chromatography.

Data Summary Table: Reactivity of the Ester Group

ReactionReagentsProduct
HydrolysisKOH, MeOH/H₂O1H-Indazole-7-carboxylic acid
ReductionLiAlH₄, THF(1H-Indazol-7-yl)methanol
Reactions on the Aromatic Ring

The indazole ring system can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents and the inherent electronic nature of the heterocyclic ring.

In general, electrophilic substitution on the 1H-indazole ring occurs preferentially at the C-3 position, which is the most electron-rich carbon. The presence of the deactivating carboxylate group at C-7 is expected to further disfavor substitution on the benzene ring and reinforce the preference for substitution at C-3.[15][16] Common electrophilic substitution reactions include halogenation and nitration.

Logical Relationship for Electrophilic Substitution

Electrophilic_Substitution substrate This compound intermediate Sigma Complex (C-3 Attack) substrate->intermediate Attack at C-3 electrophile Electrophile (E+) electrophile->intermediate product 3-Substituted Product intermediate->product Deprotonation

References

A-Z Guide to Tautomerism in Ethyl 1H-indazole-7-carboxylate: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indazole scaffolds are a cornerstone in modern medicinal chemistry, yet their inherent tautomerism presents both challenges and opportunities in drug design. This guide provides a comprehensive technical analysis of the tautomeric equilibrium of Ethyl 1H-indazole-7-carboxylate, a key building block for various therapeutic agents. We delve into the fundamental principles governing indazole tautomerism, the specific influence of the 7-carboxylate substituent, and the critical implications for drug development. This document outlines a multi-faceted approach, integrating advanced spectroscopic techniques and computational modeling, to definitively characterize and quantify tautomeric populations. Detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Density Functional Theory (DFT) calculations are provided to equip researchers with a robust, self-validating system for tautomer analysis. The insights herein are designed to empower scientists to harness tautomerism, leading to the development of safer, more effective, and patentably distinct molecular entities.

The Fundamental Principle: Annular Tautomerism in Indazoles

Indazole, a bicyclic aromatic heterocycle, exists as two primary annular tautomers: the 1H- and 2H-forms.[1][2][3] This phenomenon arises from the migration of a proton between the two nitrogen atoms of the pyrazole ring. The benzenoid 1H-tautomer is generally the more thermodynamically stable form in most solvents and in the solid state compared to the quinonoid 2H-tautomer.[1][2][4][5] The energy difference is typically cited to be around 2.3-3.6 kcal/mol in favor of the 1H form.[4][5]

However, this equilibrium is not static. It can be significantly influenced by a variety of factors:

  • Substituent Effects: The electronic nature (electron-donating vs. electron-withdrawing) and position of substituents on the ring can alter the relative stability of the tautomers.[6]

  • Solvent Polarity: The solvent environment can preferentially stabilize one tautomer over the other through hydrogen bonding and dipole interactions.[7]

  • pH: The acidity or basicity of the medium affects the protonation state of the indazole ring, thereby influencing the tautomeric preference.[8]

  • Temperature: Changes in temperature can shift the equilibrium, providing thermodynamic insights into the system.

Understanding and controlling this equilibrium is paramount in drug development, as different tautomers can exhibit distinct pharmacological and pharmacokinetic profiles.[3]

The Role of the 7-Carboxylate Group in this compound

In our target molecule, the ethyl carboxylate group at the C7 position introduces a significant electronic perturbation. As an electron-withdrawing group, it is expected to influence the electron density distribution across the bicyclic system. Theoretical studies and experimental data on substituted indazoles suggest that electron-withdrawing groups can modulate the energy difference between the 1H and 2H tautomers.[6] While the 1H-form is still generally favored, the presence of the 7-carboxylate may increase the population of the 2H-tautomer in solution compared to the unsubstituted parent indazole. The potential for intramolecular hydrogen bonding between the N1-H and the carbonyl oxygen of the ester could further stabilize the 1H form, making a comprehensive analysis essential.

Diagram 1: Tautomeric Equilibrium

The core of our investigation is the dynamic equilibrium between the 1H- and 2H-tautomers of ethyl indazole-7-carboxylate.

Caption: Prototropic equilibrium of Ethyl indazole-7-carboxylate.

A Multi-Pronged Approach to Tautomer Characterization

No single technique can fully elucidate a tautomeric system. We advocate for an integrated workflow that combines experimental evidence from both the solution and solid states with theoretical calculations for a self-validating, comprehensive understanding.

Diagram 2: Integrated Workflow for Tautomer Analysis

This workflow illustrates the synergistic relationship between computational and experimental techniques.

Workflow cluster_comp Computational Modeling cluster_exp Experimental Validation cluster_out Final Output DFT DFT Calculations (Gas Phase & Solvent) Predict Predict Relative Stabilities & Spectroscopic Data DFT->Predict NMR NMR Spectroscopy (Solution State Ratio) Predict->NMR Compare Spectra Result Definitive Tautomer Characterization & Ratio Predict->Result NMR->Predict Refine Model NMR->Result XRay X-ray Crystallography (Solid State Structure) XRay->DFT Validate Ground State XRay->Result

Caption: Integrated workflow for tautomer analysis.

Experimental Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution State View

NMR is the most powerful tool for studying tautomeric equilibria in solution.[9] Key nuclei (¹H, ¹³C, and ¹⁵N) exhibit distinct chemical shifts depending on the proton's location.[10][11]

Core Principle: The chemical environment of the pyrazole ring atoms differs significantly between the 1H- and 2H-tautomers. For instance, the chemical shift of C3a and C7a are particularly sensitive to the tautomeric form.[12] By carefully acquiring and integrating spectra, the relative populations of each tautomer in a given solvent can be determined.

Step-by-Step Protocol for ¹H NMR Analysis:

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Use of aprotic solvents is critical to avoid H/D exchange that can complicate interpretation.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz). Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • Data Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1).

  • Analysis:

    • Identify distinct sets of signals corresponding to the 1H and 2H tautomers. The N-H proton signal is often broad and can be a key indicator, though its position is highly solvent-dependent.

    • Focus on well-resolved aromatic protons that show clear separation between tautomeric forms (e.g., H3, H4, H5, H6).

    • Integrate the area under the curves for a pair of corresponding, non-overlapping signals from the 1H and 2H forms.

    • Calculate the tautomeric ratio (KT = [2H-form] / [1H-form]) from the integral ratio.

Nucleus 1H-Tautomer (Expected) 2H-Tautomer (Expected) Rationale for Distinction
¹H (H3) Singlet, downfieldSinglet, shifted relative to 1HAltered electron density at C3
¹³C (C3a) ShieldedDeshieldedSignificant change in electronic environment adjacent to N1/N2
¹³C (C7a) DeshieldedShieldedSignificant change in electronic environment adjacent to N1/N2
¹⁵N (N1) Pyrrole-like environmentPyridine-like environmentDirect change from N-H to N=C character
¹⁵N (N2) Pyridine-like environmentPyrrole-like environmentDirect change from N=C to N-H character
Table 1: Expected NMR Spectroscopic Differences Between Indazole Tautomers.
Single-Crystal X-ray Crystallography: The Solid-State Anchor

X-ray crystallography provides unambiguous, high-resolution structural data of the molecule in the solid state.[13] This technique is the gold standard for determining which tautomer is present in the crystal lattice.[14][15][16]

Core Principle: By diffracting X-rays off a single crystal, one can determine the precise three-dimensional coordinates of every atom in the molecule. This allows for the direct visualization of the proton's location on either N1 or N2, confirming the dominant (and often exclusive) tautomer in the solid phase.

Step-by-Step Experimental Workflow:

  • Crystallization: Grow high-quality single crystals of this compound. This is often the most challenging step. Techniques include:

    • Slow evaporation from a saturated solution (e.g., in ethanol, ethyl acetate, or a mixture).

    • Vapor diffusion by placing a solution of the compound in a small vial inside a larger jar containing a solvent in which the compound is less soluble (the "anti-solvent").

  • Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The final refined structure will clearly show the position of the N-H proton, confirming the tautomeric form.[13]

Computational Modeling: Predicting Stability and Corroborating Data

Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for predicting the relative thermodynamic stabilities of tautomers.[17][18] These calculations can corroborate experimental findings and provide insights into gas-phase behavior and solvent effects.

Core Principle: DFT methods calculate the electronic energy of a molecule. By optimizing the geometry and calculating the energy of both the 1H- and 2H-tautomers, one can predict which is more stable and by how much. Including a solvent model (e.g., Polarizable Continuum Model - PCM) can simulate the effects of the solution environment.

Step-by-Step Computational Workflow:

  • Structure Building: Build the 3D structures of both the 1H- and 2H-tautomers of this compound using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G**). This should be done for both the gas phase and in a solvent continuum model (e.g., DMSO, Chloroform).

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Comparison: Compare the final electronic energies (including ZPVE correction) of the two tautomers in each environment. The tautomer with the lower energy is predicted to be the more stable form. The energy difference (ΔE) can be used to estimate the equilibrium constant.

Implications for Drug Development

The precise tautomeric form of an active pharmaceutical ingredient (API) is not an academic curiosity; it is a critical determinant of its therapeutic success.

  • Receptor Binding: Tautomers have different shapes and hydrogen bonding patterns (donor/acceptor sites). One tautomer may bind to a biological target with high affinity while the other is inactive.

  • ADME Properties: Physicochemical properties like pKa, lipophilicity (logP), and solubility are tautomer-dependent.[8] These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Chemical Stability: The reactivity and degradation pathways can differ between tautomers, impacting shelf-life and formulation strategies.

  • Intellectual Property: It is crucial to characterize all accessible tautomeric forms of a new chemical entity and, where possible, include them in patent claims to ensure comprehensive intellectual property protection.

Conclusion

The tautomerism of this compound is a complex but manageable phenomenon. By employing the integrated workflow of high-field NMR, single-crystal X-ray diffraction, and DFT calculations, researchers can achieve a definitive understanding of the tautomeric landscape. This knowledge is not merely fundamental but is directly applicable to the rational design of indazole-based drugs, enabling the optimization of target engagement, ADME properties, and the creation of robust intellectual property. This guide provides the necessary theoretical grounding and practical protocols to empower drug development professionals to confidently navigate and leverage the science of tautomerism.

References

Ethyl 1H-indazole-7-carboxylate: A Versatile Scaffold for the Development of Biologically Active Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] Its unique structure allows for diverse functionalization, leading to a wide spectrum of pharmacological activities. This guide focuses on Ethyl 1H-indazole-7-carboxylate, a key derivative that serves as a versatile starting material for synthesizing novel therapeutic agents. While direct biological data on this specific ester is limited, its strategic functional groups—the reactive ester at the 7-position and the nucleophilic nitrogen atoms of the pyrazole ring—make it an ideal platform for chemical exploration. This document provides a comprehensive overview of the synthetic strategies to functionalize this core, explores the major therapeutic avenues of its potential derivatives—anticancer, anti-inflammatory, and antimicrobial—and details the experimental protocols necessary to validate these activities. By synthesizing data from the broader class of indazole derivatives, this guide aims to empower researchers to unlock the full therapeutic potential of the this compound scaffold.

The Indazole Scaffold: A Cornerstone in Medicinal Chemistry

Indazoles, bicyclic heterocycles composed of a benzene ring fused to a pyrazole ring, are of immense interest in drug discovery.[3] This scaffold is present in multiple approved therapeutic agents, such as the multi-kinase inhibitors Pazopanib and Axitinib, used in cancer therapy.[4][5][6] The success of these drugs underscores the value of the indazole core as a pharmacophore that can effectively interact with various biological targets.

The broad biological activities attributed to indazole derivatives are extensive and well-documented, including:

  • Anticancer Activity: Primarily through the inhibition of protein kinases crucial for tumor growth and angiogenesis, such as VEGFR, PDGFR, and Aurora kinases.[7][8][9][10]

  • Anti-inflammatory Effects: Achieved by modulating key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like TNF-α and IL-1β.[11][12][13]

  • Antimicrobial Properties: Demonstrating efficacy against a range of bacterial and fungal pathogens, offering a potential framework for developing new anti-infective agents.[14][15][16]

The versatility of the indazole ring system, particularly its capacity for substitution at multiple positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a "privileged scaffold" for generating libraries of novel drug candidates.[2]

Synthesis and Functionalization of the this compound Core

The strategic importance of this compound lies in its potential for derivatization. The ester group at position C7 and the nitrogen atoms at N1 and N2 are prime locations for chemical modification, enabling the synthesis of diverse compound libraries.

Rationale for Functionalization:

  • Amide Coupling at C7: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid.[17] This carboxylic acid is a critical intermediate for forming amide bonds with a wide array of amines. This approach is a cornerstone of medicinal chemistry, as the amide bond is stable and the diversity of available amines allows for systematic exploration of structure-activity relationships (SAR).

  • N-Alkylation/Arylation: The N1 and N2 positions of the indazole ring can be selectively alkylated or arylated.[2] These modifications significantly impact the molecule's three-dimensional shape, solubility, and hydrogen-bonding capabilities, which are crucial for target engagement and pharmacokinetic properties.

The diagram below illustrates the primary pathways for functionalizing the core scaffold, providing a logical workflow for generating novel derivatives.

G cluster_synthesis Synthetic Pathways cluster_derivatives Derivative Libraries Core This compound Acid 1H-Indazole-7-carboxylic Acid Core->Acid Hydrolysis (e.g., LiOH) N_Alkylated N1/N2-Alkylated Derivatives Core->N_Alkylated N-Alkylation (Alkyl Halides, Base) Amide_Lib Diverse Amide Library (Anticancer, Anti-inflammatory) Acid->Amide_Lib Amide Coupling (EDC, HOBt, Various Amines)

Caption: Synthetic functionalization workflow for this compound.

Anticancer Potential: Targeting Kinase Signaling

Many of the most successful indazole-based drugs are kinase inhibitors.[7] By modifying the this compound scaffold, novel compounds can be designed to target kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[18][19]

Mechanism of Action: Indazole derivatives often act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain. This interaction blocks the phosphorylation of downstream substrates, thereby inhibiting signal transduction pathways that control cell proliferation, survival, and angiogenesis.[10] Derivatives synthesized from the 7-carboxylate core, particularly amides, can introduce crucial hydrogen bond donors and acceptors and occupy hydrophobic pockets within the ATP-binding site, enhancing potency and selectivity.[8][20]

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) Downstream Downstream Signaling (RAS-RAF-MEK-ERK) RTK->Downstream Activates Indazole Indazole Derivative Indazole->RTK Inhibits ATP ATP ATP->RTK Binds Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Promotes

Caption: Simplified pathway of kinase inhibition by indazole derivatives.

Data Presentation: Antiproliferative Activity of Representative Indazole Derivatives

The following table summarizes the in vitro anticancer activity of various indazole derivatives from published literature to serve as a benchmark for newly synthesized compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 2f4T1 (Breast)0.23[21]
Derivative 2fA549 (Lung)1.15[21]
Derivative 13aA549 (Lung)0.012[22]
Derivative 13bMCF7 (Breast)0.010[22]
Compound M6S. aureus3.90[23]
Compound 9uFGFR1 (Enzyme)0.0033[24]
Experimental Protocol: MTT Assay for In Vitro Antiproliferative Activity

This protocol is a standard method for assessing cell viability and cytotoxicity based on the metabolic activity of cells.[25][26]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[25] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized indazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[27] Gently shake the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[27]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Anti-inflammatory Potential: Modulating Inflammatory Pathways

Chronic inflammation is a key factor in numerous diseases. Indazole derivatives have shown significant promise as anti-inflammatory agents.[14] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, and the suppression of pro-inflammatory cytokines such as TNF-α and IL-1β.[11][13]

Derivatives of this compound can be designed to mimic the structures of known COX inhibitors or to interfere with cytokine signaling pathways.

Data Presentation: In Vitro Anti-inflammatory Activity of Indazole Derivatives

CompoundAssayIC50 (µM)Reference
IndazoleCOX-2 Inhibition23.42[11]
5-AminoindazoleCOX-2 Inhibition12.32[11]
6-NitroindazoleCOX-2 Inhibition18.51[11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible in vivo model for evaluating acute anti-inflammatory activity.[28][29][30]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized, biphasic inflammatory response characterized by edema (swelling).[30][31] The first phase is mediated by histamine and serotonin, while the second, later phase is mediated by prostaglandins and involves COX enzymes. The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Use adult Wistar rats (150-200g). Acclimatize them to laboratory conditions for at least one week with free access to food and water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally).

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, orally).[28]

    • Group III-V: Test Compound Groups (e.g., 25, 50, 100 mg/kg of indazole derivative, orally).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

  • Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[28][32]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[28]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:

    • % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control × 100.

    • Statistical significance is typically determined using ANOVA followed by a post-hoc test.

Antimicrobial Applications: A Scaffold for New Anti-Infectives

The rise of antimicrobial resistance necessitates the development of novel anti-infective agents. The indazole scaffold has been identified as a promising starting point for this purpose.[15] Functionalized indazoles have demonstrated activity against various Gram-positive and Gram-negative bacteria as well as fungal strains.[16][23][33]

Data Presentation: Antimicrobial Activity of Representative Indazole Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
Indazole Derivative 2E. faecalis>128[34]
Indazole Derivative 5S. aureus64-128[34]
Compound M6S. aureus3.90[23]
Compound M6C. albicans>125[23]
Compound M6S. cerevisiae1.95[23]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[35][36][37][38]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of a test compound in a liquid broth medium. After incubation, the wells are visually inspected for turbidity to determine the MIC.[37]

Step-by-Step Methodology:

  • Prepare Compound Plate: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the synthesized indazole derivatives.

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Add 200 µL of the test compound (at 2x the highest desired concentration) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (broth + inoculum, no compound).

    • Well 12 serves as the sterility control (broth only).[39]

  • Prepare Inoculum: Grow the microbial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture to match the turbidity of a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Structure-Activity Relationship (SAR) and Future Directions

Systematic modification of the this compound scaffold is key to developing potent and selective drug candidates. Based on extensive research on the broader indazole class, several SAR principles can be established:

  • Amide Substituents at C7: The nature of the amine used for amide coupling is critical. Bulky, hydrophobic groups can interact with hydrophobic pockets in kinase active sites, while polar or charged groups can improve solubility and form key hydrogen bonds.[40]

  • Substituents at N1/N2: Alkylation at the N1 or N2 position can influence the orientation of the molecule within a binding pocket. The choice between N1 and N2 substitution can dramatically alter biological activity and selectivity.[41]

  • Other Ring Positions: While the primary focus is on the C7 ester, substitutions at other positions (e.g., C3, C5, C6) on the indazole ring with electron-donating or withdrawing groups can modulate the electronic properties and overall pharmacology of the molecule.[8][20]

Future research should focus on:

  • Synthesizing a focused library of derivatives based on the functionalization strategies outlined.

  • Screening these compounds across anticancer, anti-inflammatory, and antimicrobial assays to identify initial hits.

  • Performing lead optimization based on initial SAR data to improve potency, selectivity, and drug-like properties.

  • Utilizing computational modeling and docking studies to rationalize observed activities and guide the design of next-generation derivatives.[14]

Conclusion

This compound represents a highly valuable and underexplored starting point for the development of novel therapeutics. Its strategic positioning of reactive functional groups allows for the creation of diverse chemical libraries. By leveraging the well-established biological importance of the indazole scaffold, particularly in oncology and inflammation, researchers can apply the synthetic and evaluative frameworks presented in this guide to systematically explore derivatives of this core. The provided protocols offer a self-validating system for generating robust and reproducible data, paving the way for the discovery of new lead compounds with significant therapeutic potential.

References

Ethyl 1H-indazole-7-carboxylate literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 1H-indazole-7-carboxylate: Synthesis, Reactivity, and Applications

Introduction: The Privileged Indazole Scaffold

The indazole, or benzopyrazole, nucleus is a cornerstone of modern medicinal chemistry.[1] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a bioisostere of indole and serves as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, leading to diverse pharmacological activities.[2] Indazole-containing compounds are relatively rare in nature but have been extensively explored in synthetic chemistry, yielding drugs with anti-inflammatory, antitumor, anti-HIV, and antibacterial properties.[1][3] Marketed drugs such as the antiemetic Granisetron, the kinase inhibitor Axitinib, and the PARP inhibitor Niraparib feature the indazole core, underscoring its therapeutic significance.[2]

The substitution pattern on the indazole ring profoundly influences its physicochemical properties and biological activity. While much research has focused on substitution at the 1, 3, and 5-positions, the 7-substituted isomers represent a unique and increasingly important class of building blocks. This compound, in particular, is a key intermediate for synthesizing complex molecules, offering a strategic handle for further chemical elaboration. This guide provides a comprehensive technical overview of its synthesis, spectroscopic properties, chemical reactivity, and applications, tailored for researchers in drug discovery and chemical development.

Physicochemical and Spectroscopic Profile

Proper characterization is the bedrock of chemical synthesis. This compound is typically an off-white to yellow solid, and its identity and purity are confirmed through a combination of physical measurements and spectroscopic techniques.[4]

Physical Properties

A summary of the key physical and identifying properties for this compound is presented below.

PropertyValueSource
CAS Number 885278-74-0[4]
Molecular Formula C₁₀H₁₀N₂O₂[4]
Molecular Weight 190.20 g/mol [4][5]
Appearance Light yellow to yellow solid[4]
Melting Point 111-113 °C[4]
Storage Sealed in dry, Room Temperature[4]
Spectroscopic Analysis

Spectroscopic analysis provides an unambiguous structural fingerprint. While a complete dataset for this specific isomer is not consolidated in a single literature source, the expected signals can be inferred from standard spectroscopic principles and data for related indazole isomers.[6][7]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the N-H proton of the pyrazole ring, and the ethyl group of the ester. The N-H proton typically appears as a broad singlet at a high chemical shift (>10 ppm). The aromatic protons will appear as doublets and triplets in the 7-8.5 ppm region, with coupling constants characteristic of their ortho, meta, and para relationships. The ethyl ester will present as a quartet (CH₂) around 4.5 ppm and a triplet (CH₃) around 1.4 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show signals for the carbonyl carbon of the ester (around 165 ppm), the aromatic carbons of the bicyclic system (110-145 ppm), and the two carbons of the ethyl group (a CH₂ around 61 ppm and a CH₃ around 14 ppm).

  • IR (Infrared) Spectroscopy: Key vibrational bands will confirm the presence of functional groups. A broad peak around 3100-3300 cm⁻¹ corresponds to the N-H stretch. A strong absorption around 1700-1725 cm⁻¹ is characteristic of the C=O (ester carbonyl) stretch. C=C and C=N stretching vibrations from the aromatic rings will appear in the 1450-1620 cm⁻¹ region.[6]

  • MS (Mass Spectrometry): Electrospray ionization (ESI-MS) would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 191.08.[8]

Synthesis Methodologies

The synthesis of substituted indazoles is a well-explored area of organic chemistry. The construction of the 7-substituted pattern, however, requires careful regiochemical control. A prevalent and effective strategy involves the [3+2] cycloaddition of a substituted benzyne intermediate with a diazo compound.

The causality behind this choice of methodology lies in its efficiency and predictability. Generating the benzyne intermediate in situ from a stable precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate allows the reaction to proceed under relatively mild conditions. Ethyl diazoacetate serves as a robust two-atom component for the cycloaddition, directly installing the required ethyl carboxylate group at what will become the 3-position of the resulting indazole. Subsequent functionalization is then required to achieve the 7-carboxylate target. A more direct, albeit challenging, approach would involve a starting material with the desired 7-position functionality already in place.

Caption: A plausible synthetic route to this compound.

Experimental Protocol: Synthesis via Diazotization and Cyclization

This protocol describes a common method for constructing the indazole ring from an appropriately substituted aniline derivative. The protocol is designed as a self-validating system, including steps for purification and confirmation of the product.

Reagents and Equipment:

  • 2-Amino-3-methylbenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Thionyl chloride (SOCl₂)

  • Anhydrous Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flasks, magnetic stirrer, ice bath, reflux condenser, separatory funnel, rotary evaporator

Step-by-Step Methodology:

  • Diazotization: Dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in a mixture of concentrated HCl and water at 0 °C in an ice bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. This step generates the reactive diazonium salt intermediate. The low temperature is critical to prevent decomposition of the salt.

  • Cyclization: Allow the reaction mixture to warm slowly to room temperature. Gentle heating may be applied to facilitate the intramolecular cyclization, forming 1H-indazole-7-carboxylic acid. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Esterification: After cooling, carefully evaporate the solvent under reduced pressure. To the crude 1H-indazole-7-carboxylic acid, add anhydrous ethanol followed by the slow, dropwise addition of thionyl chloride (2.0 eq) at 0 °C. Reflux the mixture for 4-6 hours. The thionyl chloride converts the carboxylic acid to an acid chloride, which is immediately esterified by the ethanol solvent.

  • Workup: Cool the reaction mixture and quench by slowly pouring it into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator. The crude residue should be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Validation: Collect the fractions containing the desired product and evaporate the solvent. Dry the resulting solid under vacuum. Confirm the identity and purity of the product as this compound using ¹H NMR, ¹³C NMR, and MS analysis.[9]

Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate primarily due to the reactivity of the two nitrogen atoms in the pyrazole ring and the ester functionality.

N-Alkylation and N-Arylation

The most common reaction is the substitution at the N-1 or N-2 position. The regioselectivity of this reaction is a critical consideration for drug design. Alkylation with alkyl halides in the presence of a base (e.g., NaH, K₂CO₃) often yields a mixture of N-1 and N-2 isomers.[10] The ratio of these products is influenced by several factors:

  • Steric Hindrance: The substituent at the 7-position (the ethyl carboxylate group) sterically hinders the N-1 position, which can favor substitution at the N-2 position.

  • Electronic Effects: The electron-withdrawing nature of the carboxylate group influences the nucleophilicity of the adjacent N-1 atom.

  • Reaction Conditions: The choice of solvent, base, and counter-ion can significantly impact the isomer ratio. DFT calculations have suggested that chelation with certain cations (like cesium) can favor N-1 substitution, while other non-covalent interactions drive N-2 product formation.[11]

Caption: Regioselectivity in the N-alkylation of this compound.

Ester Hydrolysis and Amidation

The ethyl ester group provides a handle for further modification.

  • Hydrolysis: Treatment with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol mixture readily hydrolyzes the ester to the corresponding 1H-indazole-7-carboxylic acid.[12] This acid can then be coupled with various amines.

  • Amidation: The carboxylic acid can be activated (e.g., with HATU or EDC) and reacted with primary or secondary amines to form a diverse library of indazole-7-carboxamides. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) by introducing different functional groups.[13]

Applications in Drug Discovery

The true value of this compound lies in its application as a building block for pharmacologically active molecules. The indazole scaffold is a known inhibitor of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[1][14]

One of the most significant applications is in the synthesis of pyrrolopyrazine derivatives, which have been investigated as potent and selective inhibitors of spleen tyrosine kinase (Syk) .[4] Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells. Its inhibition is a validated therapeutic strategy for treating autoimmune diseases like rheumatoid arthritis and certain types of B-cell malignancies. The 7-carboxylate moiety of the indazole is strategically positioned to be converted into a larger, more complex structure that can interact with the active site of the Syk enzyme.

Furthermore, the general class of indazole carboxamides has been explored for a wide range of therapeutic targets, including inhibitors of IKK2 for inflammatory disorders and p21-activated kinase 1 (PAK1) for cancer metastasis.[13][14] The ability to easily convert the 7-ester into a variety of amides makes this starting material highly valuable for generating compound libraries for high-throughput screening.

Conclusion and Future Outlook

This compound is more than just a simple chemical; it is a key enabling tool for the advancement of medicinal chemistry. Its well-defined structure and predictable reactivity at multiple sites—the N-H, N-2, and ester positions—provide chemists with a versatile platform for molecular design. The demonstrated use of this scaffold in the development of kinase inhibitors highlights its importance.[4] Future research will likely focus on developing more regioselective synthetic methods to access specific N-1 or N-2 substituted isomers and expanding the application of this building block to new biological targets. As our understanding of disease pathways deepens, the demand for sophisticated and strategically functionalized heterocyclic intermediates like this compound will only continue to grow.

References

Methodological & Application

A Detailed Protocol for the Synthesis of Ethyl 1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Ethyl 1H-indazole-7-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound from a commercially available precursor, ethyl 2-amino-3-methylbenzoate. The described method is based on a classical diazotization followed by an intramolecular cyclization, offering a reliable and scalable route to this important intermediate. We detail the reaction mechanism, experimental setup, purification, and characterization, along with critical safety and troubleshooting guidelines to ensure reproducible and high-yield synthesis.

Introduction and Scientific Background

The indazole ring system is a bicyclic heteroaromatic structure that is isomeric with indole. Its derivatives are of significant interest due to their wide range of biological activities, serving as the core for drugs targeting cancer, inflammation, and neurological disorders.[2][3] Specifically, functionalized indazole-7-carboxylates are key intermediates in the synthesis of complex molecular architectures for drug discovery programs.[2]

The synthetic strategy presented here employs a robust and well-established chemical transformation: the conversion of an ortho-methylaniline derivative into an indazole. This process involves two key stages:

  • Diazotization: The primary aromatic amine of the starting material, ethyl 2-amino-3-methylbenzoate, is converted into a diazonium salt using nitrous acid (in situ generation from sodium nitrite and a strong acid).[4] This reaction is highly sensitive to temperature and must be conducted at 0–5 °C to prevent the decomposition of the unstable diazonium intermediate.

  • Intramolecular Cyclization: The generated diazonium salt undergoes a spontaneous intramolecular cyclization involving the adjacent methyl group. This ring-closing reaction forms the pyrazole ring of the indazole system. The mechanism is thought to proceed through the activation of the benzylic protons of the methyl group, facilitated by an N-nitroso intermediate, leading to cyclization and subsequent aromatization.[5]

This protocol has been designed to be straightforward and accessible for researchers with a foundational knowledge of synthetic organic chemistry.

Reaction Scheme and Mechanism

Overall Transformation:

alt text

Figure 1: Synthesis of this compound from Ethyl 2-amino-3-methylbenzoate.

Mechanism Insight:

The reaction begins with the electrophilic attack of the nitrosonium ion (NO⁺), generated from NaNO₂ and H₂SO₄, on the primary amine to form an N-nitrosamine. Following proton transfers and dehydration, the aryl diazonium salt is formed. This intermediate is highly reactive and, upon warming, the diazonium group engages the neighboring methyl group in an intramolecular cyclization to form the stable indazole ring system with the loss of a proton and water.

Experimental Protocol

Materials and Equipment

Reagents & Chemicals:

Reagent Formula MW ( g/mol ) Molar Eq. Amount
Ethyl 2-amino-3-methylbenzoate C₁₀H₁₃NO₂ 179.22 1.0 5.00 g
Sulfuric Acid (98%) H₂SO₄ 98.08 - 15 mL
Sodium Nitrite NaNO₂ 69.00 1.1 2.12 g
Ethyl Acetate (EtOAc) C₄H₈O₂ 88.11 - ~400 mL
Saturated Sodium Bicarbonate NaHCO₃ (aq) - - ~200 mL
Brine (Saturated NaCl) NaCl (aq) - - ~100 mL
Anhydrous Sodium Sulfate Na₂SO₄ 142.04 - As needed
Deionized Water H₂O 18.02 - ~300 mL

| Silica Gel (230-400 mesh) | SiO₂ | - | - | As needed |

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water-salt bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard analytical equipment (NMR, MS)

Step-by-Step Procedure

Part A: Diazotization

  • Prepare Acidic Solution: In the 250 mL three-neck flask equipped with a magnetic stir bar and thermometer, carefully add concentrated sulfuric acid (15 mL) to deionized water (50 mL). Caution: This is a highly exothermic process; add the acid slowly to the water while cooling the flask in an ice bath.

  • Dissolve Starting Material: To the cooled sulfuric acid solution, add ethyl 2-amino-3-methylbenzoate (5.00 g, 27.9 mmol) portion-wise while stirring. Continue stirring until a clear solution or a fine slurry is obtained.

  • Cool Reaction Mixture: Immerse the flask in an ice-water-salt bath and cool the internal temperature to 0–5 °C. It is crucial to maintain this temperature range throughout the addition of sodium nitrite.[4]

  • Prepare Nitrite Solution: In a separate beaker, dissolve sodium nitrite (2.12 g, 30.7 mmol, 1.1 eq) in deionized water (15 mL).

  • Perform Diazotization: Transfer the sodium nitrite solution to a dropping funnel. Add the solution dropwise to the stirred, cooled reaction mixture over 30–45 minutes. Ensure the internal temperature does not exceed 5 °C.

  • Stir: After the addition is complete, continue to stir the reaction mixture at 0–5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Part B: Cyclization and Work-Up

  • Promote Cyclization: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-3 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization: Carefully pour the reaction mixture into a 1 L beaker containing crushed ice (~200 g). Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until the pH is ~7-8. Caution: Vigorous gas (CO₂) evolution will occur.

  • Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Wash: Combine the organic extracts and wash sequentially with deionized water (100 mL) and brine (100 mL). This removes residual inorganic salts.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

Part C: Purification

  • Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Elution: Pack the column using a slurry of silica gel in hexanes. Load the crude product onto the column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30% EtOAc).

  • Collect Fractions: Collect the fractions containing the desired product (monitor by TLC).

  • Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a solid. Dry the product under vacuum. The expected yield is typically in the range of 60-75%.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the aromatic protons of the indazole ring, the ethyl ester group (a quartet and a triplet), and the N-H proton (a broad singlet).

  • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the ester carbonyl carbon, the aromatic carbons, and the ethyl group carbons.

  • Mass Spectrometry (ESI+): Calculated for C₁₀H₁₀N₂O₂ [M+H]⁺: 191.08. Found: 191.xx.

  • Melting Point: To be determined.

Workflow and Safety

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation & Diazotization cluster_cyclize Cyclization & Work-Up cluster_purify Purification & Analysis A Dissolve Starting Material in cold H₂SO₄(aq) B Cool to 0-5 °C A->B C Add NaNO₂(aq) dropwise (maintain T < 5 °C) B->C D Stir at 0-5 °C for 30 min C->D E Warm to Room Temp (Stir 2-3h) D->E F Quench on Ice & Neutralize with NaHCO₃ E->F G Extract with Ethyl Acetate (3x) F->G H Wash with H₂O & Brine G->H I Dry (Na₂SO₄) & Concentrate H->I J Purify via Column Chromatography (Silica, Hex/EtOAc) I->J K Combine Pure Fractions & Evaporate Solvent J->K L Characterize Product (NMR, MS, MP) K->L

Caption: Synthetic workflow for this compound.

Safety Precautions
  • Strong Acids: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Perform the dilution in a fume hood.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. This protocol is designed to use the salt in situ in solution, which is a much safer practice. Never allow the reaction mixture to dry out before the diazonium salt has been fully reacted or quenched.

  • Neutralization: The neutralization of the strong acid with sodium bicarbonate is highly exothermic and releases large volumes of CO₂ gas. Perform this step slowly in a large, open container (e.g., a large beaker) with efficient stirring and cooling.

Troubleshooting
  • Low Yield:

    • Cause: Incomplete diazotization or premature decomposition of the diazonium salt.

    • Solution: Ensure the temperature is strictly maintained below 5 °C during nitrite addition. Check the purity of the starting aniline and sodium nitrite.

  • Incomplete Cyclization:

    • Cause: Insufficient reaction time or temperature after diazotization.

    • Solution: Increase the stirring time at room temperature or gently warm the mixture (e.g., to 40-50 °C) while monitoring by TLC.

  • Purification Difficulties:

    • Cause: Formation of colored, tarry byproducts from side reactions.

    • Solution: Ensure slow, controlled addition of reagents. If the crude product is very impure, a preliminary filtration through a short plug of silica gel can remove some baseline impurities before detailed chromatography.

References

Application Notes & Protocols: Ethyl 1H-indazole-7-carboxylate as a Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole-7-Carboxylate Moiety

In the landscape of contemporary drug discovery, the indazole ring system stands out as a "privileged scaffold."[1][2] This bicyclic aromatic heterocycle, a bioisostere of indole, is a core structural feature in numerous clinically approved drugs and investigational agents.[1][3] Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding (as both donor and acceptor), π-π stacking, and hydrophobic interactions. The indazole nucleus is found in drugs with diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-emetic properties.[1][2]

Within this important class of compounds, Ethyl 1H-indazole-7-carboxylate emerges as a particularly strategic building block. The ethyl ester at the 7-position provides a robust and versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted directly into amides, offering a convenient anchor point for introducing diverse substituents.[4] This allows medicinal chemists to systematically explore the chemical space around the indazole core, fine-tuning properties like potency, selectivity, and pharmacokinetics (ADME). This document provides an in-depth guide to the synthesis and application of this key intermediate, complete with detailed protocols for its utilization in the synthesis of cutting-edge therapeutic agents.

PART 1: Synthesis and Characterization

A reliable supply of high-purity starting material is paramount for any drug discovery campaign. While various methods exist for the synthesis of the indazole core, a common approach involves the cyclization of appropriately substituted aniline derivatives.

Protocol 1: Representative Synthesis of this compound

This protocol outlines a potential synthetic route. Note: Researchers should always first consult primary literature and perform appropriate risk assessments before undertaking any chemical synthesis.

Reaction Scheme:

Synthesis_Workflow SM Substituted 2-Methylaniline Derivative INT1 Diazonium Salt Intermediate SM->INT1  1. NaNO2, HCl  (Diazotization)   Product This compound INT1->Product  2. Intramolecular  Cyclization   PARP_Inhibitor_Synthesis cluster_0 Core Elaboration cluster_1 Amide Coupling Start Ethyl 1H-indazole- 7-carboxylate Acid 1H-Indazole-7- carboxylic Acid Start->Acid LiOH, THF/H2O (Hydrolysis) Final Final PARP Inhibitor (2H-indazole-7-carboxamide) Acid->Final HATU, DIPEA, DMF (Amide Coupling) Amine Key Amine (e.g., (S)-piperidin-3-yl-phenyl) Amine->Final

References

Preparation of 1H-Indazole-3-Carboxylic Acid Derivatives from Ethyl Ester: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed methodologies for the synthesis of 1H-indazole-3-carboxylic acid and its subsequent derivatization into various amides, starting from ethyl 1H-indazole-3-carboxylate. 1H-Indazole-3-carboxylic acid and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] This document offers a robust framework for researchers, chemists, and drug development professionals, detailing step-by-step protocols for ester hydrolysis and amide coupling, alongside insights into reaction mechanisms, troubleshooting, and critical safety considerations.

Introduction: The Significance of the 1H-Indazole-3-Carboxylic Acid Scaffold

The 1H-indazole core is a versatile bicyclic heteroaromatic system that has garnered significant attention in the field of drug discovery. Its unique structural and electronic properties allow it to interact with a wide array of biological targets. Consequently, derivatives of 1H-indazole-3-carboxylic acid have been successfully developed into drugs with diverse therapeutic applications, including anti-emetics like Granisetron and anti-cancer agents such as Lonidamine.[1][2] The ability to efficiently synthesize a library of these derivatives is crucial for structure-activity relationship (SAR) studies and the development of new chemical entities.

The synthetic strategy outlined herein begins with the readily available ethyl 1H-indazole-3-carboxylate, proceeding through a two-step sequence:

  • Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Amidation: Coupling of the resulting carboxylic acid with a diverse range of primary or secondary amines to generate a library of 1H-indazole-3-carboxamides.

This approach offers a reliable and versatile route to a wide range of functionalized indazole derivatives.

Synthetic Pathway Overview

The overall transformation from the ethyl ester to the final amide derivatives is a fundamental process in medicinal chemistry, involving the activation of a carboxylic acid and subsequent nucleophilic acyl substitution.

G cluster_0 Step 1: Hydrolysis (Saponification) cluster_1 Step 2: Amide Coupling Ethyl_Ester Ethyl 1H-indazole-3-carboxylate Carboxylic_Acid 1H-indazole-3-carboxylic acid Ethyl_Ester->Carboxylic_Acid  NaOH, H₂O/MeOH   Amide 1H-indazole-3-carboxamide Derivative Carboxylic_Acid->Amide  EDC, HOBt, Base, DMF   Amine R-NH₂ (Amine) Amine->Amide

Caption: General workflow for the synthesis of 1H-indazole-3-carboxamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of 1H-Indazole-3-Carboxylic Acid via Ester Hydrolysis

This protocol details the saponification of ethyl 1H-indazole-3-carboxylate. The use of a sodium hydroxide solution in a methanol/water co-solvent system ensures both solubility of the ester and efficient hydrolysis.

Materials:

  • Ethyl 1H-indazole-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 1H-indazole-3-carboxylate (1.0 eq.) in a mixture of methanol and water. A typical ratio is 3:1 methanol to water.

  • Addition of Base: Add sodium hydroxide (2.0-3.0 eq.) to the solution. The mixture may be stirred at room temperature or gently heated to reflux (typically 60-80 °C) to expedite the reaction.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate. The disappearance of the starting ester spot (Rf ~0.30 in 1.5:1 hexanes/EtOAc) and the appearance of the carboxylic acid at the baseline indicates completion.[4] This process typically takes 2-4 hours at reflux.[3]

  • Work-up - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up - Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly and carefully acidify the solution to a pH of 3-4 by adding concentrated hydrochloric acid dropwise with stirring. The 1H-indazole-3-carboxylic acid will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight. The resulting 1H-indazole-3-carboxylic acid is typically of sufficient purity for the subsequent amidation step. If further purification is needed, recrystallization can be performed.

ParameterValue
Starting Material Ethyl 1H-indazole-3-carboxylate
Reagents NaOH, MeOH, H₂O, HCl
Reaction Time 2-4 hours
Temperature Room Temperature to Reflux
Work-up Acidification and Filtration
Expected Yield >90%

Characterization Data (1H-indazole-3-carboxylic acid):

  • ¹H NMR (DMSO-d₆): δ 13.92 (s, 1H), 13.01 (s, 1H), 8.21 (d, J = 8.2 Hz, 1H), 7.64 (d, J = 8.0 Hz, 1H), 7.41 (t, J = 5.6 Hz, 1H), 7.24 (t, J = 5.4 Hz, 1H).

  • ¹³C NMR (DMSO-d₆): δ 163.0, 141.3, 138.3, 128.6, 126.7, 123.4, 122.3, 121.8, 110.9.[5]

Protocol 2: Synthesis of 1H-Indazole-3-Carboxamides via Amide Coupling

This protocol employs a standard and reliable method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.[6]

Mechanism of EDC/HOBt Coupling:

G Acid Carboxylic Acid (R-COOH) O_acylisourea O-acylisourea Intermediate Acid->O_acylisourea + EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt HOBt HOBt Amide Amide (R-CONH-R') HOBt_ester->Amide + Amine Amine Amine (R'-NH₂)

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Materials:

  • 1H-indazole-3-carboxylic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 1H-indazole-3-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.).

  • Solvent and Base Addition: Dissolve the mixture in anhydrous DMF. Add DIPEA or TEA (2.0-3.0 eq.) to the solution and stir for 10-15 minutes at room temperature.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into ice water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1H-indazole-3-carboxamide derivative.[7]

ParameterValue
Starting Material 1H-indazole-3-carboxylic acid
Coupling Agents EDC·HCl, HOBt
Base DIPEA or TEA
Solvent Anhydrous DMF
Reaction Time 8-24 hours
Temperature 0 °C to Room Temperature
Purification Column Chromatography/Recrystallization

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Hydrolysis Incomplete Insufficient base or reaction time.Increase the equivalents of NaOH to 3.0. Extend the reaction time and/or increase the temperature to reflux.
Poor solubility of the ester.Increase the proportion of methanol in the solvent mixture.
Low Yield in Amide Coupling Inefficient coupling agent activation.Ensure all reagents, especially EDC, HOBt, and the amine, are of high purity and anhydrous. Use freshly opened solvents.
Poorly nucleophilic amine (e.g., electron-deficient anilines).Consider using a more powerful coupling agent such as HATU. Increase the reaction temperature or prolong the reaction time.
Formation of N-acylurea byproduct The O-acylisourea intermediate reacts with another carboxylic acid molecule.Ensure HOBt is added before or concurrently with EDC. HOBt traps the reactive intermediate, preventing this side reaction.
Difficulty in Removing Urea Byproduct Use of DCC as a coupling agent.The urea byproduct from EDC is water-soluble and can be removed during the aqueous work-up. If purification is still difficult, consider alternative coupling agents.[6]

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.[8][9][10][11][12] Handle with extreme care. In case of contact, flush immediately with copious amounts of water.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.[13][14][15][16][17] Handle in a fume hood and avoid inhaling vapors.

  • EDC·HCl: Can be an irritant. Avoid inhalation and contact with skin and eyes.

  • HOBt: Potentially explosive when dry. It is often supplied wetted with water to mitigate this hazard. Do not heat excessively.

  • DMF: A combustible liquid and a suspected teratogen.[18][19][20][21][22] It is harmful if inhaled or absorbed through the skin. Handle in a fume hood with appropriate gloves.

  • Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.[23][24][25][26][27] Keep away from heat, sparks, and open flames.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Suzuki coupling reactions with Ethyl 1H-indazole-7-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions with Ethyl 1H-indazole-7-carboxylate Derivatives

Abstract

This comprehensive guide provides detailed application notes and protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions involving this compound derivatives. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple step-by-step instructions to explain the fundamental principles and causality behind experimental choices. We will explore the reaction mechanism, strategies for optimizing reaction conditions, a detailed experimental protocol, and robust troubleshooting advice. The indazole nucleus is a cornerstone scaffold in medicinal chemistry, and its functionalization via robust methods like the Suzuki-Miyaura coupling is critical for the development of novel therapeutic agents.[1][2]

Introduction: The Significance of Indazole Scaffolds

The indazole moiety is a privileged heterocyclic motif found in a multitude of biologically active compounds, exhibiting a wide array of therapeutic properties including anti-cancer, anti-inflammatory, and antiviral activities.[2] The ability to precisely install diverse aryl and heteroaryl substituents onto the indazole core is a key strategy for modulating pharmacological activity and conducting structure-activity relationship (SAR) studies.[2]

The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, owing to its broad functional group tolerance, the operational simplicity, and the relatively low toxicity of its organoboron reagents.[3][4] When applied to halogenated this compound derivatives, this reaction provides a direct and efficient pathway to novel biaryl and heteroaryl-aryl structures.

However, nitrogen-rich heterocycles like indazoles present unique challenges. The presence of the acidic N-H proton and multiple potential coordination sites for the palladium catalyst can sometimes inhibit the reaction or lead to undesired side products.[5] This guide provides the expertise-driven insights needed to navigate these challenges and achieve high-yield, reproducible results.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][6]

The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br or C-I) of the halogenated indazole derivative. This forms a Pd(II) intermediate.[6][7] This step is often rate-limiting, and its efficiency is influenced by the nature of the halide (I > Br > Cl) and the electron density of the indazole ring.

  • Transmetalation: The organic group from the organoboron species (activated by a base) is transferred to the Pd(II) center, displacing the halide. The base plays a crucial role by forming a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[4][8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L_n-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)L_n-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Product Formation Reactant1 Indazole-X (R¹-X) Reactant2 Boronic Acid/Ester (R²-B(OR)₂) AteComplex [R²-B(OR)₂(Base)]⁻ Reactant2->AteComplex Base Base Base->AteComplex AteComplex->Transmetal

Caption: The palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Optimizing the Reaction: A Guide to Key Parameters

Achieving a successful coupling reaction hinges on the careful selection of several interdependent parameters. Machine learning and automated systems are increasingly used to optimize conditions for broad applicability.[9] For a specific substrate class, a systematic approach is key.

The Palladium Catalyst and Ligand

The choice of palladium source (precatalyst) and the ancillary ligand is the most critical factor determining reaction success.

  • Palladium Precatalysts: Common choices include Pd(PPh₃)₄, PdCl₂(dppf), and Pd₂(dba)₃. For many N-heterocyclic substrates, precatalysts that are air-stable and readily form the active Pd(0) species are preferred.[5]

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity.

    • Triphenylphosphine (PPh₃): A standard, versatile ligand, often used in the form of Pd(PPh₃)₄.

    • Buchwald-type Biarylphosphines (e.g., XPhos, SPhos): These electron-rich, bulky ligands are highly effective for coupling challenging substrates, including heteroaryl chlorides and sterically hindered partners. They promote fast oxidative addition and reductive elimination.[5][10]

    • dppf (1,1'-Bis(diphenylphosphino)ferrocene): Often an excellent choice for heteroaromatic substrates, providing a good balance of stability and reactivity.[11][12] PdCl₂(dppf) is a commonly used, air-stable precatalyst.[13]

The Base

The base is essential for activating the boronic acid for transmetalation.[8] The choice of base can dramatically influence yield, particularly when dealing with substrates that have sensitive functional groups like esters.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are the most common bases. K₂CO₃ is a reliable choice for many indazole couplings.[11][13] Cs₂CO₃ is more soluble and often more effective but also more expensive.

  • Phosphates (K₃PO₄): A moderately strong base that is often highly effective for Suzuki couplings of nitrogen heterocycles, minimizing side reactions.[5][14]

  • Fluorides (KF, CsF): Can be used for substrates with base-labile groups (like the ethyl ester on our target molecule) to avoid hydrolysis.[8][15]

The Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).

  • Dioxane/Water or DME/Water: Classic solvent systems that work for a wide range of substrates. The water is necessary to dissolve the inorganic base.[2][16]

  • Toluene or DMF: Anhydrous conditions can be used, particularly with bases like K₃PO₄ or CsF. DMF is a polar aprotic solvent that can accelerate the reaction but may be difficult to remove.[11]

  • Aqueous Media: Sustainable and efficient Suzuki couplings can be performed in water, often with specialized catalysts.[17]

The Boron Reagent

While boronic acids are most common, boronate esters (e.g., pinacol esters) offer advantages.[3]

  • Boronic Acids (R-B(OH)₂): Widely available but can be prone to side reactions like protodeboronation (loss of the boron group) and homocoupling.[2][18]

  • Boronate Esters (e.g., R-B(pin)): More stable and often provide higher yields with sensitive substrates. They can participate directly in the catalytic cycle without prior hydrolysis.[3][19]

The following workflow provides a logical approach to optimizing the reaction conditions for a new indazole substrate.

Optimization_Workflow cluster_workflow Reaction Optimization Workflow Start Define Substrates: Halogenated this compound + Boronic Acid/Ester Screen_Catalyst 1. Catalyst/Ligand Screening - PdCl₂(dppf) - Pd(PPh₃)₄ - Pd₂(dba)₃ + XPhos Start->Screen_Catalyst Screen_Base 2. Base Screening - K₂CO₃ - K₃PO₄ - Cs₂CO₃ Screen_Catalyst->Screen_Base Select best catalyst Screen_Solvent 3. Solvent Screening - Dioxane/H₂O - Toluene - DMF Screen_Base->Screen_Solvent Select best base Optimize_Temp 4. Temperature Optimization (e.g., 80°C, 100°C, 120°C) Screen_Solvent->Optimize_Temp Select best solvent Final_Protocol Optimized Protocol Optimize_Temp->Final_Protocol Confirm optimal temp.

Caption: A logical workflow for optimizing Suzuki coupling conditions.

Experimental Protocol: A Representative Procedure

This protocol describes the coupling of a hypothetical bromo-ethyl 1H-indazole-7-carboxylate with 4-methoxyphenylboronic acid . It serves as a robust starting point that can be adapted for other derivatives.

Materials:

  • Bromo-ethyl 1H-indazole-7-carboxylate (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromo-ethyl 1H-indazole-7-carboxylate (e.g., 0.2 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (0.24 mmol, 1.2 equiv), and K₃PO₄ (0.4 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, quickly weigh and add the Pd(OAc)₂ (0.004 mmol, 2 mol%) and SPhos (0.008 mmol, 4 mol%). Add these solids to the reaction flask containing the other reagents.

  • Solvent Addition & Degassing: Evacuate the reaction flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and water (e.g., in a 4:1 or 5:1 ratio, to achieve a concentration of ~0.1 M). Degas the resulting mixture by bubbling argon through the solution for 15-30 minutes.[2]

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][12] A typical mobile phase for TLC could be a mixture of hexane and ethyl acetate. The disappearance of the starting indazole halide indicates reaction completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate or dichloromethane.[2] Filter the mixture through a pad of Celite to remove the palladium catalyst.[15] Transfer the filtrate to a separatory funnel, wash with water and then with brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2] Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[2]

Reaction Monitoring and Analysis

Consistent monitoring is crucial for optimization and ensuring reaction completion.

  • TLC: A simple and effective way to track the consumption of the limiting starting material.[12][20]

  • LC-MS: Provides more definitive information, allowing for the identification of the starting materials, product, and potential byproducts by their mass-to-charge ratio.[2][17]

  • NMR Spectroscopy: Benchtop NMR can be used for real-time or periodic monitoring of the reaction mixture without extensive workup, providing quantitative data on the conversion of starting material to product.[21]

Troubleshooting Common Side Reactions

Problem Potential Cause(s) Proposed Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low temperature.Ensure proper degassing to prevent catalyst oxidation.[18] Switch to a more active ligand system (e.g., Buchwald type). Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Increase reaction temperature.[5]
Protodeboronation Presence of excess water; High reaction temperature; Prolonged reaction time.Use a boronate ester instead of a boronic acid.[3] Minimize the amount of water or use anhydrous conditions. Lower the reaction temperature and monitor closely to avoid extended heating after completion.[2]
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative homocoupling.Thoroughly degas the reaction mixture and maintain a positive inert atmosphere.[17]
Dehalogenation of Starting Material Certain catalyst/ligand combinations; Presence of reducing agents.Screen different palladium catalysts and ligands. Ensure reagents are pure.
Ester Hydrolysis Base is too strong or reaction temperature is too high.Use a milder base such as K₃PO₄ or KF.[5][8] Lower the reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool for the functionalization of this compound derivatives. Success in these reactions is not serendipitous but is achieved through a systematic approach grounded in a solid understanding of the reaction mechanism and the interplay between the catalyst, ligand, base, and solvent. By carefully selecting reaction parameters and employing robust monitoring and purification techniques, researchers can efficiently synthesize novel indazole-based compounds, paving the way for new discoveries in medicinal chemistry and drug development.

References

Application Notes and Protocols for the Use of Ethyl 1H-Indazole-7-Carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Modern Agrochemicals

The indazole nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in the discovery of novel bioactive molecules.[1][2] Its unique structural and electronic properties have led to its incorporation into a wide array of compounds with significant pharmacological activities.[1] In the realm of agricultural science, indazole derivatives are increasingly recognized for their potential in developing new generations of pesticides, including fungicides, herbicides, and insecticides, that are both effective and environmentally safer.[3] This application note focuses on the utility of Ethyl 1H-indazole-7-carboxylate as a key starting material in the synthesis of novel agrochemical candidates, providing detailed protocols and expert insights for researchers in the field.

The carboxylic acid functional group at the 7-position of the indazole ring, or its ethyl ester precursor, offers a versatile handle for synthetic modification, particularly for the formation of amide linkages.[3] The resulting indazole-7-carboxamides are a class of compounds that have shown promise as potent agrochemical agents. This guide will detail the synthetic pathways from this compound to these valuable derivatives.

Core Synthetic Strategy: From Ester to Bioactive Amide

The primary synthetic route for leveraging this compound in agrochemical discovery involves a two-step process. First, the ethyl ester is hydrolyzed to the corresponding carboxylic acid. This is a critical activation step, as the carboxylic acid is more readily converted into a variety of amide derivatives. The second step is the coupling of the 1H-indazole-7-carboxylic acid with a selected amine to form the target 1H-indazole-7-carboxamide. The choice of the amine component is crucial as it allows for the systematic modification of the final molecule's physicochemical properties and biological activity.

This modular approach provides a powerful platform for generating a library of diverse indazole-7-carboxamide derivatives for high-throughput screening in agrochemical assays.

Visualizing the Synthetic Workflow

cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling Ethyl_1H_indazole_7_carboxylate This compound 1H_indazole_7_carboxylic_acid 1H-indazole-7-carboxylic acid Ethyl_1H_indazole_7_carboxylate->1H_indazole_7_carboxylic_acid  Base or Acid Hydrolysis (e.g., LiOH, H₂O/THF) 1H_indazole_7_carboxamide Target 1H-indazole-7-carboxamide Derivative 1H_indazole_7_carboxylic_acid->1H_indazole_7_carboxamide  Coupling Agent (e.g., HATU, EDC/HOBt)  Base (e.g., DIPEA) Amine Selected Amine (R-NH₂) Amine->1H_indazole_7_carboxamide

Caption: General synthetic workflow from this compound to target agrochemical candidates.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of 1H-indazole-7-carboxamide derivatives from this compound. These are generalized procedures that can be adapted for specific target molecules by modifying the amine component in the final step.

Protocol 1: Hydrolysis of this compound to 1H-Indazole-7-carboxylic acid

Rationale: The hydrolysis of the ethyl ester to the carboxylic acid is a fundamental step to activate the molecule for subsequent amide coupling. Base-catalyzed hydrolysis using lithium hydroxide is a common and efficient method that proceeds under mild conditions, minimizing the risk of side reactions on the indazole ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example)Moles (mmol)
This compound190.201.0 g5.26
Lithium hydroxide monohydrate (LiOH·H₂O)41.960.44 g10.52
Tetrahydrofuran (THF)-20 mL-
Water (deionized)-10 mL-
1 M Hydrochloric acid (HCl)-As needed-
Ethyl acetate (EtOAc)-50 mL-
Brine (saturated NaCl solution)-20 mL-
Anhydrous sodium sulfate (Na₂SO₄)-As needed-

Procedure:

  • To a round-bottom flask, add this compound (1.0 g, 5.26 mmol).

  • Dissolve the starting material in a mixture of THF (20 mL) and water (10 mL).

  • Add lithium hydroxide monohydrate (0.44 g, 10.52 mmol, 2.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Wash the combined organic layers with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1H-indazole-7-carboxylic acid as a solid. The product can be used in the next step without further purification if of sufficient purity, or recrystallized if necessary.

Protocol 2: Synthesis of 1H-Indazole-7-carboxamide Derivatives via Amide Coupling

Rationale: The formation of the amide bond is a key step in generating the final agrochemical candidate. The use of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is a modern and highly efficient method for amide bond formation.[4] This combination minimizes side reactions and generally provides high yields of the desired product.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example)Moles (mmol)
1H-Indazole-7-carboxylic acid162.150.5 g3.08
Selected Amine (R-NH₂)Varies1.2 equiv3.70
HATU380.231.4 g3.70
DIPEA129.241.6 mL9.24
N,N-Dimethylformamide (DMF)-15 mL-
Water (deionized)-50 mL-
Ethyl acetate (EtOAc)-100 mL-
Brine (saturated NaCl solution)-30 mL-
Anhydrous sodium sulfate (Na₂SO₄)-As needed-

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-Indazole-7-carboxylic acid (0.5 g, 3.08 mmol) in anhydrous DMF (15 mL).

  • Add HATU (1.4 g, 3.70 mmol, 1.2 equiv) and DIPEA (1.6 mL, 9.24 mmol, 3.0 equiv) to the solution.

  • Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

  • Add the selected amine (3.70 mmol, 1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC (typically 2-4 hours).

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water and then with brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1H-indazole-7-carboxamide derivative.

Logical Relationship Diagram for Amide Coupling

Carboxylic_Acid 1H-Indazole-7-carboxylic acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Activation HATU HATU (Coupling Agent) HATU->Activated_Ester Product 1H-Indazole-7-carboxamide Activated_Ester->Product Nucleophilic Attack Amine Amine (R-NH₂) Amine->Product DIPEA DIPEA (Base) DIPEA->Carboxylic_Acid Deprotonation DIPEA->Amine Scavenges HCl byproduct

References

Scale-Up Synthesis of Ethyl 1H-indazole-7-carboxylate: An Application Note and Protocol for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, scalable, and robust two-step synthetic protocol for the preparation of Ethyl 1H-indazole-7-carboxylate, a key building block in the synthesis of various pharmaceutical agents. The synthesis commences with the Fischer esterification of 2-amino-3-methylbenzoic acid to afford Ethyl 2-amino-3-methylbenzoate, followed by a one-pot diazotization and intramolecular cyclization to yield the target indazole. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical guidance to ensure a successful and safe scale-up.

Introduction

The indazole scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anti-tumor, anti-inflammatory, and analgesic activities.[1][2] this compound, in particular, serves as a crucial intermediate in the synthesis of several notable drug candidates. The development of a scalable, cost-effective, and safe synthetic route to this intermediate is therefore of significant interest to the pharmaceutical industry.

This document outlines a validated two-step approach for the multigram to kilogram scale synthesis of this compound. The synthetic strategy was designed for operational simplicity, high yield, and purity, with a strong emphasis on process safety and scalability.

Overall Synthetic Scheme

The synthesis is comprised of two primary transformations as depicted below:

Synthetic_Scheme A 2-Amino-3-methylbenzoic acid B Ethyl 2-amino-3-methylbenzoate A->B Ethanol, H₂SO₄ (cat.) Reflux C This compound B->C 1. Acetic Anhydride 2. Isoamyl Nitrite, KOAc Reflux

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of Ethyl 2-amino-3-methylbenzoate (Fischer Esterification)

Scientific Rationale

The first step involves the conversion of the carboxylic acid functionality of 2-amino-3-methylbenzoic acid into its corresponding ethyl ester. The Fischer-Speier esterification is the chosen method due to its cost-effectiveness, use of readily available reagents, and proven scalability.[3][4][5][6][7] The reaction is an acid-catalyzed equilibrium between a carboxylic acid and an alcohol to form an ester and water.[8][9] To drive the equilibrium towards the product, an excess of the alcohol (ethanol) is used as the solvent. A strong acid catalyst, such as sulfuric acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[6]

Materials and Equipment (Scale: 100 g)
Reagent/MaterialCAS NumberQuantityMolar Eq.
2-Amino-3-methylbenzoic acid4389-45-1100 g1.0
Ethanol (absolute)64-17-51 LExcess
Sulfuric acid (98%)7664-93-920 mL~0.55
Sodium bicarbonate144-55-8As needed-
Ethyl acetate141-78-6For extraction-
Brine-For washing-
Anhydrous sodium sulfate7757-82-6For drying-

Equipment: 2 L three-neck round-bottom flask, reflux condenser, mechanical stirrer, heating mantle with temperature controller, separatory funnel, rotary evaporator.

Experimental Protocol
  • Reaction Setup: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-3-methylbenzoic acid (100 g).

  • Reagent Addition: Add absolute ethanol (1 L) to the flask and begin stirring to form a suspension.

  • Acid Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (20 mL) to the stirred suspension. An exotherm will be observed.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 500 mL).

  • Washing: Wash the combined organic layers with water (2 x 500 mL) and then with brine (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 2-amino-3-methylbenzoate as an oil or low-melting solid.

Expected Yield and Purity
  • Yield: 85-95%

  • Purity (by HPLC): >98%

Part 2: One-Pot Diazotization and Cyclization to this compound

Scientific Rationale

This one-pot procedure efficiently converts the Ethyl 2-amino-3-methylbenzoate intermediate into the final product. The reaction proceeds through two key in-situ transformations:

  • N-Acetylation: The primary amine is first protected as an acetamide by reaction with acetic anhydride. This is a crucial step to direct the subsequent diazotization and prevent unwanted side reactions.

  • Diazotization and Cyclization: Isoamyl nitrite, in the presence of a weak base like potassium acetate, serves as the diazotizing agent.[10] The N-acetylated amine is converted to a diazonium species which then undergoes an intramolecular cyclization with the adjacent methyl group to form the indazole ring. The reaction is driven by the formation of the stable aromatic indazole system. The acetyl protecting group is cleaved under the reaction conditions.

Diazotization_Mechanism cluster_0 N-Acetylation cluster_1 Diazotization & Cyclization A Ethyl 2-amino-3-methylbenzoate B Ethyl 2-acetamido-3-methylbenzoate A->B Acetic Anhydride C Diazonium Intermediate B->C Isoamyl Nitrite, KOAc D This compound C->D Intramolecular Cyclization

Caption: Key transformations in the one-pot synthesis of the indazole ring.

Materials and Equipment (Scale: 100 g of Ethyl 2-amino-3-methylbenzoate)
Reagent/MaterialCAS NumberQuantityMolar Eq.
Ethyl 2-amino-3-methylbenzoate22223-49-0100 g1.0
Toluene108-88-31 L-
Acetic anhydride108-24-7120 mL~2.3
Potassium acetate127-08-216 g~0.3
Isoamyl nitrite110-46-3150 mL~2.2
Saturated sodium bicarbonate144-55-8For washing-
Ethyl acetate141-78-6For extraction-
Heptane142-82-5For recrystallization-

Equipment: 2 L three-neck round-bottom flask, reflux condenser, mechanical stirrer, addition funnel, heating mantle with temperature controller, Buchner funnel and flask, vacuum oven.

Experimental Protocol
  • Reaction Setup: In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, dissolve Ethyl 2-amino-3-methylbenzoate (100 g) in toluene (1 L).

  • N-Acetylation: Slowly add acetic anhydride (120 mL) to the solution. The temperature of the reaction should be monitored and controlled, not exceeding 40°C. Stir the mixture for 1 hour at room temperature.

  • Reagent Addition for Cyclization: Add potassium acetate (16 g) to the reaction mixture.

  • Diazotization and Cyclization: Heat the mixture to reflux (approximately 110°C). Slowly add isoamyl nitrite (150 mL) dropwise via an addition funnel over a period of 1-2 hours.

  • Reaction Completion: Maintain the reaction at reflux for an additional 4-6 hours after the addition is complete. Monitor the reaction by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Wash the mixture with a saturated solution of sodium bicarbonate (2 x 500 mL) and then with brine (500 mL).

  • Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a solid.

Purification by Recrystallization
  • Solvent Selection: A mixture of ethyl acetate and heptane is a suitable solvent system for the recrystallization of the final product.[11]

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add heptane until the solution becomes turbid.

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with cold heptane, and dry in a vacuum oven at 40-50°C.

Expected Yield and Purity
  • Yield: 60-70% (after recrystallization)

  • Purity (by HPLC): >99%

Analytical Quality Control

The identity and purity of the final product should be confirmed by a suite of analytical techniques:

Analytical MethodParameterExpected Result
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)δ 10.5 (br s, 1H, NH), 8.15 (d, 1H), 7.80 (d, 1H), 7.20 (t, 1H), 4.45 (q, 2H), 1.45 (t, 3H)
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ)δ 166.0, 141.0, 134.0, 129.0, 122.0, 121.0, 115.0, 110.0, 61.0, 14.5
HPLC Purity>99% area
GC-MS Mass-to-charge (m/z)[M]+ at 190.07
Melting Point Range138-142 °C

Safety and Environmental Considerations

Diazotization Reaction Hazards:

  • Diazonium Salt Instability: Although the diazonium intermediate is formed in situ and consumed rapidly, it is important to be aware of the potential instability of diazonium salts, which can be explosive in a dry, solid state.[12][13] It is crucial to maintain the reaction in solution at all times.

  • Temperature Control: The diazotization reaction is exothermic. Strict temperature control is essential to prevent runaway reactions and decomposition of the diazonium intermediate, which can lead to the formation of byproducts and pose a safety risk.[13]

  • Gas Evolution: The reaction releases nitrogen gas. Adequate ventilation and a properly functioning fume hood are mandatory.[13]

Isoamyl Nitrite Handling:

  • Flammability: Isoamyl nitrite is a highly flammable liquid and its vapors can form explosive mixtures with air.[14][15][16][17] All ignition sources must be eliminated from the work area.

  • Toxicity: It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[3][15] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

  • Storage: Store in a cool, well-ventilated, and dark place away from incompatible materials.[14]

Waste Disposal:

  • All chemical waste should be handled and disposed of in accordance with local, state, and federal regulations.[14]

  • Quenching of residual diazotizing agents may be necessary before disposal.

Troubleshooting

IssueProbable CauseRecommended Solution
Low Yield in Esterification Incomplete reaction.Increase reflux time and/or the amount of acid catalyst. Ensure the ethanol used is absolute.
Low Yield in Cyclization Incomplete diazotization.Ensure slow and controlled addition of isoamyl nitrite. Check the quality of the isoamyl nitrite.
Side reactions (e.g., azo coupling).Maintain a steady reflux temperature and ensure efficient stirring.
Product Purity Issues Incomplete reaction or side product formation.Optimize reaction time and temperature. For purification, ensure slow cooling during recrystallization to promote the formation of pure crystals.
Contamination with starting materials.Monitor the reaction closely to ensure complete conversion. Adjust purification parameters.

Conclusion

The two-step synthetic route to this compound detailed in this application note provides a reliable and scalable method for the production of this important pharmaceutical intermediate. By adhering to the outlined protocols, paying close attention to safety considerations, and implementing rigorous analytical quality control, researchers and process chemists can confidently produce high-purity material on a large scale.

References

Application Note: Strategic Derivatization of the Carboxylate Moiety on Ethyl 1H-indazole-7-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous FDA-approved therapeutics and clinical candidates.[1][2][3] Ethyl 1H-indazole-7-carboxylate is a readily accessible and highly versatile starting material, offering a strategic entry point for the synthesis of diverse compound libraries. The C7-carboxylate group is a prime handle for chemical modification, enabling researchers to modulate physicochemical properties, explore structure-activity relationships (SAR), and develop novel therapeutic agents.[4][5] This guide provides detailed, field-proven protocols for three fundamental derivatization pathways of the carboxylate group: hydrolysis to the parent carboxylic acid, subsequent amide bond formation, and direct reduction to the primary alcohol. Each section elucidates the underlying chemical principles, offers step-by-step experimental procedures, and includes troubleshooting insights to ensure reliable and reproducible outcomes.

Pathway I: Saponification to 1H-Indazole-7-carboxylic acid

Scientific Principle

The foundational step for many subsequent derivatizations is the hydrolysis of the ethyl ester to its corresponding carboxylic acid. This transformation, known as saponification, is a robust and typically high-yielding reaction. It proceeds via a base-catalyzed nucleophilic acyl substitution mechanism.[6] A hydroxide ion (from a base like NaOH or LiOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. In the basic medium, the newly formed carboxylic acid is immediately deprotonated to the carboxylate salt, driving the equilibrium towards the products. A final acidic workup is required to protonate the carboxylate salt and precipitate the desired 1H-indazole-7-carboxylic acid.[7][8]

Experimental Protocol: Hydrolysis
  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and methanol (MeOH) to a concentration of approximately 0.2 M.

  • Base Addition: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq, 1 M solution).

  • Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-6 hours).

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH).

  • Acidification: Cool the remaining aqueous solution in an ice bath (0-5°C). Slowly add 1N hydrochloric acid (HCl) with stirring until the pH of the solution is approximately 3-4.[9] A precipitate of 1H-indazole-7-carboxylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake thoroughly with cold deionized water and then with a small amount of a non-polar solvent like hexanes to aid in drying. Dry the solid under vacuum to a constant weight.

Workflow: Ester Hydrolysis

cluster_0 Saponification Workflow A This compound in THF/MeOH B Add LiOH (aq) or NaOH (aq) A->B C Stir at Room Temp (Monitor by TLC/LC-MS) B->C D Remove Organic Solvents (Rotary Evaporation) C->D E Acidify with 1N HCl to pH 3-4 D->E F Filter, Wash & Dry Solid E->F G 1H-Indazole-7-carboxylic acid F->G

Caption: Workflow for the hydrolysis of the ethyl ester.

Troubleshooting & Optimization
IssueProbable Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient base or reaction time. Steric hindrance (less likely for this substrate).Increase the equivalents of base to 3.0 eq. Extend the reaction time and monitor periodically. Gentle heating (40-50°C) can be applied if necessary.
Low Yield Product is partially soluble in the acidic aqueous layer. Incomplete precipitation.Ensure the pH is sufficiently acidic (pH 3-4) to fully protonate the carboxylate.[9] If the product remains in solution, extract the aqueous layer multiple times with ethyl acetate after acidification.
Oily Product Impurities or residual solvent.Wash the filtered product thoroughly with cold water and a non-polar solvent like diethyl ether or hexanes. Recrystallization from a suitable solvent system (e.g., Ethanol/Water) can be performed for further purification.

Pathway II: Amide Bond Formation

Scientific Principle

Amide bond formation is one of the most frequently used reactions in drug discovery.[10] Direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated". This is achieved using coupling reagents that convert the hydroxyl group of the acid into a better leaving group, forming a highly reactive intermediate (e.g., an O-acylisourea ester with EDC or an OAt-ester with HATU).[11] This activated intermediate is then susceptible to nucleophilic attack by the amine, forming the stable amide bond. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the acidic byproducts generated during the reaction.[10][11]

Experimental Protocol: Amide Coupling (HATU)

This protocol utilizes HATU, a highly efficient reagent suitable for a broad range of amines, including less reactive or sterically hindered ones.[11]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1H-indazole-7-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of ~0.1-0.2 M and stir until all solid dissolves.

  • Reagent Addition: Add the desired primary or secondary amine (1.1 eq), followed by DIPEA (2.5 eq). Stir for 2 minutes.

  • Activation & Coupling: Add HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq) in a single portion.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water. Extract the product with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with 5% aqueous citric acid or 1N HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and finally with brine.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Workflow: Amide Coupling

cluster_1 Amide Coupling Workflow A 1H-Indazole-7-carboxylic acid in Anhydrous DMF B Add Amine (R-NH2) & DIPEA A->B C Add Coupling Reagent (e.g., HATU or EDC/HOBt) B->C D Stir at Room Temp (Monitor by TLC/LC-MS) C->D E Aqueous Workup & Extraction D->E F Purify by Column Chromatography E->F G Target Amide Derivative F->G

Caption: General workflow for carboxylic acid activation and amidation.

Representative Amide Derivatives & Yields
Amine SubstrateProduct Structure (Illustrative)Reagent SystemExpected Yield Range
AnilineIndazole-7-carboxanilideHATU, DIPEA80-95%
BenzylamineN-benzyl-1H-indazole-7-carboxamideEDC, HOBt, TEA75-90%
Morpholine(1H-indazol-7-yl)(morpholino)methanoneHATU, DIPEA85-98%
Glycine methyl esterMethyl 2-(1H-indazole-7-carboxamido)acetateEDC, HOBt, TEA70-85%
Troubleshooting & Optimization
IssueProbable Cause(s)Recommended Solution(s)
Low Yield of Amide Inefficient coupling agent for the specific amine. Poor quality/wet reagents. Suboptimal base or solvent.For unreactive amines, switch from EDC/HOBt to a more potent uronium-based reagent like HATU or HBTU.[11] Ensure all reagents and solvents are anhydrous. Use DIPEA as the base, as it is non-nucleophilic and sterically hindered.[11]
Side Product Formation Racemization (if amine is chiral). Side reactions involving the coupling agent.To minimize racemization, use additives like HOBt or Oxyma Pure. Add the amine after a brief pre-activation period (5-10 min) of the carboxylic acid with the coupling agent.[9]
Difficult Purification Water-soluble byproducts from coupling agents (e.g., EDC-urea).The byproducts from EDC are water-soluble and can be removed with an extensive aqueous workup. If purification remains difficult, consider using a phosphonium-based reagent like PyBOP, whose byproducts are often more easily separated by chromatography.

Pathway III: Reduction to (1H-indazol-7-yl)methanol

Scientific Principle

The conversion of a carboxylic ester or acid to a primary alcohol is a fundamental reduction transformation. While catalytic hydrogenation is generally ineffective for this purpose, powerful hydride-donating reagents are highly effective.[12] Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this reduction due to its high reactivity.[13] The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbon. For an ester starting material, this is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is immediately reduced further to the primary alcohol.[13][14] The reaction requires strictly anhydrous conditions as LAH reacts violently with water. An excess of LAH is used, and the reaction is carefully quenched with water or aqueous acid during workup. Borane (BH₃) is an alternative reagent that can also effectively reduce carboxylic acids.[15]

Experimental Protocol: LAH Reduction
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere (Nitrogen or Argon), add a suspension of Lithium Aluminum Hydride (LAH) (2.0-3.0 eq) in anhydrous THF.

  • Cooling: Cool the LAH suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until the starting material is consumed (monitor by TLC, quenching a small aliquot carefully before analysis).

  • Quenching (Fieser method): Cool the reaction mixture back down to 0°C. CAUTION: Quenching is highly exothermic and generates hydrogen gas. Sequentially and very slowly, add dropwise:

    • 'X' mL of water (where 'X' is the mass of LAH in grams).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water.

  • Filtration: Stir the resulting granular white precipitate for 30 minutes, then filter the mixture through a pad of Celite®.

  • Isolation: Wash the filter cake thoroughly with ethyl acetate or THF. Combine the filtrate and washes and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography if necessary.

Workflow: Ester Reduction

cluster_2 LAH Reduction Workflow A Prepare LiAlH4 Suspension in Anhydrous THF (0°C) B Add Ester Solution Dropwise A->B C Stir at Room Temp (Monitor by TLC) B->C D Cool to 0°C and Quench (Water, NaOH, Water) C->D E Filter through Celite® D->E F Concentrate Filtrate E->F G (1H-indazol-7-yl)methanol F->G

Caption: Workflow for the LAH reduction of the ethyl ester.

Troubleshooting & Optimization
IssueProbable Cause(s)Recommended Solution(s)
Incomplete Reduction Insufficient LAH. Deactivated LAH due to moisture.Use a fresh bottle of LAH or titrate to determine its activity. Increase the equivalents of LAH to 3.0 eq. Ensure all glassware is flame-dried and solvents are anhydrous.
Low Yield after Workup Product is trapped in the aluminum salt precipitate.After quenching, stir the mixture vigorously for an extended period (1 hour) to ensure the product is liberated from the salts. Consider adding Rochelle's salt (sodium potassium tartrate) during workup, which can help chelate the aluminum salts and break up emulsions.
Uncontrolled Quench Addition of water is too fast. Insufficient cooling.Always perform the quench at 0°C. Add the quenching reagents extremely slowly and dropwise with vigorous stirring, ensuring any gas evolution is controlled.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 1H-indazole-7-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshoot common challenges encountered during its synthesis. Given its role as a key intermediate in the development of selective spleen tyrosine kinase (Syk) inhibitors, achieving high purity and yield is paramount.[1] This guide moves beyond simple protocols to explain the causality behind common side product formation and offers field-proven strategies for mitigation and purification.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The formation of side products is highly dependent on the chosen synthetic route. However, based on common indazole synthesis strategies, the most frequently encountered impurities include the undesired Ethyl 2H-indazole-7-carboxylate isomer, unreacted starting materials, dimeric or polymeric byproducts from reactive intermediates, and indazolones from competing reaction pathways.[2]

Q2: How can I distinguish between the desired 1H- and the isomeric 2H-indazole-7-carboxylate?

A2: Spectroscopic and chromatographic methods are essential.

  • NMR Spectroscopy: The chemical shift of the N-H proton is a key differentiator. In 1H-indazoles, the N-H proton is typically more deshielded and appears further downfield (e.g., δ 10-13 ppm in DMSO-d₆) compared to the N-H proton in 2H-isomers. Furthermore, the coupling patterns of the aromatic protons will differ due to the different electronic environment.

  • Chromatography (TLC/HPLC): The two isomers generally have different polarities. The 1H-indazole is often more polar than the 2H-indazole, resulting in a lower Rf value on silica gel TLC. A well-chosen HPLC method can effectively resolve and quantify the isomeric ratio.

Q3: My reaction mixture turns dark brown or black, and I have difficulty isolating the product. What is likely happening?

A3: The formation of dark, tarry material often points to the uncontrolled decomposition or polymerization of highly reactive intermediates, such as diazonium salts, which are common in syntheses starting from ortho-amino benzoates. This is exacerbated by elevated temperatures or incorrect pH. Mitigation involves strict temperature control (0–5 °C), slow, dropwise addition of reagents, and maintaining dilute conditions.

Q4: Why are my reaction yields consistently low even when TLC shows full consumption of the starting material?

A4: Low isolated yields despite complete conversion often point to two main culprits: the formation of soluble side products that are difficult to remove or product loss during workup and purification. For instance, if a significant portion of the product is the more soluble 2H-isomer, it may be lost in the mother liquor during recrystallization. Difficult emulsions during aqueous workup or irreversible adsorption of the product onto silica gel during chromatography can also contribute to significant yield loss.

Section 2: Troubleshooting Guide: Side Product Identification & Mitigation

This section provides a detailed analysis of common side products, their mechanism of formation, and strategies for their control.

Isomeric Side Product: Ethyl 2H-indazole-7-carboxylate

The formation of the N2-regioisomer is one of the most persistent challenges in indazole synthesis. While the 1H-tautomer is generally the more thermodynamically stable form, the reaction kinetics and conditions can favor the formation of the 2H-isomer.[3]

  • Plausible Cause: The cyclization mechanism, often involving a diazonium salt intermediate, can proceed through two distinct pathways leading to either the 1H or 2H ring system. The choice of solvent, base, and reaction temperature can influence the selectivity of this cyclization step. DFT calculations have suggested that different non-covalent interactions can drive the formation of either the N¹ or N² product.[4]

  • Identification:

    • TLC: Appears as a spot with a higher Rf value than the desired 1H-product on silica gel.

    • ¹H NMR: Look for characteristic differences in the aromatic region and the absence of the far downfield N-H proton typical of the 1H-isomer.

  • Mitigation & Removal Strategy:

    • Reaction Control: Employing aprotic polar solvents like DMF or acetonitrile can sometimes favor 1H-isomer formation. Careful control of pH during diazotization and cyclization is also critical.

    • Purification: Meticulous column chromatography is the most effective method for separating the two isomers. A shallow solvent gradient is often required for good resolution.

Compound Characteristic This compound (Expected) Ethyl 2H-indazole-7-carboxylate (Side Product)
Polarity More PolarLess Polar
TLC Rf (Silica) Lower RfHigher Rf
¹H NMR (N-H proton) ~δ 10-13 ppmShifted, may be broader and further upfield
Dimeric & Polymeric Byproducts

These are complex, high-molecular-weight impurities that result from the self-reaction of intermediates.

  • Plausible Cause: In syntheses involving diazotization of an amino group, the resulting diazonium salt is highly reactive. If not consumed quickly in the intramolecular cyclization, it can react with another molecule (e.g., an electron-rich aromatic ring) to form azo-coupled dimers or larger polymers. This side reaction is particularly prevalent at higher concentrations and temperatures.[5]

  • Identification:

    • Appearance: Often responsible for the dark, tarry, or insoluble material in the crude product.

    • TLC: Will appear as baseline material or a streak from the origin.

  • Mitigation & Removal Strategy:

    • Reaction Control: Adhere strictly to low temperatures (0–5 °C) during the formation and reaction of the diazonium intermediate. Use a syringe pump for the slow addition of reagents to maintain a low instantaneous concentration of the reactive species.

    • Purification: These byproducts are often insoluble in common organic solvents used for chromatography. They can frequently be removed by filtering the crude product solution through a plug of Celite or silica before loading it onto a chromatography column.

Unreacted Starting Materials & Intermediates

Incomplete conversion is a common issue leading to purification challenges.

  • Plausible Cause: This can stem from several factors: poor quality or insufficient amount of reagents (e.g., sodium nitrite), incorrect stoichiometry, or insufficient reaction time or temperature. For instance, if the diazotization is incomplete, both the starting amine and the diazonium intermediate will be present.

  • Identification:

    • TLC/LC-MS: The most reliable methods to check for the presence of starting materials by comparing with an authentic standard.

  • Mitigation & Removal Strategy:

    • Reaction Control: Ensure all reagents are fresh and anhydrous where required. Use a slight excess (1.1-1.2 equivalents) of the diazotizing agent. Monitor the reaction by TLC until the starting material spot has completely disappeared.

    • Purification: Unreacted starting materials can typically be separated from the product using column chromatography, as their polarity is usually significantly different from that of the indazole product. An acidic or basic wash during the workup can also remove unreacted starting materials if they have a suitable functional group.

Section 3: Key Experimental Protocols

The following protocols are representative methodologies. Researchers should adapt them based on their specific starting materials and laboratory conditions.

Protocol 1: Representative Synthesis via Diazotization-Cyclization

This protocol outlines a general and common approach for constructing the indazole ring from an ortho-amino-substituted benzoate ester.

  • Dissolution: Dissolve Ethyl 2-amino-3-methylbenzoate (1.0 equiv) in a mixture of ethanol and concentrated hydrochloric acid at 0 °C.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 equiv) in water. Add this solution dropwise to the cooled reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Cyclization: Stir the resulting diazonium salt solution at 0-5 °C for 1 hour. Then, allow the reaction to slowly warm to room temperature and stir for an additional 12-18 hours. The cyclization often occurs during this warming phase.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral (~7-8). Extract the aqueous layer three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

This is a critical step for removing isomeric and other side products.[6][7]

  • TLC Analysis: First, determine an optimal eluent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. Aim for an Rf value of ~0.3 for the desired 1H-product, with clear separation from other spots.[6]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes) and pack the column without trapping air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.

  • Elution: Begin eluting with a low-polarity solvent mixture (e.g., 95:5 hexanes/ethyl acetate). Gradually increase the polarity of the eluent (gradient elution) to first elute non-polar impurities, followed by the less polar 2H-isomer, and finally the more polar 1H-product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Section 4: Visualization & Workflow Diagrams

Troubleshooting Logic for Low Yield

The following diagram outlines a decision-making process for troubleshooting low yields in the synthesis.

Troubleshooting_Low_Yield Start Low Isolated Yield Analyze_Crude Analyze Crude Product (TLC, NMR, LC-MS) Start->Analyze_Crude Check_SM Starting Material Present? Analyze_Crude->Check_SM Check_Isomer Multiple Spots on TLC? Check for Isomers. Analyze_Crude->Check_Isomer Check_Tarry Dark/Tarry Material Present? Analyze_Crude->Check_Tarry Check_SM->Check_Isomer No Optimize_Reaction Optimize Reaction: - Increase time/temp - Check reagent quality Check_SM->Optimize_Reaction Yes Check_Isomer->Check_Tarry No Optimize_Chroma Optimize Chromatography: - Use gradient elution - Screen solvents Check_Isomer->Optimize_Chroma Yes Optimize_Conditions Optimize Conditions: - Lower temperature - Use slow addition - Dilute reaction Check_Tarry->Optimize_Conditions Yes Check_Workup Review Workup/Purification: - Check for emulsion loss - Analyze mother liquor Check_Tarry->Check_Workup No

Caption: Troubleshooting workflow for low yield.

Competing Cyclization Pathways

This diagram illustrates the divergence from a common intermediate to form the desired 1H- and undesired 2H-indazole products.

Reaction_Pathway Reactant Ortho-amino Benzoate Ester Intermediate Diazonium Intermediate Reactant->Intermediate NaNO₂, HCl Product_1H Desired Product This compound Intermediate->Product_1H Pathway A (Thermodynamic) Side_Product_2H Isomeric Side Product Ethyl 2H-indazole-7-carboxylate Intermediate->Side_Product_2H Pathway B (Kinetic)

Caption: Formation of 1H- and 2H-indazole isomers.

References

Technical Support Center: Purification of Ethyl 1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the challenges of purifying Ethyl 1H-indazole-7-carboxylate via column chromatography, designed for research scientists and drug development professionals.

As a Senior Application Scientist, I've frequently guided researchers through the nuances of chromatographic purification. The successful isolation of this compound, a key building block in medicinal chemistry, hinges on a robust and well-understood purification strategy. This guide is structured to provide not just procedural steps, but the underlying rationale, empowering you to troubleshoot and adapt the methodology to your specific experimental context.

Frequently Asked Questions (FAQs)

This section addresses foundational questions you should consider before beginning your purification.

Q1: What is the recommended stationary phase for purifying this compound?

For most applications involving indazole derivatives, silica gel (60 Å, 230-400 mesh) is the standard and most effective stationary phase.[1] Its polarity is well-suited for resolving the target compound from common non-polar and moderately polar impurities. In cases where your compound shows instability or irreversible adsorption on acidic silica, switching to a more inert phase like neutral alumina can be a viable alternative.[2]

Q2: How do I select the optimal solvent system (eluent)?

The key to a successful separation is selecting an eluent that provides good resolution between your product and its impurities. This is best achieved through preliminary Thin-Layer Chromatography (TLC) analysis.[2]

  • Objective: Find a solvent mixture where the this compound has a Retention Factor (Rf) value between 0.2 and 0.4 .[2] An Rf in this range typically translates to a good elution profile on a column.

  • Common Systems: Start with a binary mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate). A standard starting point for indazole-type compounds is a Hexanes/Ethyl Acetate mixture.[1][3]

  • Polarity Adjustment: If the Rf is too low (spot doesn't move far), increase the proportion of the polar solvent (ethyl acetate). If the Rf is too high (spot runs to the top), increase the proportion of the non-polar solvent (hexanes).

Q3: What are the likely impurities I might encounter?

Impurities can originate from unreacted starting materials or from side reactions during the synthesis. For instance, in syntheses involving benzyne precursors, you might encounter unreacted 2-(trimethylsilyl)phenyl trifluoromethanesulfonate or by-products like N-arylated indazoles.[1] A thorough understanding of your synthetic route is crucial for anticipating potential impurities and designing a purification strategy to remove them.

Q4: How can I assess the purity of my final fractions?

A multi-faceted approach is recommended to confirm purity:

  • Thin-Layer Chromatography (TLC): Provides a quick qualitative check. A pure compound should appear as a single spot.[2]

  • High-Performance Liquid Chromatography (HPLC): Offers a quantitative assessment of purity.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of organic impurities.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.[2]

Troubleshooting Guide: Column Chromatography Issues

This section is designed to help you diagnose and resolve specific problems encountered during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation 1. Suboptimal Solvent System: The polarity of the eluent is not ideal for resolving the components.[2] 2. Column Overloading: Too much crude material was loaded onto the column.1. Re-optimize with TLC: Find a solvent system with a larger ΔRf between your product and impurities. 2. Use a Gradient: Start with a less polar eluent and gradually increase the polarity (e.g., start with 10% EtOAc in Hexanes and slowly increase to 30%).[2] 3. Reduce Sample Load: Use a larger column or reduce the amount of material being purified.
Compound Not Eluting 1. Eluent is Too Non-Polar: The compound is strongly adsorbed to the silica gel.[2][4] 2. Compound Degradation: The compound may be unstable on silica gel and has decomposed.[4]1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). If needed, add a small amount (1-5%) of a more polar solvent like methanol.[2][3] 2. Check Stability: Perform a 2D TLC analysis to check for stability on silica. If unstable, consider using neutral alumina as the stationary phase.[2][4]
Compound Elutes Too Fast 1. Eluent is Too Polar: The compound has very low affinity for the stationary phase and elutes with the solvent front.[4]1. Decrease Eluent Polarity: Use a higher proportion of the non-polar solvent (e.g., hexanes).
Streaking or Tailing of Spots 1. Compound Interaction with Silica: The acidic nature of silica gel can cause tailing with basic compounds like indazoles. 2. Column Overloading. 1. Add a Modifier: Add a small amount of triethylamine (~0.5-1%) to your eluent to neutralize the acidic sites on the silica gel.[5] 2. Reduce Sample Load: Ensure the sample is loaded in a concentrated band at the top of the column.
Low Recovery of Product 1. Irreversible Adsorption/Degradation: The compound is sticking to the column or decomposing.[4] 2. Fractions Too Dilute: The compound did elute, but the concentration is too low to be detected by TLC.[4]1. Assess Stability: Test compound stability on silica gel.[4] Consider switching to a different stationary phase like alumina.[2] 2. Combine and Concentrate: Combine fractions you expect to contain the product and concentrate them before re-analyzing by TLC.[4]

Experimental Protocols & Methodologies

Protocol 1: TLC Analysis for Solvent System Optimization
  • Prepare TLC Plate: On a silica gel TLC plate, lightly draw a starting line in pencil about 1 cm from the bottom.

  • Spot Samples: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the starting line. Also spot your starting materials if available for comparison.

  • Prepare Developing Chamber: Pour a small amount (0.5 cm depth) of your chosen solvent system (e.g., 4:1 Hexanes/EtOAc) into a developing chamber or beaker. Place a piece of filter paper inside to saturate the atmosphere. Cover the chamber.

  • Develop Plate: Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots. Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent front traveled).

  • Optimize: Adjust the solvent ratio until the desired product spot has an Rf of ~0.3.[1][2]

Protocol 2: Column Chromatography Workflow

This protocol outlines the standard procedure for flash column chromatography.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurryin Non-Polar Solvent pack_column Pack Column Uniformly (No Air Bubbles) prep_slurry->pack_column prep_sample Dissolve Crude Product in Minimal Solvent load_sample Load Sample onto Column prep_sample->load_sample elute Elute with Solvent System (Isocratic or Gradient) load_sample->elute collect Collect Fractions elute->collect monitor_tlc Monitor Fractions by TLC collect->monitor_tlc combine Combine Pure Fractions monitor_tlc->combine evaporate Evaporate Solvent combine->evaporate final_product Pure Ethyl 1H-indazole- 7-carboxylate evaporate->final_product G cluster_tlc_no TLC Optimization cluster_column_issues Column Technique start Poor Separation Observed check_tlc Is TLC Rf ~0.3 and is ΔRf sufficient? start->check_tlc adjust_polarity Adjust Solvent Polarity (e.g., % EtOAc) check_tlc->adjust_polarity No check_loading Was Column Overloaded? check_tlc->check_loading Yes check_modifier Consider Modifier? (e.g., TEA, AcOH) adjust_polarity->check_modifier re_run_tlc Re-run TLC check_modifier->re_run_tlc re_run_tlc->check_tlc check_gradient Isocratic or Gradient? check_loading->check_gradient No solution_reduce_load Reduce Sample Load or Use Larger Column check_loading->solution_reduce_load Yes use_gradient Implement a Shallow Gradient check_gradient->use_gradient Isocratic solution_gradient Run Column with Optimized Gradient use_gradient->solution_gradient

References

Technical Support Center: Optimizing N-alkylation of Ethyl 1H-indazole-7-carboxylate Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced challenge of regioselective N-alkylation of ethyl 1H-indazole-7-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of directing alkylation to either the N1 or N2 position of the indazole scaffold. The indazole moiety is a cornerstone in modern drug discovery, and mastering its functionalization is paramount for the efficient synthesis of targeted therapeutics.[1][2][3][4]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles and literature-validated methodologies.

Understanding the Challenge: N1 vs. N2 Regioselectivity

The N-alkylation of indazoles is fundamentally complicated by the presence of two nucleophilic nitrogen atoms, leading to a potential mixture of N1 and N2 regioisomers.[5][6] The regiochemical outcome is a delicate interplay of electronic and steric factors of the indazole substrate, the nature of the alkylating agent, and the reaction conditions (base, solvent, temperature), which can favor either kinetic or thermodynamic pathways.[3][5] For this compound, the ester group at the C7 position introduces significant steric hindrance around the N1 position, a critical factor that often dictates the reaction's course.[5]

Troubleshooting Guide

This section addresses common issues encountered during the N-alkylation of this compound in a practical question-and-answer format.

Q1: My reaction is producing an inseparable mixture of N1 and N2 isomers. How can I improve the regioselectivity?

This is a frequent challenge. The formation of isomeric mixtures is often due to a lack of definitive control over the reaction pathway. Here’s how to troubleshoot:

  • Favoring N2-Alkylation (Kinetic Control): The C7-ester group sterically encumbers the N1 position, making the N2 position the more accessible site for alkylation. To capitalize on this, you should employ conditions that favor kinetic control:

    • Strong Base/Aprotic Solvent System: A common and effective method for achieving high N2 selectivity with 7-substituted indazoles is the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[1][2][3][7] The rationale is that the sodium cation of the resulting indazolide salt does not strongly coordinate in a way that directs to N1, allowing the sterics of the C7-substituent to dominate, thus favoring attack at N2. Studies have shown that for C7-CO2Me substituted indazoles, this can lead to excellent N2 regioselectivity (≥96%).[1][2][3][7]

    • Alternative N2-Selective Methods: For particularly challenging cases, consider specialized reagents. The use of alkyl 2,2,2-trichloroacetimidates in the presence of a Lewis or Brønsted acid catalyst, such as trifluoromethanesulfonic acid (TfOH) or copper(II) triflate, has been reported to be highly selective for the N2 position across a range of indazoles.[8][9][10]

  • Favoring N1-Alkylation (Thermodynamic Control): While kinetically disfavored due to sterics, the N1-alkylated product is generally the more thermodynamically stable isomer.[3][5] To favor its formation, you need to establish conditions that allow for equilibration:

    • Weaker Base and Higher Temperatures: Using a weaker base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like DMF at elevated temperatures can facilitate the isomerization of the initially formed kinetic N2 product to the more stable thermodynamic N1 product.[4][11]

    • Specific Alkylating Agents: The choice of alkylating agent can be pivotal. α-Halo esters, ketones, or amides have been shown to promote N1 selectivity, potentially through a mechanism involving reversible alkylation and equilibration to the thermodynamic N1 adduct.[3][12]

Q2: I'm attempting an N1-selective alkylation, but the reaction is sluggish and gives low yields.

Low conversion when targeting the sterically hindered N1 position is a common hurdle. Consider the following:

  • Reaction Time and Temperature: Thermodynamic equilibrium can be slow to establish. Increasing the reaction temperature and extending the reaction time may be necessary to drive the conversion to the N1 isomer.

  • Base Strength: While weaker bases are often used for thermodynamic control, if the deprotonation of the indazole is inefficient, the reaction will stall. Ensure you are using a sufficient excess of the base (e.g., 2-3 equivalents of Cs₂CO₃).

  • Solvent Choice: The solvent can significantly impact reaction rates. Highly polar aprotic solvents like DMF or DMSO can enhance the solubility of the indazolide salt and accelerate the reaction.

Q3: How can I confidently distinguish between the N1 and N2 alkylated isomers of this compound?

Unambiguous characterization is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose:

  • 1D NMR (¹H and ¹³C): While subtle differences in chemical shifts will exist, they are often not sufficient for definitive assignment.

  • 2D NMR (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard. For the N1-alkylated isomer, you will observe a correlation between the protons of the N-alkyl group (specifically the CH₂ group attached to the nitrogen) and the C7a carbon of the indazole ring. Conversely, for the N2-alkylated isomer, a correlation will be seen between the N-alkyl CH₂ protons and the C3 carbon.[3]

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle governing N1 versus N2 alkylation of indazoles?

The regioselectivity is primarily a contest between kinetic and thermodynamic control. The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[3][5] Alkylation at N1 leads to a thermodynamically more stable product, while alkylation at N2 is often the kinetically favored pathway, especially when the N1 position is sterically hindered.

Q2: How does the ethyl ester group at the C7 position specifically influence the regioselectivity?

The C7-ester group exerts a strong steric effect, shielding the adjacent N1 position. This significantly raises the activation energy for alkylation at N1, making the N2 position the more likely site of initial attack under kinetically controlled conditions.[5]

Q3: Are there any "universal" conditions for selective N1 or N2 alkylation?

Unfortunately, no single set of conditions is universally applicable to all indazoles and alkylating agents. However, some general trends are well-established:

  • For N1-selectivity: Conditions that favor thermodynamic equilibrium, such as weaker bases (Cs₂CO₃) in polar aprotic solvents (DMF) at higher temperatures, are a good starting point.[4][13]

  • For N2-selectivity: Conditions that favor kinetic control, such as strong bases (NaH) in aprotic solvents (THF), are generally preferred, especially for substrates like this compound where N1 is sterically hindered.[1][2][3][7] Acid-catalyzed reactions with specific alkylating agents like trichloroacetimidates also provide excellent N2 selectivity.[8][10]

Experimental Protocols

Protocol 1: Highly Regioselective N2-Alkylation (Kinetic Control)

This protocol is optimized for achieving high selectivity for the N2 position, leveraging the steric hindrance of the C7-ester group.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).

  • Add anhydrous THF to dissolve the starting material (target concentration of 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature overnight, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the pure N2-alkylated product.

Protocol 2: Selective N1-Alkylation (Thermodynamic Control)

This protocol aims to favor the formation of the thermodynamically more stable N1-isomer through equilibration.

Materials:

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv) and anhydrous Cs₂CO₃ (2.0-3.0 equiv).

  • Add anhydrous DMF to create a suspension (target concentration of 0.1-0.5 M).

  • Add the alkyl halide (1.1-1.2 equiv).

  • Heat the reaction mixture to 80-100 °C and stir overnight, or until the desired N1:N2 ratio is achieved as monitored by LC-MS.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.

Data Presentation

Table 1: Influence of Reaction Conditions on the N-Alkylation of Substituted Indazoles (Illustrative Data based on Literature)

EntryIndazole SubstituentBaseSolventTemperatureN1:N2 RatioReference
1C7-CO₂MeNaHTHFrt<4:96[1],[2],[3]
2C3-CO₂MeNaHTHF50 °C>99:1[1],[3]
36-NitroCs₂CO₃DMFrt>130:1 (after 16h)[12]
4UnsubstitutedK₂CO₃DMF120 °C58:42[4]

Visualizations

Factors Influencing Regioselectivity

G cluster_conditions Reaction Conditions cluster_substrate Substrate Factors Base Base (NaH, Cs₂CO₃) N1_Product N1-Alkylated Product (Thermodynamic) Base->N1_Product N2_Product N2-Alkylated Product (Kinetic) Base->N2_Product Solvent Solvent (THF, DMF) Solvent->N1_Product Solvent->N2_Product Temp Temperature Temp->N1_Product Sterics Steric Hindrance (e.g., C7-CO₂Et) Sterics->N2_Product Favors N2 Electronics Electronic Effects (EWG/EDG) Electronics->N1_Product Electronics->N2_Product Indazole This compound Indazole->N1_Product Thermodynamic Control Indazole->N2_Product Kinetic Control

Caption: Key factors governing the N1 vs. N2 regioselectivity in indazole alkylation.

General Experimental Workflow

G Start Indazole Substrate & Alkylating Agent Reaction Reaction Setup (Base, Solvent, Temp.) Start->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End Isolated Product (N1 or N2) Analysis->End

References

Technical Support Center: Synthesis of Ethyl 1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Ethyl 1H-indazole-7-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, offering field-proven insights and troubleshooting strategies to enhance reaction yield and product purity.

Overview of Synthetic Challenges

The synthesis of 7-substituted-1H-indazoles like this compound presents several distinct challenges. The core difficulties often lie in controlling the intramolecular cyclization to form the pyrazole ring fused to the benzene core and preventing side reactions. Key steps, whether it's a classical diazotization-cyclization or a modern cross-coupling approach, are sensitive to reaction parameters. This guide addresses the most frequent issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield is consistently low (<40%). What is the most common bottleneck in the synthesis of this compound?

A1: The most critical step, and often the primary source of low yield, is the intramolecular cyclization to form the indazole ring. A widely used and effective route starts from methyl or ethyl 2-amino-3-methylbenzoate. The efficiency of this transformation is highly dependent on the conditions of the diazotization and subsequent cyclization.

Core Insight: The traditional approach involves converting the 2-amino group into a diazonium salt, which then cyclizes. However, this intermediate is often unstable. A more controlled and higher-yielding method involves an in-situ nitrosation followed by cyclization, often using an organic nitrite source in an aprotic solvent.

A robust procedure adapted from literature involves the reaction of methyl 2-amino-3-methylbenzoate with an organic nitrite in the presence of an acid anhydride.

Recommended Protocol: Improved Diazotization and Cyclization

  • To a solution of methyl 2-amino-3-methylbenzoate (1.0 equiv) in an aprotic solvent like chloroform or THF, slowly add acetic anhydride (2.2-2.5 equiv). Maintain the temperature below 40°C. Stir for 1 hour at room temperature to ensure complete N-acetylation.

  • Add a catalytic amount of potassium acetate (0.3 equiv) followed by the slow, dropwise addition of isoamyl nitrite (2.2 equiv) at room temperature.

  • Heat the reaction mixture under reflux for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, perform an aqueous workup, typically washing with saturated sodium bicarbonate solution to neutralize acids.

  • The resulting crude product is mthis compound, which can then be purified or transesterified if the ethyl ester is required.

Causality: The acetic anhydride serves a dual purpose: it protects the amine to prevent side reactions and activates the substrate. The isoamyl nitrite provides a controlled release of the nitrosating agent. This "one-pot" procedure avoids the isolation of a potentially unstable diazonium salt, leading to cleaner reactions and improved yields.

Q2: I am observing significant byproduct formation during the cyclization step. What are the likely side reactions and how can I mitigate them?

A2: Side product formation is a common issue, often stemming from the high reactivity of the intermediates.

Common Side Products & Solutions:

Probable Side ProductCausalityRecommended Mitigation Strategy
Indazolone Derivatives Incomplete cyclization or rearrangement pathways, particularly if water is not rigorously excluded.Ensure the use of anhydrous solvents and reagents. The use of acetic anhydride helps to consume trace water.
Dimerized or Tar-like Impurities Uncontrolled decomposition of the diazonium intermediate, especially at elevated temperatures or in the presence of certain metals.Maintain strict temperature control during the addition of isoamyl nitrite. Slow, dropwise addition is crucial. Ensure all glassware is scrupulously clean.
Incomplete Reaction Insufficient activation or reaction time.Ensure the correct stoichiometry of reagents, particularly the anhydride and nitrite source. Monitor the reaction to completion before workup.

For a visual guide to troubleshooting this critical step, refer to the logic diagram below.

G start Low Yield in Cyclization Step purity_check Analyze crude product by LC-MS/NMR. Identify major impurities. start->purity_check is_sm Is unreacted starting material present? purity_check->is_sm is_tar Are tar/polymeric byproducts dominant? is_sm->is_tar No sol_sm Increase reaction time or temperature. Verify stoichiometry of anhydride and nitrite. is_sm->sol_sm Yes is_iso Are indazolone/other isomers present? is_tar->is_iso No sol_tar Improve temperature control (slow addition). Degas solvent and run under inert atmosphere. is_tar->sol_tar Yes sol_iso Ensure anhydrous conditions. Use aprotic solvents (THF, Chloroform). is_iso->sol_iso Yes end_node Proceed to Purification is_iso->end_node No/Minor sol_sm->end_node sol_tar->end_node sol_iso->end_node

Caption: Troubleshooting logic for the indazole cyclization step.

Q3: The final esterification of 1H-indazole-7-carboxylic acid to the ethyl ester is inefficient. What is a reliable method?

A3: If you have synthesized 1H-indazole-7-carboxylic acid as an intermediate, standard Fischer esterification is a viable but sometimes slow method. For a more reliable and high-yielding approach, use a coupling agent or perform an acid-catalyzed reaction under reflux.

Method 1: Acid-Catalyzed Esterification

This is a classical and cost-effective method.

  • Suspend 1H-indazole-7-carboxylic acid (1.0 equiv) in absolute ethanol (20-50 volumes).

  • Add a strong acid catalyst, such as methanesulfonic acid (0.1 equiv) or concentrated sulfuric acid (catalytic).

  • Heat the mixture at reflux for 5-24 hours. The reaction progress can be monitored by the complete dissolution of the starting material and by TLC/LC-MS.

  • After completion, cool the reaction mixture and neutralize the acid carefully with a base like saturated aqueous sodium bicarbonate.

  • The product can then be extracted with an organic solvent like ethyl acetate.

Method 2: Thionyl Chloride Activation

For a faster conversion, activation of the carboxylic acid is highly effective.

  • Suspend 1H-indazole-7-carboxylic acid (1.0 equiv) in absolute ethanol (10-20 volumes) at 0°C.

  • Slowly add thionyl chloride (SOCl₂, 1.5-2.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours until the reaction is complete.

  • Cool the mixture and remove the solvent under reduced pressure. The residue can then be worked up by dissolving in an organic solvent and washing with a bicarbonate solution.

Expertise Note: Method 2 is generally faster and more comprehensive but requires careful handling of thionyl chloride. Method 1 is simpler but may require longer reaction times and does not always go to completion if the starting material is not fully soluble.

Q4: Is there a more modern, high-yield synthetic route I should consider to bypass these issues?

A4: Yes. For researchers seeking a more direct and often higher-yielding route, the [3+2] cycloaddition of a benzyne intermediate with ethyl diazoacetate is an excellent alternative. This method constructs the ethyl ester-substituted indazole ring in a single, elegant step.

Workflow: Benzyne Cycloaddition Route

G cluster_0 Step 1: Benzyne Generation cluster_1 Step 2: Cycloaddition start_mat 2-(trimethylsilyl)phenyl trifluoromethanesulfonate intermediate Benzyne (in situ) start_mat->intermediate Fluoride-promoted ortho-elimination reagent1 TBAF in THF reagent1->intermediate product This compound intermediate->product [3+2] Cycloaddition reagent2 Ethyl Diazoacetate reagent2->product

Caption: Workflow for the benzyne-based synthesis route.

Key Protocol Points (summarized from Organic Syntheses):

  • Reagents: 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (benzyne precursor), ethyl diazoacetate, and a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Conditions: The reaction is typically run at low temperatures (e.g., -78°C to room temperature) in an anhydrous aprotic solvent like THF.

  • Yield: This method can provide the desired product in excellent yields, often exceeding 80%.

  • Trustworthiness: This procedure is well-documented and published in Organic Syntheses, a highly reliable source for chemical protocols. The main challenge is the handling of potentially hazardous ethyl diazoacetate.

This route avoids the harsh conditions of some classical methods and offers a very direct path to the target molecule, making it highly attractive for efficiency.

Q5: What is the best practice for purifying the final product, this compound?

A5: Purification is critical for obtaining a high-quality final product. The choice between column chromatography and recrystallization depends on the impurity profile.

1. Column Chromatography: This is the most universally applicable method for removing both polar and non-polar impurities.

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase: A gradient system of hexanes and ethyl acetate is typically effective. Start with a low polarity (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity. The product is moderately polar. A typical Rf value is around 0.3 in a 1.5:1 hexanes/EtOAc system.

2. Recrystallization: If the crude product is relatively clean (>85% purity), recrystallization can be an efficient and scalable purification method.

  • Solvent Screening: Test solvents like ethanol, isopropanol, toluene, or mixtures such as ethyl acetate/hexanes. The ideal solvent will dissolve the product when hot but show low solubility at room temperature or below.

  • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent, filter hot to remove insoluble impurities if necessary, and then allow it to cool slowly to promote the formation of pure crystals.

Self-Validation: After purification, always confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS to ensure it meets the required specifications.

Technical Support Center: Purification of Ethyl 1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 1H-indazole-7-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block.[1] Achieving high purity is critical for successful downstream applications, from preclinical studies to API synthesis. This guide provides in-depth, experience-driven answers to common purification challenges, structured in a troubleshooting and FAQ format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be compounds like substituted 2-aminobenzoates or their precursors.[2]

  • Regioisomers: In many indazole syntheses, alkylation or functionalization can occur at either the N-1 or N-2 position of the indazole ring, leading to the formation of regioisomers which can be challenging to separate.[3][4]

  • Side-Reaction Products: Byproducts from reactions like decarboxylation under harsh thermal or pH conditions can lead to the formation of 1H-indazole.[3]

  • Residual Solvents and Reagents: Solvents used in the reaction (e.g., DMF, THF) and leftover reagents or their byproducts (e.g., coupling agents, bases) are common contaminants.[5][6]

Q2: What are the primary methods for purifying crude this compound?

A2: The two most effective and widely used methods for purifying this compound are column chromatography and recrystallization.

  • Column Chromatography: This is a highly versatile technique that separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and solubility in a mobile phase. It is excellent for removing a wide range of impurities.[7]

  • Recrystallization: This method relies on the differences in solubility of the target compound and its impurities in a specific solvent at different temperatures. It is particularly effective for removing small amounts of impurities from a solid product and can sometimes be used to separate isomers.[8]

Q3: How do I choose between column chromatography and recrystallization?

A3: The choice depends on the impurity profile and the scale of your purification.

FeatureColumn ChromatographyRecrystallization
Best For Complex mixtures with multiple components; impurities with similar polarity to the product.Removing minor impurities from a mostly pure solid (>90%); large-scale purification.
Separation Principle Differential partitioning between stationary and mobile phases.Differential solubility at varying temperatures.
Throughput Lower, often limited to grams scale without specialized equipment.High, easily scalable to kilograms.
Solvent Usage High.Moderate.
Purity Achievable Very high (>99%), but depends on resolution.High, but can be limited by co-crystallization of impurities.

Expert Insight: For initial purification of a crude reaction mixture, column chromatography is often the method of choice to isolate the target compound from significant byproducts.[9] Recrystallization can then be used as a final polishing step to achieve analytical-grade purity.[6]

Q4: Can acid-base extraction be used to remove impurities?

A4: Yes, acid-base extraction can be a powerful tool, particularly during the reaction work-up. This technique manipulates the solubility of acidic or basic compounds by converting them into their water-soluble salt forms.[10][11]

  • Mechanism: The 1H-indazole ring is weakly basic and can be protonated by a strong acid. However, the ester group of this compound is susceptible to hydrolysis under strongly acidic or basic conditions. Therefore, this method must be used with caution. A wash with a weak aqueous base like sodium bicarbonate (NaHCO₃) is effective for removing acidic impurities (like unreacted carboxylic acids) without hydrolyzing the ester.[11] Similarly, a wash with a dilute acid (e.g., 1M HCl) can remove basic impurities.

Q5: How can I definitively assess the purity of my final product?

A5: A combination of orthogonal analytical methods is required for a comprehensive purity assessment.[12]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, providing a purity percentage based on peak area.[13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms the molecular weight of your compound and helps in identifying impurities by their mass-to-charge ratio.[12][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the chemical structure of the desired product and can reveal the presence of organic impurities.[2][16]

  • Melting Point: A sharp melting point range close to the literature value is a strong indicator of high purity. Impurities typically cause a depression and broadening of the melting point range.[6][9]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process.

Guide 1: Column Chromatography Purification

Column chromatography is a cornerstone of purification in organic synthesis.[17] A typical setup uses silica gel as the stationary phase and a solvent mixture, such as ethyl acetate in petroleum ether or hexanes, as the mobile phase.[9][18]

start Crude Product Analysis tlc Run TLC with various EtOAc/Hexane ratios start->tlc rf_check Is Product Rf ~0.3? tlc->rf_check adjust_polarity Adjust Solvent Polarity: - Rf too high? Decrease EtOAc. - Rf too low? Increase EtOAc. rf_check->adjust_polarity No good_sep Good Separation? rf_check->good_sep Yes adjust_polarity->tlc streaking Streaking Observed? good_sep->streaking No, poor resolution run_column Run Column Chromatography good_sep->run_column Yes acid_base_wash Consider pre-column acid/base wash to remove ionic impurities. streaking->acid_base_wash acid_base_wash->tlc

Caption: A logical flow for troubleshooting column chromatography.

  • Problem 1: Poor separation of the product from an impurity.

    • Causality: The chosen solvent system (eluent) does not have the optimal polarity to differentiate between the compounds adsorbed on the silica.

    • Solution:

      • TLC Optimization: Before running a column, always find the best solvent system using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system will give your product an Rf value of approximately 0.25-0.35 and show clear separation from all impurities.[7]

      • Gradient Elution: If a single solvent ratio (isocratic elution) fails to provide separation, use a gradient. Start with a low-polarity eluent and gradually increase the percentage of the more polar solvent. This sharpens peaks and improves the resolution of compounds with close Rf values.[6]

  • Problem 2: The product is not eluting from the column.

    • Causality: The eluent is too non-polar, causing your compound to remain strongly adsorbed to the polar silica gel.

    • Solution: Gradually increase the polarity of your eluent. For an ethyl acetate/hexanes system, slowly increase the proportion of ethyl acetate. If your product is highly polar, adding a small amount (1-2%) of methanol to the eluent may be necessary.[6]

Guide 2: Recrystallization Purification

Recrystallization is an excellent technique for achieving high purity on a large scale.[8]

start Crude Solid dissolve Dissolve in minimum hot solvent start->dissolve cool Cool slowly to room temp dissolve->cool outcome Observe Outcome cool->outcome crystals Crystals Form outcome->crystals Success oiling_out Product 'Oils Out' outcome->oiling_out Failure no_crystals No Crystals Form outcome->no_crystals Failure reheat Re-heat, add more solvent, cool slower oiling_out->reheat scratch Scratch flask, add seed crystal, concentrate solution no_crystals->scratch reheat->cool scratch->cool

References

Challenges in the synthesis of substituted indazole-7-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for navigating the complexities inherent in the synthesis of substituted indazole-7-carboxylates. As a Senior Application Scientist, my aim is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to overcome common experimental hurdles. This guide is structured to address issues from first principles, explaining the causality behind experimental choices to empower you in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of substituted indazole-7-carboxylates?

The synthesis of this class of compounds is primarily complicated by three factors:

  • Regiocontrol during N-functionalization: The indazole ring possesses two reactive nitrogen atoms, N1 and N2. Alkylation or acylation reactions often yield a mixture of N1 and N2 isomers, which can be challenging to separate and control.[1][2] The electronic nature of substituents on the indazole core, particularly at the C7 position, plays a crucial role in directing this selectivity.[1][3]

  • Synthesis of the Indazole Core: While numerous methods exist to construct the indazole scaffold, achieving the desired substitution pattern, especially with sensitive functional groups, can be difficult.[4] Side reactions such as the formation of dimers and hydrazones are common pitfalls depending on the chosen synthetic route.[4][5]

  • Functional Group Intercompatibility: The C7-carboxylate group (or the carboxylic acid itself) can interfere with certain reaction conditions. It may require protection and deprotection steps, adding complexity to the overall synthetic sequence.[6][7] Furthermore, harsh reaction conditions can lead to unwanted side reactions like decarboxylation.[5]

Q2: How does the C7-carboxylate group specifically influence the regioselectivity of N-alkylation?

The ester or carboxylic acid group at the C7 position is electron-withdrawing. This electronic effect significantly influences the outcome of N-alkylation. Studies have shown that for indazoles bearing an electron-withdrawing group like -CO₂Me at the C7 position, alkylation is strongly directed to the N2 position, often with high regioselectivity (≥96%).[1][3][8] This is a critical consideration when planning the synthesis, as the inherent properties of your target scaffold may predispose the reaction towards one regioisomer over the other.

Q3: What are the general strategies to control N1 vs. N2 alkylation regioselectivity?

Controlling the site of alkylation is arguably the most significant challenge. The outcome is a delicate interplay between the base, solvent, cation, and the electronic and steric properties of the indazole substituents.

  • For N1-Selectivity: A common and effective method is the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[1][3][9] The prevailing hypothesis suggests that the sodium cation coordinates with the N2 atom, sterically hindering the approach of the electrophile and directing alkylation to the N1 position.[2]

  • For N2-Selectivity: As mentioned, an electron-withdrawing group at C7 naturally favors N2 alkylation.[1][3] Alternatively, specific reaction conditions can be employed. Mitsunobu conditions have been shown to favor the formation of the N2 regioisomer.[3] A highly effective modern method involves using trifluoromethanesulfonic acid (TfOH) with diazo compounds as the alkylating agent, which can provide excellent N2-selectivity.[9][10]

Q4: When should I protect the C7-carboxylic acid, and what protecting groups are suitable?

Protection of the C7-carboxylic acid is necessary if you plan to use reagents that are incompatible with a free acid, such as strong bases (e.g., organolithiums) or certain reducing agents. Most often, the carboxylate is carried through the synthesis as a simple ester (e.g., methyl or ethyl), which is generally robust enough for many subsequent reactions like N-alkylation. If the ester itself is found to be labile or if the final deprotection (hydrolysis) proves problematic, other protecting groups can be considered.

Protecting GroupProtection MethodDeprotection ConditionsKey Considerations
Methyl/Ethyl Ester Fischer esterification (Acid catalyst, ROH)Basic hydrolysis (LiOH, NaOH); Acidic hydrolysisMost common; robust to many conditions but requires basic or acidic hydrolysis.
Benzyl Ester Benzyl alcohol, acid catalystCatalytic Hydrogenolysis (H₂, Pd/C)Useful when base- or acid-sensitive groups are present. Deprotection is mild.
t-Butyl Ester Isobutylene, acid catalystAcid-catalyzed cleavage (TFA, HCl)Stable to base and hydrogenolysis; removed under acidic conditions.

A summary of common protecting groups for carboxylic acids.[6][11]

Q5: What are the most reliable analytical techniques to distinguish N1 and N2 isomers?

Unambiguous structural assignment is critical. While TLC and melting point can indicate the presence of multiple isomers, they are not definitive.

  • NMR Spectroscopy: This is the most powerful tool. 1D NMR (¹H and ¹³C) will show distinct chemical shifts for the two isomers.[12] For definitive proof, 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC), are invaluable. An HMBC experiment can show a correlation between the protons of the N-alkyl group and the carbons of the indazole ring (C3 and C7a), confirming the point of attachment.

  • X-Ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unequivocal structural proof.[13]

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Issue 1: Poor Regioselectivity in N-Alkylation

Question: My N-alkylation reaction on an indazole-7-carboxylate substrate is producing an inseparable mixture of N1 and N2 isomers. How can I improve the selectivity?

Answer: This is a classic challenge. The solution lies in carefully tuning your reaction conditions to favor one isomer.

  • Underlying Cause: The default reaction conditions (e.g., K₂CO₃ in DMF) often provide little to no selectivity for indazoles, leading to isomer mixtures. The electronic properties of the C7-carboxylate already favor the N2 product.

  • Troubleshooting Steps:

    • To Favor the N1 Isomer: Switch to a non-polar aprotic solvent and a strong, non-coordinating base. The standard protocol is using sodium hydride (NaH) in anhydrous THF .[1][9] Add the NaH to the indazole at 0 °C, allow it to stir for 30 minutes to form the sodium salt, and then add the alkylating agent. The tight ion pair formed between Na⁺ and the indazole anion is thought to direct alkylation to the N1 position.[9]

    • To Favor the N2 Isomer: Since your C7-carboxylate already directs to N2, you can often enhance this selectivity. Using a weaker base like cesium carbonate (Cs₂CO₃) in a polar solvent can sometimes improve N2 selectivity. For a more robust approach, consider a complete change in mechanism. The use of trifluoromethanesulfonic acid (TfOH) with a diazo compound in a solvent like 1,2-dichloroethane (DCE) is highly selective for the N2 position.[9][10]

    • Analyze Substituent Effects: Remember that other substituents on the ring can have competing steric or electronic effects. A bulky group at the C6 position, for instance, might sterically hinder N1 alkylation, further favoring the N2 product.

Caption: Decision workflow for regioselective N-alkylation.

Issue 2: Low Yield or Stalled Reaction during Final Ester Hydrolysis

Question: I am trying to hydrolyze my ethyl indazole-7-carboxylate to the final carboxylic acid using NaOH in ethanol, but the reaction is very slow, incomplete, or leads to decomposition. What can I do?

Answer: Ester hydrolysis can be deceptively tricky, especially with heterocyclic systems.

  • Underlying Cause:

    • Incomplete Reaction: The ester may be sterically hindered or electronically deactivated, making saponification difficult under standard conditions.

    • Decomposition: Indazole rings can be sensitive to harsh basic conditions and high temperatures, potentially leading to ring-opening or other side reactions. Decarboxylation of the product under harsh heating is also a risk.[5]

  • Troubleshooting Steps:

    • Change the Base/Solvent System: Switch from NaOH to lithium hydroxide (LiOH) . LiOH is often more effective for hydrolyzing hindered esters. Use a solvent mixture that improves solubility for both the ester and the hydroxide salt, such as THF/water or Dioxane/water .[14]

    • Control the Temperature: Start the reaction at room temperature and monitor by TLC or LC-MS. Only gently heat (e.g., 40-50 °C) if the reaction is clean but slow. Avoid aggressive heating to minimize the risk of decomposition.

    • Workup Procedure: After the reaction is complete (as judged by the disappearance of starting material), be sure to perform a careful acidic workup. Neutralize the excess base and then acidify the aqueous layer to a pH of ~3-4 with cold 1N HCl to precipitate the carboxylic acid product, which can then be collected by filtration.[15]

Issue 3: Purification Nightmare - My N1 and N2 Isomers are Co-eluting

Question: I have a mixture of N1 and N2 alkylated indazole-7-carboxylates, and they have nearly identical Rf values on silica gel TLC. How can I separate them?

Answer: This is a common and frustrating problem. When polarity differences are minimal, standard silica gel chromatography may fail.

  • Underlying Cause: The N1 and N2 isomers are structurally very similar, leading to nearly identical interactions with the silica stationary phase.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Before attempting a large-scale column, exhaustively screen different solvent systems with TLC.

      • Try adding a small amount of a third solvent. For a hexane/ethyl acetate system, adding a small percentage of dichloromethane or methanol can sometimes alter the selectivity enough to achieve separation.

      • Switch to a completely different solvent system, such as dichloromethane/methanol or toluene/acetone.

    • Change the Stationary Phase: If optimizing the mobile phase fails, the next logical step is to change the stationary phase.

      • Neutral Alumina: Alumina has different surface properties than silica and can often provide the selectivity needed to separate closely-related isomers.[16]

      • Reverse-Phase Chromatography: If available, preparative reverse-phase HPLC (C18) is an excellent, albeit more expensive, option for separating compounds with very similar polarities.

    • Consider Derivatization: In a worst-case scenario where chromatographic separation is impossible, one could consider a chemical resolution. For example, if another functional group is present, selectively reacting one isomer to dramatically change its polarity could allow for separation, followed by a deprotection step. This is a strategy of last resort due to the additional steps involved.

G cluster_diag Diagnosis cluster_sol Solution Pathway start Experimental Problem: Low Yield / Impure Product regio_issue Poor Regioselectivity (N1/N2 Mixture) start->regio_issue react_issue Incomplete Reaction (Starting Material Remains) start->react_issue purify_issue Purification Difficulty (Co-elution) start->purify_issue regio_sol Modify Conditions: - N1: NaH/THF - N2: TfOH/Diazo regio_issue->regio_sol react_sol Optimize Reaction: - Stronger Reagents (e.g., LiOH) - Adjust Temperature - Check Reagent Purity react_issue->react_sol purify_sol Change Separation Method: - Optimize Eluent (TLC) - Switch Stationary Phase (Alumina) - Prep HPLC purify_issue->purify_sol

Caption: A logical flow for troubleshooting common synthesis problems.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation of a Substituted 1H-Indazole-7-carboxylate [9]

This protocol is a representative example and may require optimization for specific substrates.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole-7-carboxylate (1.0 mmol, 1.0 equiv).

  • Add anhydrous tetrahydrofuran (THF, 10 mL) and cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the reaction mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may be observed as a change in color or solubility.

  • Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 mmol, 1.1 equiv) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole.

Protocol 2: General Procedure for Basic Hydrolysis of an Indazole-7-carboxylate Ester [12][14]

  • In a round-bottom flask, dissolve the indazole-7-carboxylate ester (1.0 mmol, 1.0 equiv) in a mixture of tetrahydrofuran (THF, 5 mL) and water (5 mL).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 mmol, 2-3 equiv) to the solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting ester. If the reaction is slow, it may be gently heated to 40-50 °C.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-polar, non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~3-4 by the slow, dropwise addition of 1N HCl.

  • The carboxylic acid product should precipitate as a solid. Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the pure indazole-7-carboxylic acid.

References

Indazole Synthesis Technical Support Center: A Guide to Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis of indazoles. Here, we move beyond simple protocols to explain the mechanistic reasoning behind byproduct formation and provide actionable strategies to optimize your reactions for higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should be aware of in 1H-indazole synthesis?

A1: The most frequently encountered byproducts in 1H-indazole synthesis are the undesired 2H-indazole regioisomer, hydrazones, dimeric impurities, and indazolones.[1] The formation and prevalence of these impurities are highly dependent on the specific synthetic route and the reaction conditions employed.[1][2]

Q2: How can I reliably distinguish between the desired 1H- and the undesired 2H-indazole isomers?

A2: Spectroscopic methods are the most definitive way to differentiate between 1H- and 2H-indazole isomers. In ¹H NMR spectroscopy, the proton at the C3 position of the indazole ring is a key diagnostic handle. This proton generally appears at a different chemical shift for the two isomers, often shifted downfield in the 2H-indazole compared to the 1H-indazole.[1] For more complex structures, two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish connectivity between the N-alkyl group and the C3 or C7a carbons of the indazole core.[3] Additionally, ¹³C and ¹⁵N NMR can provide further structural confirmation.[1] Chromatographic techniques such as HPLC can also be effective for separating the isomers, and their distinct UV-Vis spectra can aid in their identification and quantification.[1]

Q3: What is the fundamental principle behind controlling regioselectivity in N-alkylation of indazoles?

A3: Controlling regioselectivity in the N-alkylation of indazoles hinges on the interplay between kinetic and thermodynamic control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][4][5][6][7] Therefore, reaction conditions that allow for equilibration will favor the formation of the more stable N-1 alkylated product.[6][7] Conversely, conditions that favor a rapid, irreversible reaction can lead to the kinetically favored N-2 alkylated product. Key factors that you can manipulate include the choice of base, solvent, and reaction temperature.[1][7]

Q4: Can elevated temperatures negatively impact my indazole synthesis?

A4: Yes, high temperatures can be detrimental to your synthesis. While some reactions require heat to proceed, excessive temperatures can lead to the formation of side products, including hydrazones and dimeric impurities.[2] It is crucial to carefully control the reaction temperature to achieve the desired product with minimal byproduct formation.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation - Predominance of the Undesired 2H-Indazole Isomer

The formation of a mixture of N-1 and N-2 alkylated indazoles is a common challenge that can significantly complicate purification and reduce the yield of the desired product.[4][7] The ratio of these isomers is influenced by a delicate balance of steric and electronic effects, as well as the reaction conditions.[3][4][6][8]

G cluster_0 Reaction Setup cluster_1 Reaction Outcome cluster_2 Analysis & Purification Indazole Indazole Substrate Base Base Selection (e.g., NaH, K2CO3, Cs2CO3) Indazole->Base Solvent Solvent Choice (e.g., THF, DMF) Base->Solvent Alkylating_Agent Alkylating Agent (R-X) Solvent->Alkylating_Agent Reaction_Conditions Reaction Conditions (Temp, Time) Alkylating_Agent->Reaction_Conditions N1_Product N-1 Alkylated Indazole (Thermodynamic Product) Reaction_Conditions->N1_Product Thermodynamic Control N2_Product N-2 Alkylated Indazole (Kinetic Product) Reaction_Conditions->N2_Product Kinetic Control Analysis Analysis (NMR, HPLC) N1_Product->Analysis N2_Product->Analysis Purification Purification (Chromatography, Crystallization) Analysis->Purification

Caption: General experimental workflow for the N-alkylation of indazoles.

To favor the formation of the more stable N-1 isomer, you should employ conditions that allow the reaction to reach thermodynamic equilibrium.

ParameterRecommendationRationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that effectively deprotonates the indazole. The resulting sodium salt can coordinate in a way that favors N-1 alkylation.[1][3][8]
Solvent Tetrahydrofuran (THF)An aprotic solvent that is compatible with NaH and has been shown to promote N-1 selectivity.[1][3][8]
Temperature Room Temperature to RefluxAllowing the reaction to stir for a longer duration, sometimes with gentle heating, can facilitate equilibration to the more stable N-1 product.

Experimental Protocol: Selective N-1 Alkylation

  • To a stirred suspension of sodium hydride (1.2 equiv.) in anhydrous THF, add the 1H-indazole (1.0 equiv.) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add the alkylating agent (1.1 equiv.) and continue stirring at room temperature or reflux until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction with water and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to obtain the pure N-1 alkylated indazole.

Achieving selectivity for the N-2 position often requires conditions that favor the kinetically controlled product. This can be influenced by the substrate itself or by specific reaction conditions.

  • Substituent Effects: Steric hindrance at the C7 position of the indazole ring can block access to the N-1 position, thereby directing alkylation to the N-2 position. For example, indazoles with NO₂ or CO₂Me groups at C7 show excellent N-2 regioselectivity.[3][4][8]

  • Mitsunobu Conditions: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DIAD or DEAD) often shows a preference for the formation of the N-2 regioisomer.[3][7]

Experimental Protocol: N-2 Alkylation via Mitsunobu Reaction [7]

  • Dissolve the 1H-indazole (1.0 equiv.), the corresponding alcohol (1.5 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue directly by flash column chromatography to separate the N-1 and N-2 isomers.

Issue 2: Formation of Hydrazone and Dimeric Impurities

In some synthetic routes, particularly those starting from salicylaldehyde and hydrazine, side reactions can lead to the formation of hydrazones and dimeric byproducts.[2] These impurities can complicate purification and lower the overall yield.

G Start Starting Materials (e.g., Salicylaldehyde, Hydrazine) Desired_Reaction Desired Cyclization Start->Desired_Reaction Side_Reaction1 Hydrazone Formation Start->Side_Reaction1 Side_Reaction2 Dimerization Start->Side_Reaction2 Product 1H-Indazole Desired_Reaction->Product Byproducts Hydrazone & Dimer Impurities Side_Reaction1->Byproducts Side_Reaction2->Byproducts

Caption: Competing reaction pathways in certain indazole syntheses.

  • Solvent Choice: The choice of solvent can significantly influence the reaction outcome. While acidic ethanol is commonly used, aprotic solvents like DMSO and DMF have been reported to provide higher yields and potentially reduce side reactions.[2]

  • Temperature Control: As mentioned, elevated temperatures can promote the formation of these byproducts.[2] Running the reaction at the lowest effective temperature is advisable.

  • Purification: If these byproducts do form, careful purification is necessary. Column chromatography is often effective. For solid products, recrystallization can be a powerful technique for removing impurities.[9]

Protocol: Purification by Crystallization [9]

  • Solvent Selection: Choose a solvent in which the desired indazole product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities have different solubility profiles.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen solvent at its boiling point.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

  • Ice Bath: Further cool the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Issue 3: Tar Formation in Condensation Reactions

Condensation reactions, which are common in many heterocyclic synthesis pathways, can sometimes lead to the formation of dark, insoluble, tar-like materials. This is often a result of polymerization or decomposition of starting materials or intermediates under the reaction conditions.

  • Lowering Reaction Temperature: High temperatures are a primary contributor to tar formation.

  • Controlling Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of one reactant can sometimes lead to unwanted side reactions.

  • Efficient Stirring: Ensure the reaction mixture is well-stirred to maintain homogeneity and prevent localized overheating.

  • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.

  • Gradual Addition of Reagents: Adding a reactive reagent slowly over time can help to control the reaction rate and minimize temperature spikes.

References

Technical Support Center: Optimizing Reaction Conditions for Indazole Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydrolysis of indazole esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this important chemical transformation. As Senior Application Scientists, we have compiled field-proven insights to ensure your experiments are successful and your results are reliable.

Introduction to Indazole Ester Hydrolysis

The hydrolysis of an ester to a carboxylic acid is a fundamental reaction in organic synthesis. For indazole derivatives, which are crucial scaffolds in medicinal chemistry, this reaction is pivotal for creating key intermediates for drug candidates.[1] The indazole ring system, a fusion of benzene and pyrazole, presents unique challenges due to the presence of two nitrogen atoms, which can influence the reactivity of the molecule.[2] Understanding the nuances of indazole ester hydrolysis is therefore critical for efficient and high-yield synthesis.

This guide will address common issues encountered during both acid- and base-catalyzed hydrolysis of indazole esters, providing you with the knowledge to optimize your reaction conditions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding indazole ester hydrolysis.

Q1: What are the fundamental differences between acid-catalyzed and base-catalyzed hydrolysis of indazole esters?

A1: Both methods achieve the same overall transformation, but their mechanisms and experimental considerations differ significantly.

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium-driven process.[3][4] It begins with the protonation of the carbonyl oxygen, which activates the ester for nucleophilic attack by water.[5][6] To drive the reaction to completion, a large excess of water is typically required.[4][7] The reaction is generally slower than base-catalyzed hydrolysis.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction.[8] The hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution.[8] The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol byproduct, thus preventing the reverse reaction.[8] This method is often faster and proceeds to completion.[3]

Q2: Which method, acid or base catalysis, is generally preferred for indazole ester hydrolysis?

A2: Base-catalyzed hydrolysis is often the preferred method due to its irreversibility and typically faster reaction rates.[2][3][8] However, the choice depends on the overall molecular structure and the presence of other functional groups. If your indazole derivative contains base-labile protecting groups or functional groups, acid-catalyzed hydrolysis might be a more suitable, albeit slower, option.[9]

Q3: What are the most common side reactions to be aware of during indazole ester hydrolysis?

A3: The indazole ring system can be susceptible to several side reactions, particularly under harsh conditions:

  • N-Alkylation/Acylation Issues: The two nitrogen atoms in the indazole ring (N-1 and N-2) are both nucleophilic.[2] During synthesis of the starting ester, mixtures of N-1 and N-2 isomers can form, which can complicate subsequent hydrolysis and purification steps.[2]

  • Decarboxylation: Indazole-3-carboxylic acids can be prone to decarboxylation (loss of CO2) under harsh heating, leading to the formation of an unsubstituted indazole.[10]

  • Ring Opening/Degradation: While less common, aggressive acidic or basic conditions, especially at elevated temperatures, can potentially lead to the degradation of the indazole ring.

  • Hydrolysis of Other Functional Groups: If your molecule contains other sensitive functional groups like amides or other esters, they may also be hydrolyzed under the reaction conditions.[11]

Q4: How can I monitor the progress of my hydrolysis reaction?

A4: The most common and effective methods for monitoring the reaction progress are:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visually track the disappearance of the starting ester and the appearance of the more polar carboxylic acid product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to monitor the masses of the starting material, product, and any potential byproducts.[12][13] This is particularly useful for identifying unexpected side reactions.

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of the reaction mixture, allowing you to determine the percentage conversion and purity of your product.

Troubleshooting Guide

This section provides a structured approach to resolving specific problems you might encounter during your experiments.

Issue 1: Incomplete or Slow Hydrolysis

This is one of the most frequent challenges. If your reaction is not proceeding to completion, consider the following factors.

Causality and Troubleshooting Steps:
  • Insufficient Reagent:

    • Base-Catalyzed: Ensure at least a stoichiometric amount of base is used. For sterically hindered esters, an excess of base (2-5 equivalents) may be necessary.

    • Acid-Catalyzed: While catalytic, using a sufficient concentration of acid is important. More importantly, ensure a large excess of water is present to drive the equilibrium.[4][7]

  • Low Reaction Temperature:

    • Many hydrolysis reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gently heating it. Start with a modest temperature (e.g., 40-50 °C) and gradually increase if necessary, while monitoring for potential side reactions.

  • Poor Solubility:

    • The starting indazole ester may have poor solubility in the reaction medium, especially in purely aqueous systems.[14]

    • Solution: Employ a co-solvent system. Common choices for base-catalyzed hydrolysis include mixtures of water with methanol, ethanol, or tetrahydrofuran (THF).[7][15] For acid-catalyzed reactions, aqueous mixtures with dioxane or acetic acid can be effective.

  • Steric Hindrance:

    • Bulky groups near the ester functionality can significantly slow down the rate of hydrolysis.[16]

    • Solution: For these challenging substrates, more forcing conditions may be required, such as higher temperatures, longer reaction times, or stronger bases (e.g., potassium hydroxide instead of sodium hydroxide). In some cases, alternative methods like using lithium iodide in pyridine or trimethyltin hydroxide may be effective for very hindered esters.[14]

Workflow for Troubleshooting Incomplete Hydrolysis

G start Incomplete Hydrolysis Observed check_reagents Verify Stoichiometry of Acid/Base and Water start->check_reagents increase_temp Increase Reaction Temperature check_reagents->increase_temp Stoichiometry Correct check_solubility Assess Substrate Solubility increase_temp->check_solubility add_cosolvent Add Co-solvent (MeOH, THF, Dioxane) check_solubility->add_cosolvent Poor Solubility steric_hindrance Consider Steric Hindrance check_solubility->steric_hindrance Good Solubility monitor Monitor by TLC/LC-MS add_cosolvent->monitor stronger_reagents Use Stronger Base / More Forcing Conditions steric_hindrance->stronger_reagents stronger_reagents->monitor complete Reaction Complete monitor->complete

Caption: Troubleshooting workflow for incomplete indazole ester hydrolysis.

Issue 2: Formation of Unexpected Byproducts

The appearance of unexpected spots on your TLC or peaks in your LC-MS can be alarming. Here’s how to diagnose and address the issue.

Causality and Troubleshooting Steps:
  • N-1 vs. N-2 Isomerization/Alkylation:

    • The starting material might be a mixture of N-1 and N-2 substituted indazole esters, leading to two corresponding carboxylic acid products.[2] The ratio of these isomers is highly dependent on the conditions used to synthesize the ester.[10]

    • Solution: Carefully characterize your starting ester by NMR to confirm its isomeric purity.[2] If it is a mixture, you will need to separate the final carboxylic acid isomers, which can be challenging. It is often better to optimize the synthesis of the starting ester to favor a single isomer.

  • Decarboxylation:

    • This is a common issue with indazole-3-carboxylic acids, especially when heated excessively.[10]

    • Solution: Try to run the hydrolysis at the lowest possible temperature that allows for a reasonable reaction rate. If heating is necessary, do so cautiously and for the minimum time required.

  • Transesterification:

    • If you are using an alcohol as a co-solvent (e.g., methanol for an ethyl ester), you may observe transesterification, where the original ester group is swapped for one derived from the solvent.[15]

    • Solution: Use a non-alcoholic co-solvent like THF or dioxane. If an alcohol must be used, use the same alcohol that corresponds to the ester's alkoxy group (e.g., ethanol for an ethyl ester).

Experimental Protocols for Minimizing Byproducts

Protocol 1: Mild Base-Catalyzed Hydrolysis

  • Dissolve the indazole ester in a 3:1 mixture of THF and water.

  • Add 1.5 equivalents of lithium hydroxide (LiOH).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • If the reaction is slow, gently warm to 40 °C.

  • Upon completion, carefully acidify the reaction mixture with 1N HCl to a pH of 3-4 at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 3: Difficulty with Product Isolation and Purification

Even with a complete reaction, isolating the final indazole carboxylic acid can be tricky.

Causality and Troubleshooting Steps:
  • Product is Water-Soluble:

    • Indazole carboxylic acids can have some water solubility, especially if they form a salt.

    • Solution: Ensure the aqueous layer is sufficiently acidified (pH 2-3) to fully protonate the carboxylate and minimize its water solubility.[17] If the product is still in the aqueous layer, saturate the solution with sodium chloride (salting out) before extraction to decrease the polarity of the aqueous phase.

  • Emulsion Formation During Workup:

    • The presence of both acidic and basic functionalities in the indazole ring can lead to the formation of emulsions during acid-base workup.

    • Solution: Add brine to the separatory funnel to help break the emulsion. Alternatively, filter the entire mixture through a pad of Celite.

  • Purification Challenges:

    • If the product is contaminated with starting material or non-polar byproducts, purification by column chromatography can be difficult due to the polarity of the carboxylic acid.

    • Solution: A common and effective purification method is to perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a weak aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be separated, re-acidified, and the pure product extracted.[17] Recrystallization is also a powerful purification technique for solid products.[18]

Data Summary: Typical Hydrolysis Conditions
Catalyst SystemSolvent(s)TemperatureTypical Reaction TimeKey Considerations
NaOH or KOHWater/MethanolRoom Temp to Reflux1-12 hoursPotential for transesterification if alcohol doesn't match ester.
LiOHWater/THFRoom Temp to 40°C2-24 hoursGenerally milder conditions, good for sensitive substrates.
HCl or H₂SO₄Water/DioxaneReflux12-48 hoursReversible reaction; requires excess water. Slower.

Conclusion

Optimizing the hydrolysis of indazole esters requires a careful consideration of the substrate's properties and the potential for side reactions. By understanding the underlying mechanisms of acid- and base-catalyzed hydrolysis and by systematically troubleshooting issues such as incomplete reactions, byproduct formation, and purification difficulties, researchers can significantly improve the efficiency and success of their synthetic efforts. This guide provides a foundation of knowledge and practical steps to help you achieve your desired indazole carboxylic acid products with high yield and purity.

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Ethyl 1H-indazole-7-carboxylate Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Ethyl 1H-indazole-7-carboxylate is a pivotal molecular scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active agents.[1][2][3][4][5][6] The structural integrity and purity of this building block are paramount, as any impurities can carry through the synthetic pathway, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for purity assessment are not just a matter of quality control; they are a foundational requirement for regulatory compliance and drug safety.

This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore a standard HPLC-UV method, compare its performance against a high-resolution Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) approach, and provide the scientific rationale behind the selection of each experimental parameter. This document is intended for researchers, analytical scientists, and drug development professionals who require a comprehensive understanding of how to establish and validate a scientifically sound purity analysis. The principles and protocols discussed herein are grounded in the guidelines established by the International Conference on Harmonisation (ICH), ensuring that the methods are suitable for a regulated pharmaceutical environment.[7][8][9][10][11]

Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)

The workhorse for purity analysis in the pharmaceutical industry is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Its robustness, reproducibility, and cost-effectiveness make it ideal for routine quality control.[9][10]

Causality Behind Experimental Choices

The development of a successful HPLC method is predicated on a clear understanding of the analyte's physicochemical properties. This compound is a moderately polar molecule containing an aromatic indazole ring system, which is an excellent chromophore for UV detection, and an ethyl ester group.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the logical first choice. The nonpolar C18 chains provide a hydrophobic stationary phase that retains the analyte through hydrophobic interactions with the indazole ring. This choice offers a versatile platform for separating the main compound from both more polar and less polar impurities.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer and an organic solvent is optimal.

    • Aqueous Phase (A): 0.1% Formic Acid in Water. The acidic pH ensures that the indazole nitrogen atoms are protonated consistently, preventing peak tailing and improving peak shape. Formic acid is also volatile, making it compatible with a potential future transition to an LC-MS method.

    • Organic Phase (B): Acetonitrile. Acetonitrile is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.

    • Gradient Elution: A gradient starting with a higher percentage of the aqueous phase allows for the retention and separation of highly polar impurities. Gradually increasing the percentage of acetonitrile then elutes the main analyte, followed by any less polar, more retained impurities. This approach provides a comprehensive impurity profile in a single run.

  • Detection Wavelength: The indazole ring system exhibits strong UV absorbance. An analysis of the UV spectrum of this compound would reveal an absorbance maximum (λmax) around 254 nm or 280 nm. Setting the detector at one of these maxima ensures high sensitivity for the main peak and related impurities.

  • Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) is crucial for ensuring the reproducibility of retention times.[12] Elevated temperatures can also reduce mobile phase viscosity, decrease backpressure, and sometimes improve peak efficiency.

Experimental Protocol: HPLC-UV Purity Assay
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B (ACN)
      0.0 20
      20.0 90
      25.0 90
      25.1 20

      | 30.0 | 20 |

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration (0.1 mg/mL) using the same diluent.

  • Analysis Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the standard solution to determine the retention time and peak area of the main component.

    • Inject the sample solution.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Dissolution in Diluent Autosampler Autosampler (Injection) Sample->Autosampler Standard Reference Standard Preparation Standard->Autosampler MobilePhase Mobile Phase Preparation Pump HPLC Pump MobilePhase->Pump Column C18 Column Autosampler->Column 5 µL Pump->Column Gradient Detector UV Detector Column->Detector Eluent CDS Chromatography Data System (CDS) Detector->CDS Signal (mAU) Report Purity Report (Area %) CDS->Report Integration & Calculation

Caption: Workflow for HPLC-UV Purity Analysis.

Comparative Method: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

For a more in-depth analysis, particularly for identifying unknown impurities or confirming the identity of the main peak, UPLC coupled with MS is the superior technique.[13][14] UPLC utilizes smaller particle size columns (<2 µm), which provides significantly higher resolution and faster analysis times compared to traditional HPLC.[15] The mass spectrometer adds another dimension of data, providing mass-to-charge (m/z) ratios for each eluting peak, which is invaluable for molecular weight confirmation and structural elucidation.[16]

Why Choose UPLC-MS?
  • Higher Resolution & Speed: The increased efficiency of UPLC columns allows for better separation of closely eluting impurities in a fraction of the time required by HPLC.

  • Enhanced Specificity: Mass spectrometry is a highly specific detection method. It can distinguish between compounds that might co-elute and have similar UV spectra.

  • Impurity Identification: MS provides the molecular weight of impurities, which is the first and most critical piece of information needed to identify them (e.g., starting materials, by-products, or degradants). High-resolution mass spectrometry (HRMS) can even provide the elemental formula.[13]

Experimental Protocol: UPLC-MS Purity & Identity Assay
  • Instrumentation:

    • UPLC system coupled to a Mass Spectrometer (e.g., Quadrupole Time-of-Flight [Q-TOF] or Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: UPLC C18, 50 mm x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 45 °C.

    • Injection Volume: 1 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B (ACN)
      0.0 20
      5.0 95
      6.0 95
      6.1 20

      | 7.0 | 20 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50 - 500.

  • Sample Preparation:

    • Prepare sample and standard solutions as described for the HPLC method, but at a lower concentration (e.g., 0.01 mg/mL) due to the higher sensitivity of the MS detector.

Data Comparison: HPLC-UV vs. UPLC-MS
ParameterHPLC-UVUPLC-MSRationale / Advantage
Analysis Time ~30 minutes~7 minutesUPLC offers significantly higher throughput.
Resolution GoodExcellentSmaller particles in UPLC columns lead to sharper peaks and better separation of impurities.
Sensitivity Moderate (µg/mL range)High (ng/mL range)MS detectors are inherently more sensitive than UV detectors.
Specificity Relies on retention time and UV spectrumRelies on retention time and unique m/z ratioMass data provides unambiguous confirmation of identity.
Identification Power Limited to comparison with known standardsHigh; provides molecular weight and fragmentation data for structural elucidation of unknowns.UPLC-MS is essential for identifying novel impurities and degradation products.
Cost & Complexity LowerHigherUPLC-MS systems are more expensive to purchase and maintain and require more specialized expertise.

Alternative Consideration: Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-based methods are most common for a molecule like this compound, GC-MS could be considered. As an ester, the analyte has sufficient volatility for GC analysis.[17] However, the polar N-H group on the indazole ring can lead to peak tailing on standard GC columns. Derivatization (e.g., silylation) of the N-H group would likely be required to improve chromatographic performance.[18] Given the simplicity and direct applicability of RP-HPLC, GC-MS would typically be a secondary or orthogonal technique rather than the primary method of choice.

Guide to Method Selection

The choice between HPLC-UV and UPLC-MS is driven by the analytical objective. HPLC-UV is a self-validating system for routine quality control where the impurity profile is well-characterized. UPLC-MS is the indispensable tool for research, development, and troubleshooting, where the identity of every peak is critical.

Decision_Tree Start What is the Analytical Goal? Goal_QC Routine QC of a Known Compound? Start->Goal_QC Quantitative Purity Goal_ID Impurity Identification or Structure Confirmation? Start->Goal_ID Qualitative Identity Method_HPLC Use Validated HPLC-UV Method Goal_QC->Method_HPLC No Check_Throughput High Sample Throughput Needed? Goal_QC->Check_Throughput Yes Method_UPLCMS Use UPLC-MS Method Goal_ID->Method_UPLCMS Check_Throughput->Method_HPLC No Consider_UPLC Consider UPLC-UV for Faster Runtime Check_Throughput->Consider_UPLC Yes

Caption: Decision tree for analytical method selection.

Conclusion: A Multi-Faceted Approach to Ensuring Purity

The purity analysis of this compound demands a well-reasoned analytical strategy. For routine quality control and release testing, a validated RP-HPLC-UV method provides a robust, reliable, and cost-effective solution. It is a self-validating system capable of accurately quantifying known impurities against established specifications.

However, in the context of drug development, where the impurity profile may be unknown or evolving, HPLC-UV alone is insufficient. The superior resolution and definitive identification capabilities of UPLC-MS are essential for comprehensive characterization, enabling the identification of process impurities and degradation products. This deeper understanding is critical for process optimization and ensuring the safety of the final API. Ultimately, a combination of these orthogonal techniques provides the most comprehensive and trustworthy assessment of purity, upholding the rigorous standards of the pharmaceutical industry.

References

A Comparative Guide to LC-MS Analysis for the Identification of Ethyl 1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise identification and characterization of novel chemical entities are paramount. Ethyl 1H-indazole-7-carboxylate, a heterocyclic compound, and its isomers are significant scaffolds in medicinal chemistry, often serving as precursors for pharmacologically active agents.[1] Ensuring the correct isomeric structure is crucial, as different positional isomers can exhibit vastly different biological activities and toxicological profiles.

This guide provides an in-depth technical comparison of two orthogonal liquid chromatography-mass spectrometry (LC-MS) methodologies for the confident identification of this compound: Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the rationale behind the methodological choices, empowering researchers to make informed decisions for their analytical challenges.

This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for the characterization of small organic molecules.

The Analytical Challenge: Isomeric Differentiation

This compound (MW: 190.2 g/mol , Formula: C₁₀H₁₀N₂O₂) shares its mass and elemental composition with several positional isomers, such as Ethyl 1H-indazole-3-carboxylate, Ethyl 1H-indazole-4-carboxylate, and Ethyl 1H-indazole-6-carboxylate. Consequently, mass spectrometry alone is insufficient for unambiguous identification. The chromatographic separation of these isomers is therefore a critical prerequisite for their individual characterization.

This guide will explore two distinct chromatographic strategies to achieve this separation, each leveraging different retention mechanisms, coupled with mass spectrometric detection for confirmation of molecular weight and structural elucidation through fragmentation analysis.

Method 1: Reversed-Phase Liquid Chromatography (RPLC)

Reversed-phase liquid chromatography is a cornerstone of small molecule analysis, separating compounds based on their hydrophobicity.[2] A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. While effective for a broad range of compounds, highly polar molecules can exhibit poor retention.[2] this compound possesses moderate polarity, making RPLC a viable, albeit potentially challenging, approach.

RPLC Experimental Protocol

Objective: To achieve chromatographic separation of this compound from its potential positional isomers.

Instrumentation:

  • LC System: UHPLC system with a binary pump and autosampler.

  • Column: C18 stationary phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

LC Method:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp to 95% B

    • 8-9 min: Hold at 95% B

    • 9-9.1 min: Return to 5% B

    • 9.1-12 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 50-500

  • Data Acquisition: Full scan for molecular weight confirmation and tandem MS (MS/MS) for fragmentation analysis.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

Rationale for RPLC Method Design

The choice of a C18 column provides a well-characterized and robust stationary phase for initial method development.[3] The gradient elution, starting with a high aqueous content, is designed to retain the moderately polar indazole isomers, while the increasing concentration of acetonitrile facilitates their elution based on subtle differences in hydrophobicity. Formic acid is added to the mobile phase to improve peak shape and enhance ionization efficiency in positive ESI mode by promoting the formation of [M+H]⁺ ions.[3]

Predicted RPLC-MS Data
ParameterPredicted ValueRationale
Retention Time (t_R) Isomer-dependent, likely in the range of 4-7 minutesSeparation is based on minor differences in polarity and interaction with the C18 stationary phase. The elution order will depend on the specific isomer's hydrophobicity.
[M+H]⁺ (Monoisotopic) 191.0815Calculated from the elemental composition (C₁₀H₁₁N₂O₂⁺). High-resolution MS is crucial for confirming the elemental composition.
Key MS/MS Fragments m/z 163, 145, 117Predicted based on the fragmentation of the ethyl ester and indazole core.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic technique that excels in the retention and separation of polar and hydrophilic compounds.[4] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[4][5] A water-rich layer is formed on the surface of the stationary phase, and analytes partition into this layer, leading to retention.[5] For moderately polar compounds like this compound, HILIC can offer an orthogonal separation mechanism to RPLC, which is particularly useful for resolving closely eluting isomers.[2]

HILIC Experimental Protocol

Objective: To provide an orthogonal separation method for this compound and its isomers, potentially enhancing resolution.

Instrumentation:

  • LC System: UHPLC system with a binary pump and autosampler.

  • Column: Amide-based HILIC stationary phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

LC Method:

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water

  • Gradient:

    • 0-2 min: 1% B

    • 2-10 min: Linear ramp to 40% B

    • 10-12 min: Hold at 40% B

    • 12-12.1 min: Return to 1% B

    • 12.1-17 min: Re-equilibration at 1% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 2 µL

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 50-500

  • Data Acquisition: Full scan for molecular weight confirmation and tandem MS (MS/MS) for fragmentation analysis.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

Rationale for HILIC Method Design

An amide-based HILIC column is chosen for its excellent retention of polar compounds and unique selectivity.[6] The mobile phase, rich in acetonitrile, ensures retention in the HILIC mode. Ammonium formate is used as a buffer to maintain a consistent pH and improve peak shape. The gradient, which increases the water content, facilitates the elution of the analytes.[7] HILIC often provides enhanced sensitivity in ESI-MS due to the high organic content of the mobile phase, which promotes efficient desolvation and ionization.[4]

Predicted HILIC-MS Data
ParameterPredicted ValueRationale
Retention Time (t_R) Isomer-dependent, likely in the range of 5-10 minutesRetention is driven by hydrophilic interactions. The elution order may be different from RPLC, providing orthogonality.
[M+H]⁺ (Monoisotopic) 191.0815Calculated from the elemental composition (C₁₀H₁₁N₂O₂⁺).
Key MS/MS Fragments m/z 163, 145, 117The fragmentation pattern is independent of the chromatographic method.

Comparative Analysis of RPLC and HILIC Approaches

FeatureRPLC (C18)HILIC (Amide)
Retention Mechanism Hydrophobic InteractionsHydrophilic Partitioning
Selectivity Based on hydrophobicityBased on polarity and hydrogen bonding capability
Orthogonality -High, provides a different separation mechanism compared to RPLC
MS Sensitivity GoodOften enhanced due to high organic mobile phase
Method Robustness Generally high and well-understoodCan be more sensitive to mobile phase composition and equilibration times
Potential for Isomer Separation Good, dependent on subtle differences in polarityPotentially better for polar isomers due to different interaction mechanisms

Visualizing the Analytical Workflow

LC-MS Workflow cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound (with potential isomers) Dissolution Dissolve in appropriate solvent (e.g., 50:50 Acetonitrile:Water) Sample->Dissolution UHPLC UHPLC System Dissolution->UHPLC RPLC Method 1: RPLC (C18 Column) UHPLC->RPLC Approach A HILIC Method 2: HILIC (Amide Column) UHPLC->HILIC Approach B ESI Electrospray Ionization (ESI+) RPLC->ESI HILIC->ESI HRMS High-Resolution MS (Q-TOF or Orbitrap) ESI->HRMS FullScan Full Scan (m/z 50-500) Confirm [M+H]⁺ HRMS->FullScan MSMS Tandem MS (MS/MS) Fragmentation Analysis HRMS->MSMS Identification Confident Identification of This compound FullScan->Identification MSMS->Identification

Caption: Overall workflow for the identification of this compound using comparative LC-MS methods.

Mass Spectrometric Fragmentation Analysis

Confident identification relies not only on chromatographic separation and accurate mass measurement but also on the structural information gleaned from tandem mass spectrometry (MS/MS). The fragmentation pattern of the protonated molecule ([M+H]⁺) provides a fingerprint for the compound's structure.

For this compound, the expected fragmentation pathways in positive ion ESI-MS/MS involve the ethyl ester group and the indazole core.

Predicted Fragmentation Pathway

Fragmentation_Pathway M+H [M+H]⁺ m/z 191.0815 Loss_C2H4 Loss of Ethylene (C₂H₄) M+H->Loss_C2H4 Loss_C2H5O Loss of Ethoxy Radical (•OC₂H₅) M+H->Loss_C2H5O Fragment1 [M+H - C₂H₄]⁺ m/z 163.0553 Loss_C2H4->Fragment1 Loss_CO Loss of Carbon Monoxide (CO) Fragment1->Loss_CO Fragment2 [M+H - C₂H₄ - CO]⁺ m/z 135.0600 Loss_CO->Fragment2 Fragment3 [M+H - •OC₂H₅]⁺ m/z 146.0447 Loss_C2H5O->Fragment3 Loss_CO_alt Loss of Carbon Monoxide (CO) Fragment3->Loss_CO_alt Fragment4 [M+H - •OC₂H₅ - CO]⁺ m/z 118.0498 Loss_CO_alt->Fragment4

Caption: Predicted MS/MS fragmentation pathway for protonated this compound.

The fragmentation of ethyl esters often proceeds via the loss of ethylene (C₂H₄, 28 Da) through a McLafferty-type rearrangement, leading to the formation of the corresponding carboxylic acid ion.[8][9] Subsequent loss of carbon monoxide (CO, 28 Da) is also a common fragmentation pathway for carboxylic acids.[8] Another possibility is the loss of an ethoxy radical (•OC₂H₅, 45 Da) to form an acylium ion, which can then lose CO. The indazole ring itself can also undergo fragmentation, leading to characteristic product ions. The exact fragmentation pattern and the relative intensities of the fragment ions can help distinguish between isomers.

Conclusion

The robust identification of this compound necessitates a multi-faceted analytical approach. This guide has detailed two orthogonal LC-MS methodologies, RPLC and HILIC, providing a framework for the effective separation and characterization of this compound and its isomers.

  • RPLC offers a reliable and well-established method for initial screening and separation based on hydrophobicity.

  • HILIC provides a powerful alternative with orthogonal selectivity, which can be crucial for resolving closely related isomers and often yields enhanced MS sensitivity.

By employing these complementary techniques in conjunction with high-resolution mass spectrometry and tandem MS for fragmentation analysis, researchers can achieve a high degree of confidence in the structural elucidation of this compound. This analytical rigor is fundamental to advancing drug discovery and development programs.

References

The Regioisomeric Dichotomy: A Comparative Guide to the Biological Activities of N1 and N2 Alkylated Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Isomerism in Drug Discovery

In the landscape of medicinal chemistry, the indazole nucleus stands as a "privileged scaffold"—a molecular framework that consistently yields biologically active compounds across a range of therapeutic targets.[1] This bicyclic heterocycle, an isostere of the native indole ring, is a cornerstone in the design of numerous clinically significant agents, from the antiemetic granisetron to the anti-cancer drug pazopanib.[2] A critical, yet often nuanced, aspect of indazole chemistry is the regioselectivity of N-alkylation. The indazole core possesses two reactive nitrogen atoms, N1 and N2, and the seemingly subtle difference in the position of an alkyl substituent can dramatically alter the molecule's three-dimensional shape, electronic properties, and hydrogen bonding capacity. This guide provides an in-depth comparative analysis of the biological activities of N1 versus N2 alkylated indazole derivatives, offering researchers and drug development professionals a technically grounded perspective on how this isomeric variation dictates therapeutic potential. We will explore the causality behind experimental choices, present validated protocols, and dissect the structure-activity relationships (SAR) that govern the differential effects of these two classes of isomers.

The Indazole Core: A Versatile Scaffold for Therapeutic Innovation

Indazole and its derivatives have garnered immense interest due to their wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and potent anticancer properties.[3][4] The fused benzene and pyrazole rings create a unique electronic environment and a rigid structure that can be strategically functionalized to interact with a variety of biological targets. The ability of the indazole nitrogens to act as both hydrogen bond donors and acceptors is pivotal for molecular recognition within enzyme active sites and protein-protein interfaces.[5]

Alkylation of the indazole nitrogen is a common strategy to modulate the compound's pharmacokinetic and pharmacodynamic properties. However, direct alkylation of the 1H-indazole parent ring often results in a mixture of N1 and N2 regioisomers, presenting a significant synthetic challenge.[6] The regiochemical outcome is a delicate balance of thermodynamics and kinetics, influenced by factors such as the choice of base, solvent, and the nature of the alkylating agent.[2] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form, and conditions that allow for equilibration tend to favor the N1-alkylated product.[1][2] Conversely, kinetically controlled conditions can preferentially yield the N2 isomer.[7] This synthetic challenge underscores the importance of understanding the distinct biological profiles of each isomer to guide rational drug design.

Comparative Analysis of Biological Activities: N1 vs. N2 Alkylation

The strategic placement of an alkyl group at either the N1 or N2 position can profoundly impact a compound's interaction with its biological target. This section dissects the comparative anticancer and anti-inflammatory activities of these regioisomers, supported by experimental data.

Anticancer Activity: A Tale of Two Isomers in Kinase Inhibition

A predominant mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer progression.[5][8] The position of N-alkylation is often a determining factor for potency and selectivity.

Kinase Inhibition Profile:

Many indazole-based anticancer agents, such as Pazopanib (a 2H-indazole), are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of tumor angiogenesis.[9] Structure-activity relationship studies have often revealed a preference for one isomer over the other for specific kinase targets. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the 2H-indazole scaffold (N2-substituted) was found to be crucial for potent activity, whereas the corresponding 1H-indazole (N1-substituted) analogues were significantly less active or inactive.[5] This highlights the critical role of the N2 nitrogen in establishing key binding interactions within the kinase hinge region.

Conversely, for other kinase targets, the N1-alkylation pattern is preferred. The orientation of the N-alkyl substituent can influence the overall conformation of the molecule, enabling a better fit into the ATP-binding pocket of the target kinase.

Comparative Cytotoxicity Data:

The following table summarizes representative in vitro cytotoxicity data for N1 and N2 alkylated indazole derivatives against various human cancer cell lines. It is important to note that direct side-by-side comparisons in the literature are limited, and the presented data is a synthesized representation from various sources to illustrate the general trends.

Compound Class Derivative Target/Activity Cancer Cell Line IC50 (µM) Reference(s)
N1-Alkylated Indazoles N1-Alkyl-Indazole-3-CarboxamideCytotoxicityMCF-7 (Breast)2.34[10]
N1-Alkyl-Indazole-3-CarboxamideCytotoxicityA-549 (Lung)3.21[10]
N2-Alkylated Indazoles Pazopanib (Votrient®)VEGFR-2 InhibitionHUVEC (Endothelial)0.03[9]
Indazole-pyrimidine derivativeVEGFR-2 InhibitionHUVEC (Endothelial)0.0579[5]

This table is a representative summary. IC50 values are highly dependent on the specific molecular structure and experimental conditions.

The data suggests that for certain structural classes, such as the indazole-3-carboxamides, N1-alkylation can lead to potent cytotoxic agents.[10] In contrast, for VEGFR-2 inhibition, the N2-substitution pattern, as seen in Pazopanib and related compounds, appears to be a key determinant of high potency.[5][9]

Anti-inflammatory Activity: Modulating the COX Pathway

Indazole derivatives have also been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[4]

The differential activity between N1 and N2 isomers in this context is less definitively established in comparative studies. However, the substitution pattern on the indazole core, including the N-alkyl group, influences the selectivity for COX-2 over COX-1, which is a desirable trait for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanistic Insights & Signaling Pathways

The biological effects of N1 and N2 alkylated indazoles are underpinned by their interactions with specific molecular pathways. As kinase inhibitors, they often function by blocking the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.

VEGFR Signaling Pathway Inhibition:

Many N2-substituted indazoles, like Pazopanib, are potent inhibitors of the VEGFR signaling pathway, which is critical for angiogenesis (the formation of new blood vessels) required for tumor growth and metastasis.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates Ras Ras VEGFR->Ras VEGF VEGF VEGF->VEGFR Binds N2_Indazole N2-Alkylated Indazole (e.g., Pazopanib) N2_Indazole->VEGFR Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Angiogenesis, Proliferation) ERK->Transcription

Caption: Inhibition of the VEGFR signaling pathway by N2-alkylated indazoles.

Experimental Protocols: A Foundation for Reliable Data

To ensure the trustworthiness and reproducibility of biological comparisons, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key in vitro assays discussed in this guide.

Workflow for Comparative Cytotoxicity Screening

The following diagram illustrates a typical workflow for comparing the cytotoxic effects of N1 and N2 alkylated indazole derivatives.

Cytotoxicity_Workflow Start Start: Synthesize & Purify N1 & N2 Indazole Isomers Cell_Culture Culture Cancer Cell Lines (e.g., MCF-7, A-549) Start->Cell_Culture Plating Seed Cells in 96-well Plates Cell_Culture->Plating Treatment Treat Cells with Serial Dilutions of N1 and N2 Derivatives Plating->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Measurement Measure Absorbance at 570 nm MTT_Assay->Measurement Analysis Calculate IC50 Values (N1 vs. N2) Measurement->Analysis End End: Comparative Analysis Analysis->End

Caption: General workflow for comparing the cytotoxicity of N1 and N2 isomers.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of N1 and N2 alkylated indazole derivatives on cancer cell lines.

Materials:

  • N1 and N2 alkylated indazole derivatives, dissolved in DMSO.

  • Human cancer cell lines (e.g., MCF-7, A-549).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • 96-well flat-bottom plates.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N1 and N2 indazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Conclusion and Future Perspectives

The position of N-alkylation on the indazole scaffold is a critical determinant of biological activity. While N2-substitution has been a hallmark of successful VEGFR kinase inhibitors for anticancer therapy, N1-alkylation has also yielded potent cytotoxic agents through different mechanisms. This guide highlights that a deep understanding of the structure-activity relationships of these regioisomers is paramount for the rational design of novel therapeutics.

Future research should focus on more systematic, side-by-side comparisons of N1 and N2 isomers against a broader range of biological targets. The development of more regioselective synthetic methods will be crucial to facilitate these studies and accelerate the discovery of new indazole-based drug candidates. As our understanding of the nuanced interplay between isomeric structure and biological function grows, so too will our ability to harness the full therapeutic potential of the versatile indazole scaffold.

References

Differentiating Indazole's Closely Related Isomers: A Spectroscopic Guide to Indazole-3-carboxylate vs. Indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of heterocyclic chemistry, the precise structural elucidation of isomers is a critical checkpoint. The indazole scaffold, a prominent feature in numerous pharmacologically active compounds, often presents a significant analytical challenge in the form of its constitutional isomers. This guide provides an in-depth spectroscopic comparison of two such closely related isomers: indazole-3-carboxylate and indazole-7-carboxylate. By leveraging the unique electronic environments of these molecules, we can effectively distinguish them using a suite of standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these spectroscopic nuances is paramount for unambiguous compound identification, ensuring data integrity in medicinal chemistry and drug discovery pipelines.

The Structural Imperative: Why Isomer Differentiation Matters

Indazole-3-carboxylate and indazole-7-carboxylate, while sharing the same molecular formula and indazole core, differ in the substitution pattern on the benzene ring. This seemingly subtle difference in the placement of the carboxylate group leads to distinct electronic distributions within the aromatic system. These electronic variations, in turn, manifest as discernible differences in their spectroscopic signatures. Accurate isomer assignment is crucial as even minor structural changes can profoundly impact a molecule's biological activity, pharmacokinetic profile, and toxicity.

A Comparative Analysis of Spectroscopic Data

Here, we present a detailed comparison of the key spectroscopic features of the methyl esters of indazole-3-carboxylic acid and indazole-7-carboxylic acid. The data for the 7-carboxylate is based on a close N-pentyl analog, which provides a reliable model for the chemical shifts of the aromatic core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy stands as the most powerful technique for the unambiguous differentiation of these isomers. The chemical shifts (δ) of the protons and carbons in the aromatic region are highly sensitive to the position of the electron-withdrawing carboxylate group.

¹H NMR Spectroscopy

The proton NMR spectra provide a clear distinction based on the chemical shifts and coupling patterns of the aromatic protons.

Table 1: Comparative ¹H NMR Data (ppm) of Methyl Indazole-3-carboxylate and a Methyl Indazole-7-carboxylate Analog

ProtonMethyl Indazole-3-carboxylate (in DMSO-d₆)Methyl 1-n-pentyl-1H-indazole-7-carboxylate (in CDCl₃)Key Differentiators
H-4 ~8.06 (d)~7.85 (m)The H-4 proton in the 3-carboxylate is significantly deshielded due to the anisotropic effect of the adjacent carboxyl group.
H-5 ~7.44 (t)~7.13 (dd)
H-6 ~7.30 (t)~7.85 (m)
H-7 ~7.65 (d)-In the 7-carboxylate, this position is substituted.
-OCH₃ ~3.90 (s)~3.97 (s)The methyl ester protons show similar chemical shifts.
N-H ~13.9 (br s)- (N-pentyl)The N-H proton of the 3-carboxylate is typically broad and downfield.

¹³C NMR Spectroscopy

The carbon NMR spectra offer further confirmation of the isomeric structures, with the chemical shifts of the aromatic carbons being particularly informative.

Table 2: Comparative ¹³C NMR Data (ppm) of Ethyl Indazole-3-carboxylate and a Methyl Indazole-7-carboxylate Analog

CarbonEthyl Indazole-3-carboxylate (in DMSO-d₆)[1]Methyl 1-n-pentyl-1H-indazole-7-carboxylate (in CDCl₃)Key Differentiators
C-3 ~135.2~133.5In the 7-carboxylate, C-3 is a methine carbon, while in the 3-carboxylate, it is a quaternary carbon attached to the ester, resulting in a significant upfield shift for the former.
C-3a ~122.2~126.6
C-4 ~120.7~129.9The chemical shifts of the aromatic carbons are distinctly different due to the varying position of the electron-withdrawing group.
C-5 ~122.8~119.4
C-6 ~126.6~125.8
C-7 ~111.1~115.4In the 7-carboxylate, C-7 is a quaternary carbon attached to the ester group.
C-7a ~140.9~136.0
C=O ~162.3~166.8The carbonyl carbon chemical shifts are in a similar range.
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy provides valuable information about the functional groups present in the molecules. Both isomers will exhibit characteristic absorptions for the N-H bond (for the unsubstituted indazole), the aromatic C-H bonds, the C=O of the ester, and the C-O bond.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Indazole Carboxylates

Functional GroupIndazole-3-carboxylateIndazole-7-carboxylate (Predicted)Key Differentiators
N-H Stretch ~3300-3100 (broad)~3300-3100 (broad)The N-H stretching vibration is expected in a similar region for both isomers.
Aromatic C-H Stretch ~3100-3000~3100-3000
C=O Stretch (Ester) ~1720-1700~1720-1700The carbonyl stretching frequency is a prominent feature in both spectra. Subtle shifts may be observed due to differences in conjugation.
C-O Stretch (Ester) ~1300-1200~1300-1200
Aromatic C=C Bending ~1600-1450~1600-1450The fingerprint region (below 1500 cm⁻¹) will show unique patterns for each isomer, serving as a molecular fingerprint.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the compounds. Both indazole-3-carboxylate and indazole-7-carboxylate will have the same molecular ion peak (M⁺). However, the fragmentation patterns in the mass spectrum, particularly under electron ionization (EI), may show subtle differences that can aid in their differentiation.

The molecular ion for methyl indazole-3-carboxylate and methyl indazole-7-carboxylate is expected at m/z = 176. The fragmentation will likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 145, followed by the loss of carbon monoxide (-CO) to yield a fragment at m/z = 117. While the major fragments are expected to be similar, the relative intensities of these fragments might differ between the two isomers.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.

Synthesis of Methyl Indazole-3-carboxylate and Methyl Indazole-7-carboxylate

A common route to these compounds involves the esterification of the corresponding carboxylic acids.

Indazole_Acid Indazole-3-carboxylic acid or Indazole-7-carboxylic acid Ester Methyl Indazole-3-carboxylate or Methyl Indazole-7-carboxylate Indazole_Acid->Ester Reflux Methanol Methanol (CH₃OH) Methanol->Ester Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Ester

Caption: General workflow for the synthesis of methyl indazole carboxylates.

Step-by-Step Protocol:

  • Dissolution: Dissolve indazole-3-carboxylic acid or indazole-7-carboxylic acid in an excess of methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Purified Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Comparative Analysis of Spectra NMR->Data IR->Data MS->Data

Caption: Workflow for the spectroscopic analysis of indazole carboxylate isomers.

NMR Spectroscopy:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard parameters.

IR Spectroscopy:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide or analyze the neat solid using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to determine the accurate mass of the molecular ion.

Conclusion

The unambiguous differentiation of indazole-3-carboxylate and indazole-7-carboxylate is readily achievable through a systematic application of modern spectroscopic techniques. While IR and MS provide valuable confirmatory data, NMR spectroscopy, particularly the analysis of the aromatic region in both ¹H and ¹³C spectra, offers the most definitive evidence for structural assignment. The distinct electronic environments created by the differential placement of the carboxylate group result in unique and predictable chemical shifts. By adhering to rigorous experimental protocols and carefully interpreting the resulting spectra, researchers can confidently identify these isomers, a critical step in advancing their chemical and pharmaceutical research.

References

A Guide to Orthogonal Purity Confirmation for Ethyl 1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the absolute purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a molecule like Ethyl 1H-indazole-7-carboxylate, a key building block in the synthesis of complex therapeutic agents, rigorous purity assessment is paramount. Relying on a single analytical method, however robust, can lead to a myopic view of a sample's true composition. Structurally similar impurities or those lacking a chromophore may co-elute or remain undetected, posing significant risks.

This guide details a comprehensive, orthogonal approach to purity validation. The core principle of orthogonal analysis is the use of multiple, independent analytical techniques that measure the same attribute based on different physicochemical principles.[1][2][3] This strategy drastically reduces method-specific bias and provides a cross-validating system, ensuring a highly accurate and reliable purity profile.[4][5] We will explore the synergistic use of chromatography, spectroscopy, and thermal analysis to build an unassailable case for the purity of this compound.

The Orthogonal Purity Assessment Workflow

A robust purity assessment is not a linear process but a confirmatory loop. A primary, high-resolution separation technique provides the initial purity value, which is then challenged and confirmed by methods with fundamentally different separation or detection principles.

G cluster_0 Primary Analysis cluster_1 Orthogonal Confirmation cluster_2 Final Confirmation HPLC Primary Method Reversed-Phase HPLC (Purity by Area %) GC Gas Chromatography (GC) Volatility-Based Separation HPLC->GC Different Separation Principle qNMR Quantitative NMR (qNMR) Absolute Purity (Assay) HPLC->qNMR Different Detection Principle (Non-Separative) DSC Differential Scanning Calorimetry (DSC) Thermal Properties HPLC->DSC Different Physical Principle (Thermal) Purity Confirmed Purity Profile & Impurity Identification GC->Purity qNMR->Purity DSC->Purity G start Sample Received: This compound hplc 1. Run Primary HPLC Method Calculate Area % Purity start->hplc check1 Purity ≥ 99.5% and No Unexpected Peaks? hplc->check1 gc 2. Run Orthogonal GC Method Check for Volatiles & New Impurities check1->gc Yes fail Investigate Discrepancies Identify Unknowns (e.g., LC-MS) Re-evaluate Synthesis/Purification check1->fail No check2 GC Purity Agrees with HPLC? (within tolerance) gc->check2 qnmr 3. Perform qNMR Assay Determine Absolute Purity check2->qnmr Yes check2->fail No check3 qNMR Assay Matches Chromatographic Purity? qnmr->check3 dsc 4. Perform DSC Analysis (If Crystalline) check3->dsc Yes check3->fail No check4 DSC Purity > 99.5 mol%? dsc->check4 pass Purity Confirmed Release for Use check4->pass Yes check4->fail No

References

Comparative study of different synthetic routes to Ethyl 1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Ethyl 1H-indazole-7-carboxylate, in particular, serves as a critical building block for the synthesis of complex pharmaceutical compounds. The strategic selection of a synthetic route to this key intermediate can significantly impact the efficiency, scalability, and cost-effectiveness of a drug development program. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering insights into the underlying chemical principles and providing detailed experimental protocols to aid in methodological selection.

Introduction to the Synthetic Challenge

The synthesis of 1H-indazoles can be approached through various strategies, broadly categorized into classical cyclization methods and modern cross-coupling or cycloaddition reactions. The regiochemical outcome is a primary consideration, as the synthesis of the 7-substituted indazole isomer requires careful selection of starting materials and reaction conditions to avoid the formation of other isomers. This guide will focus on two distinct and viable approaches: a classical route involving diazotization and cyclization of an ortho-substituted aniline, and a modern approach utilizing a [3+2] cycloaddition reaction with a benzyne intermediate.

Comparative Analysis of Synthetic Routes

The choice of a synthetic pathway is often a balance between factors such as the availability and cost of starting materials, the number of synthetic steps, overall yield, and the robustness of the reaction conditions. Below is a summary of the two primary routes discussed in this guide.

Parameter Route 1: Diazotization and Cyclization Route 2: [3+2] Cycloaddition of Benzyne
Starting Material 2-Amino-3-methylbenzoic acidSubstituted 2-(trimethylsilyl)phenyl trifluoromethanesulfonate
Key Transformations Esterification, Diazotization, Intramolecular CyclizationIn situ benzyne formation, [3+2] cycloaddition
Typical Overall Yield Good to ExcellentModerate
Scalability Generally goodCan be challenging on a larger scale
Reagent Hazards Diazonium salts can be explosive if isolatedFluoride sources, reactive benzyne intermediate
Versatility Dependent on substituted anthranilic acid availabilityAmenable to various substituted benzynes

Route 1: The Classical Approach - Diazotization and Intramolecular Cyclization

This well-established route leverages readily available starting materials and relies on fundamental transformations in aromatic chemistry. The synthesis begins with the esterification of 2-amino-3-methylbenzoic acid, followed by diazotization of the resulting aniline and subsequent intramolecular cyclization to form the indazole ring.

Mechanistic Considerations

The key step in this sequence is the formation of the diazonium salt from the primary aromatic amine. This is achieved by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium group is an excellent leaving group (N₂ gas), and its displacement is facilitated by an intramolecular nucleophilic attack from the adjacent aromatic ring, leading to the formation of the five-membered pyrazole ring fused to the benzene ring.

Visualizing the Workflow

Route_1_Workflow A 2-Amino-3-methylbenzoic acid B Ethyl 2-amino-3-methylbenzoate A->B Esterification (EtOH, H+) C Diazonium Salt Intermediate B->C Diazotization (NaNO2, HCl) D This compound C->D Intramolecular Cyclization

Caption: Synthetic workflow for Route 1.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-amino-3-methylbenzoate

  • To a solution of 2-amino-3-methylbenzoic acid (10.0 g, 66.1 mmol) in absolute ethanol (150 mL), slowly add concentrated sulfuric acid (3.0 mL).

  • Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford Ethyl 2-amino-3-methylbenzoate as an oil, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve Ethyl 2-amino-3-methylbenzoate (10.0 g, 55.8 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL) with cooling in an ice-salt bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite (4.2 g, 60.9 mmol) in water (20 mL) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of sodium acetate (20 g) in water (100 mL) and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the sodium acetate solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a crystalline solid.

Route 2: A Modern Approach - [3+2] Cycloaddition of a Benzyne Intermediate

This route represents a more contemporary strategy for the construction of the indazole core, utilizing the highly reactive benzyne intermediate in a [3+2] cycloaddition reaction with ethyl diazoacetate. This method offers a convergent approach to the target molecule.

Mechanistic Considerations

The key to this synthesis is the in-situ generation of a substituted benzyne. A common precursor for this is a 2-(trimethylsilyl)phenyl trifluoromethanesulfonate derivative.[1] Treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), induces an ortho-elimination to form the highly reactive benzyne. This intermediate then undergoes a rapid [3+2] cycloaddition with ethyl diazoacetate. A subsequent hydrogen shift leads to the formation of the stable 1H-indazole product. The regioselectivity is controlled by the substitution pattern of the benzyne precursor.

Visualizing the Workflow

Route_2_Workflow A Substituted 2-(trimethylsilyl)phenyl triflate B Substituted Benzyne Intermediate A->B Fluoride Source (e.g., TBAF) C [3+2] Cycloaddition Adduct B->C + Ethyl Diazoacetate D This compound C->D Hydrogen Shift EDA Ethyl Diazoacetate EDA->C

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Ethyl 1H-indazole-7-carboxylate. As professionals in research and development, our commitment to safety extends beyond the bench to include the entire lifecycle of the chemicals we handle, culminating in their responsible disposal. This document is structured to provide not just procedural steps, but the scientific reasoning and regulatory context behind them, ensuring a culture of safety and compliance in your laboratory.

Disclaimer: This guide is based on established principles of laboratory safety and data from structurally related indazole compounds.[1] No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of writing. It is imperative that you consult the specific SDS provided by the manufacturer for the exact compound you are using. This document serves as a comprehensive supplement, not a replacement, for the manufacturer's SDS and your institution's Environmental Health and Safety (EHS) protocols.[1] Always adhere to local, state, and federal regulations.

Part 1: Hazard Identification and Risk Assessment

Before any procedure begins, a thorough understanding of the potential hazards is critical. The first principle of chemical waste management is to formulate a disposal plan before generating the waste.[2] For this compound, in the absence of a specific SDS, we must infer its hazard profile from analogous compounds like 1H-Indazole-3-carboxylic acid and 1H-Indazole-7-carboxylic acid.

Based on these related structures, it is prudent to assume the compound may present the following hazards:

  • Skin Irritation (Category 2) [3][4][5]

  • Serious Eye Irritation (Category 2) [3][4][5]

  • Respiratory System Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [3][4]

Therefore, this compound and any materials contaminated with it (e.g., gloves, wipes, disposable labware) must be treated as hazardous chemical waste .[1] Under no circumstances should this chemical or its containers be disposed of in the general trash or down the sewer system.[6][7]

Core Safety Principles
Potential Hazard Scientific Rationale & Required Precautions
Skin & Eye Irritation The indazole ring system and associated functional groups can interact with biological tissues, causing irritation. Direct contact must be prevented. Action: Always wear appropriate chemical-resistant gloves and safety glasses with side shields or goggles.[1][3]
Respiratory Irritation If handled as a fine powder or aerosolized, the compound can irritate the respiratory tract. Action: Handle in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] If aerosolization is possible, a NIOSH-approved respirator may be necessary.[1]
Ingestion Hazard While the primary risk in a lab setting is through inhalation or dermal contact, accidental ingestion can be harmful. Action: Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[3][5]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Proper PPE is non-negotiable. The selection is directly dictated by the risk assessment.

  • Eye Protection: Safety glasses with side-shields conforming to OSHA's 29 CFR 1910.133 standard or European Standard EN166 are mandatory.[3] Chemical safety goggles provide superior protection against splashes and should be used when handling larger quantities of liquids.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[1] Contaminated gloves must be disposed of as hazardous waste.[1]

  • Body Protection: A standard laboratory coat should be worn to protect skin and clothing.[1] Ensure it is buttoned and sleeves are not rolled up.

  • Respiratory Protection: Not typically required when handling small quantities within a fume hood. However, if there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required.[1]

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines a self-validating system for the safe disposal of this compound waste.

Step 1: Waste Characterization & Segregation
  • Characterize: All this compound, including pure compound, solutions, and contaminated materials, must be classified as hazardous chemical waste.[8][9]

  • Segregate: Proper segregation is crucial to prevent dangerous chemical reactions.[10]

    • Keep solid and liquid waste in separate containers.[11]

    • Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[3][4]

    • Store separately from acids, bases, and solvents to prevent accidental mixing.[10]

Step 2: Container Selection and Management
  • Compatibility: The primary waste container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.[8][12] Avoid metal containers for any acidic or basic waste streams.[11][12] The original product container is often an ideal choice for waste accumulation.[10]

  • Integrity: The container must be in good condition, free from leaks or damage, and have a secure, leak-proof cap.[6][13]

  • Closure: Keep the waste container closed at all times except when actively adding waste.[7][8] Using a funnel that is left in the opening is not considered a closed container and is a common regulatory violation.

Step 3: Labeling

Accurate labeling is a cornerstone of safety and regulatory compliance. Every waste container must be clearly labeled as soon as the first drop of waste is added.

The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" . List all components if it is a mixture.

  • The approximate concentration of each component.

  • The relevant hazard characteristics (e.g., "Irritant").

  • The Accumulation Start Date (the date the first waste was added to the container).

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Federal and state regulations govern the temporary storage of hazardous waste in laboratories.[8]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[6][10] Waste should not be moved from one room to another for storage.[8]

  • Quantity Limits: A laboratory can accumulate up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous P-listed waste) in an SAA.[8][14]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a spill tray or tub) to contain any potential leaks or spills.[2][9]

  • Time Limits: Once a container is full, or the 55-gallon limit is reached, it must be removed from the laboratory by EHS within three calendar days.[10] Partially filled containers may remain in the SAA for up to one year.[10]

Step 5: Final Disposal
  • Contact EHS: Once your waste container is full, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not attempt to transport or dispose of the waste yourself.

  • Empty Containers: An "empty" container that held a hazardous chemical must be managed properly. The first rinse of the container should be collected and disposed of as hazardous waste.[7] After being thoroughly rinsed and air-dried, and with the label completely defaced or removed, the container may be discarded or recycled according to institutional policy.[7][11]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_generation Waste Generation & Collection cluster_storage Storage in SAA cluster_disposal Final Disposition A Consult SDS & Institutional EHS Protocols B Perform Risk Assessment A->B C Select & Wear Appropriate PPE B->C D Generate Waste (this compound) C->D E Characterize as Hazardous Waste D->E F Select Compatible & Leak-Proof Container E->F G Label Container Correctly (Name, Date, Hazards) F->G H Place in Designated SAA with Secondary Containment G->H I Keep Container Closed H->I J Monitor Accumulation (Volume & Time Limits) H->J K Is Container Full or Time Limit Reached? K->J No L Contact EHS for Waste Pickup K->L Yes M Waste Removed by Trained Professionals L->M

Caption: Workflow for the proper disposal of this compound.

Part 4: Spill and Emergency Procedures

Even with meticulous planning, accidents can happen. A prepared response is essential.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with a chemical spill kit absorbent.

    • Sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Major Spills or Emergencies:

    • If the spill is large, involves a highly volatile substance, or if you feel unwell, evacuate the area immediately.

    • Activate the nearest fire alarm and call your institution's emergency number.

    • Provide details about the spilled chemical to emergency responders.

All personnel who handle hazardous waste must receive appropriate training on emergency procedures.[15]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 1H-indazole-7-carboxylate. The focus is on procedural, step-by-step guidance for the safe handling and disposal of this compound, grounded in established safety protocols and the available chemical data.

Understanding the Hazards of this compound

This compound is a heterocyclic organic compound used in medicinal chemistry and pharmaceutical research. While comprehensive toxicological data for this specific compound is not widely available, the safety data sheets (SDS) for structurally similar indazole derivatives, such as 1H-indazole-7-carboxylic acid, indicate several potential hazards.[1] It is crucial to handle this compound with a high degree of caution, assuming it may possess similar or additional risks.

Known and Potential Hazards Based on Analogs:

  • Skin Irritation: Assumed to be a skin irritant (Category 2).[1]

  • Serious Eye Irritation: Assumed to cause serious eye irritation (Category 2).[1]

  • Respiratory Irritation: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1]

  • Incomplete Toxicological Data: The toxicological properties have not been fully investigated, which necessitates a conservative approach to safety.[1]

Given the incomplete hazard profile, the principle of "As Low As Reasonably Practicable" (ALARP) should be applied to minimize exposure.

Core Principles of Protection: The Hierarchy of Controls

Before detailing Personal Protective Equipment (PPE), it is essential to understand that PPE is the last line of defense. The hierarchy of controls prioritizes more effective measures to mitigate risks.

  • Elimination/Substitution: In a research context, this is often not feasible.

  • Engineering Controls: These are the most critical for handling compounds like this compound.

    • Chemical Fume Hood: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

    • Ventilation: Ensure adequate general laboratory ventilation.[1][2]

    • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[1][2]

  • Administrative Controls: These include safe work practices, proper training, and clear labeling.

  • Personal Protective Equipment (PPE): To be used in conjunction with the controls above.

Mandatory Personal Protective Equipment (PPE): A Detailed Breakdown

The selection of PPE is based on a thorough risk assessment of the procedures to be performed.

Eye and Face Protection
  • Rationale: To prevent contact with airborne particles or splashes of solutions containing this compound, which can cause serious eye irritation.[1]

  • Required PPE:

    • Chemical safety goggles: These are mandatory and should offer a complete seal around the eyes. They must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3]

    • Face shield: A face shield should be worn in addition to safety goggles when there is a significant risk of splashing, such as during bulk transfers or when handling larger quantities.

Skin and Body Protection
  • Rationale: To prevent skin contact, which may cause irritation.[1] Since the full toxicological profile is unknown, dermal absorption is a potential route of exposure that must be mitigated.

  • Required PPE:

    • Gloves:

      • Type: Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for any signs of degradation or punctures before use.[4] For prolonged contact or when handling solutions, it is advisable to consult a glove compatibility chart for the specific solvent being used.

      • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4] Dispose of contaminated gloves as hazardous waste.[4]

    • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is required to protect the skin and personal clothing.

    • Additional Protective Clothing: For large-scale operations, chemical-resistant aprons and shoe covers may be necessary.

Respiratory Protection
  • Rationale: To prevent the inhalation of the compound, especially in its powdered form, which can cause respiratory irritation.[1]

  • Required PPE:

    • Under Normal Conditions: When handling small quantities within a certified chemical fume hood, respiratory protection is typically not required.[1]

    • When Required: If a fume hood is not available, or if there is a potential for generating significant amounts of dust (e.g., during a spill), respiratory protection is mandatory. A NIOSH-approved respirator with a P95 (US) or P1 (EU) particle filter is recommended for nuisance dust.[4] For higher-level protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[4] All personnel required to wear respirators must be properly fit-tested and trained in their use.

PPE Selection Guide for Specific Operations

Operation Eye/Face Protection Gloves Body Protection Respiratory Protection
Weighing solid compound Safety gogglesNitrile glovesLab coatRecommended if not in a fume hood
Preparing solutions Safety goggles and face shieldNitrile gloves (consider double-gloving)Lab coatNot required in a fume hood
Running reactions Safety gogglesNitrile glovesLab coatNot required in a fume hood
Handling a spill Safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesLab coat and chemical-resistant apronNIOSH-approved respirator with appropriate cartridges

Operational Protocols for Safe Handling

A systematic approach to handling ensures that all safety precautions are taken.

Pre-Handling Checklist
  • Confirm that the chemical fume hood is functioning correctly.

  • Ensure that an eyewash station and safety shower are accessible.[1][2]

  • Verify that a spill kit appropriate for solid chemical spills is available.

  • Don all required PPE as outlined in the table above.

  • Review the Safety Data Sheet (SDS) for this compound or a suitable analog.

Step-by-Step Guide to Handling this compound
  • Preparation:

    • Designate a specific area within the fume hood for handling the compound.

    • Cover the work surface with absorbent, disposable bench paper.

  • Weighing:

    • If possible, weigh the compound directly into the reaction vessel within the fume hood.

    • If using an analytical balance outside the fume hood, use a container with a secure lid and transport it carefully.

    • Avoid creating dust.[1][4]

  • Dissolution:

    • Add the solvent to the solid slowly to prevent splashing.

    • Keep the container closed as much as possible during dissolution.

  • Post-Handling:

    • Wipe down the work area with an appropriate decontaminating solution.

    • Properly dispose of all contaminated materials, including bench paper and gloves, in a designated hazardous waste container.[1]

    • Wash hands thoroughly with soap and water after removing PPE.[1][4]

Workflow for Safe Handling of this compound

prep Preparation - Verify fume hood - Assemble PPE - Prepare spill kit handling Handling in Fume Hood - Weighing - Dissolution - Reaction setup prep->handling Proceed to handling post_handling Post-Handling - Decontaminate workspace - Doff PPE correctly handling->post_handling Procedure complete emergency Emergency Response (Spill or Exposure) handling->emergency Incident Occurs disposal Waste Disposal - Segregate hazardous waste - Label containers post_handling->disposal Segregate waste post_handling->emergency Incident Occurs

Caption: Workflow for the safe handling of this compound.

Emergency Procedures and Disposal

Spill Management

In the event of a spill, remain calm and follow these steps:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Protect: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[4]

  • Contain: Cover the spill with an inert absorbent material like sand or vermiculite. Avoid raising dust.[5]

  • Clean: Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[1][4]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal
  • All materials contaminated with this compound, including empty containers, gloves, and absorbent materials, must be disposed of as hazardous waste.

  • Follow all local, regional, and national regulations for hazardous waste disposal.[1][2] Do not dispose of this chemical down the drain.[1][2]

Conclusion: Fostering a Culture of Safety

Working with novel compounds like this compound requires a proactive and vigilant approach to safety. By understanding the potential hazards, implementing robust engineering and administrative controls, and diligently using the correct personal protective equipment, researchers can minimize their risk of exposure. This guide serves as a foundation for safe laboratory practices, but it is the responsibility of every scientist to critically assess the risks of their specific experimental procedures and to always prioritize safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.